Rovatirelin
Descripción
This compound is a small molecule drug with a maximum clinical trial phase of III and has 1 investigational indication.
mimics the activity of thyrotropin-releasing hormone; structure in first source
Propiedades
IUPAC Name |
(4S,5S)-5-methyl-N-[(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl]-2-oxo-1,3-oxazolidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O4S/c1-9-4-3-5-20(9)15(22)12(6-11-7-25-8-17-11)18-14(21)13-10(2)24-16(23)19-13/h7-10,12-13H,3-6H2,1-2H3,(H,18,21)(H,19,23)/t9-,10+,12+,13+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTXWDXWZGJGIHV-URBCHYCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN1C(=O)C(CC2=CSC=N2)NC(=O)C3C(OC(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CCCN1C(=O)[C@H](CC2=CSC=N2)NC(=O)[C@@H]3[C@@H](OC(=O)N3)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90174385 | |
| Record name | Ravatirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
366.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
204386-76-5 | |
| Record name | Rovatirelin [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0204386765 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rovatirelin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB15338 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Ravatirelin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90174385 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ROVATIRELIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9DL0X410PY | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Rovatirelin's Mechanism of Action in Spinocerebellar Ataxia: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Spinocerebellar ataxia (SCA) is a group of progressive neurodegenerative disorders characterized by debilitating motor incoordination.[1] Current therapeutic options are limited, highlighting the urgent need for novel treatments. Rovatirelin, a thyrotropin-releasing hormone (TRH) analog, has emerged as a potential therapeutic agent for SCA.[2] This technical guide provides an in-depth overview of the mechanism of action of this compound in the context of spinocerebellar ataxia, summarizing key preclinical and clinical findings, detailing experimental methodologies, and visualizing the underlying molecular pathways. This compound acts as a TRH receptor agonist, modulating neurotransmitter systems to improve ataxic symptoms.[3][4] While clinical trials have shown modest efficacy, particularly in patients with more severe ataxia, further research is ongoing to fully elucidate its therapeutic potential.
Introduction to Spinocerebellar Ataxia and this compound
Spinocerebellar ataxias encompass a range of inherited neurological conditions that primarily affect the cerebellum, the brain region responsible for coordinating movement and balance. The progressive degeneration of cerebellar neurons leads to symptoms such as gait and limb ataxia, dysarthria, and oculomotor dysfunction. The underlying genetic causes of SCA are diverse, often involving trinucleotide repeat expansions that result in toxic protein aggregation and neuronal dysfunction.
This compound is an orally active, synthetic analog of thyrotropin-releasing hormone (TRH). TRH itself is a neuropeptide with a wide distribution in the central nervous system (CNS) and is known to modulate the activity of various neurotransmitter systems. This compound has been developed to have a higher affinity for TRH receptors and improved pharmacokinetic properties compared to endogenous TRH and other analogs like taltirelin.
Mechanism of Action
This compound's therapeutic effects in spinocerebellar ataxia are believed to be mediated through its agonist activity at TRH receptors, which are G protein-coupled receptors (GPCRs) found throughout the CNS, including the cerebellum.
TRH Receptor Binding and Signaling
This compound binds to human TRH receptors with a Ki value of 702 nM. Upon binding, it activates the Gq/11 protein-coupled signaling cascade. This activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) stores, while DAG activates protein kinase C (PKC). This signaling cascade ultimately leads to the modulation of neuronal excitability and neurotransmitter release.
Modulation of Neurotransmitter Systems
A key aspect of this compound's mechanism of action is its ability to promote the release of several key neurotransmitters in the brain, including acetylcholine, dopamine, and noradrenaline. This neuromodulatory effect is thought to compensate for the neuronal dysfunction in SCA.
-
Acetylcholine (ACh): Preclinical studies have demonstrated that this compound increases ACh levels in the medial prefrontal cortex.
-
Dopamine (DA): this compound has been shown to increase DA levels in the nucleus accumbens and dorsal striatum.
-
Noradrenaline (NA): this compound enhances the firing of noradrenergic neurons in the locus coeruleus and increases NA levels in the medial prefrontal cortex.
Neurotrophic Effects
In addition to its effects on neurotransmission, preclinical evidence suggests that this compound may also have neurotrophic properties. Studies in the "rolling mouse Nagoya" model of ataxia have shown that this compound treatment increases the messenger RNA (mRNA) levels of brain-derived neurotrophic factor (BDNF) in the cerebellum. BDNF is a crucial protein for neuronal survival, growth, and plasticity.
Preclinical Evidence
The efficacy of this compound has been evaluated in animal models of spinocerebellar ataxia, providing a strong rationale for its clinical development.
Experimental Models
-
Rolling Mouse Nagoya (RMN): This is a genetic model of hereditary ataxia with a mutation in the Cacna1a gene, which is relevant to some forms of human SCA.
-
Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model: This is a non-genetic model where cerebellar damage and ataxia are induced by the administration of the chemotherapeutic agent cytosine arabinoside.
Key Preclinical Findings
| Experimental Model | Methodology | Key Findings | Reference |
| Rolling Mouse Nagoya | Oral administration of this compound (1, 3, 10, and 30 mg/kg). Motor function assessed by the "fall index" (number of falls divided by locomotor activity). | This compound dose-dependently reduced the fall index, with greater potency and longer-lasting effects compared to taltirelin. Increased cerebellar BDNF mRNA levels were also observed. | |
| Cytosine Arabinoside-Induced Ataxia Rat | Oral administration of this compound (≥3 mg/kg). Motor function assessed by the fall index. Neurotransmitter levels measured by in vivo microdialysis. | This compound significantly decreased the fall index and increased locomotor activity. It also increased acetylcholine levels in the medial prefrontal cortex and dopamine levels in the nucleus accumbens and dorsal striatum. |
Clinical Evidence
Two major Phase III, multicenter, randomized, double-blind, placebo-controlled studies, KPS1301 and KPS1305, have evaluated the efficacy and safety of this compound in patients with spinocerebellar degeneration.
Clinical Trial Design and Methodology
-
KPS1301: Enrolled patients with truncal ataxia. Participants were randomized to receive this compound 1.6 mg, 2.4 mg, or placebo.
-
KPS1305: Enrolled patients with both truncal and limb ataxia. Participants were randomized to receive this compound 2.4 mg or placebo.
-
Primary Endpoint: The primary efficacy measure in both trials was the change from baseline in the total score of the Scale for the Assessment and Rating of Ataxia (SARA).
Efficacy Results
While neither of the individual Phase III trials met its primary endpoint, a pooled analysis of the data from both studies showed a statistically significant improvement in the SARA total score for the this compound 2.4 mg group compared to placebo. The effect was more pronounced in patients with a baseline SARA score of ≥15, indicating greater benefit in those with more severe ataxia.
| Analysis | Treatment Group | Change in SARA Total Score (Adjusted Mean) | Difference vs. Placebo (95% CI) | p-value | Reference |
| KPS1301 | This compound 1.6 mg | -0.74 | - | - | |
| This compound 2.4 mg | -1.23 | -0.07 (-0.64 to 0.49) | 0.800 | ||
| Placebo | -1.16 | - | - | ||
| KPS1305 | This compound 2.4 mg | -1.46 | -0.42 (-1.02 to 0.18) | 0.165 | |
| Placebo | -1.04 | - | - | ||
| Pooled Analysis | This compound 2.4 mg | -1.64 | -0.61 (-1.16 to -0.06) | 0.029 | |
| Placebo | -1.03 | - | - | ||
| Pooled Analysis (Baseline SARA ≥15) | This compound 2.4 mg | -1.75 | -1.16 (-1.95 to -0.38) | 0.003 | |
| Placebo | -0.58 | - | - |
Safety and Tolerability
This compound was generally well-tolerated in the clinical trials. The most common adverse events reported were mild to moderate in severity.
| Adverse Event | This compound 1.6 mg (KPS1301) n (%) | This compound 2.4 mg (KPS1301) n (%) | Placebo (KPS1301) n (%) | This compound 2.4 mg (KPS1305) n (%) | Placebo (KPS1305) n (%) | Reference |
| Any Adverse Event | 85 (68.0) | 89 (70.6) | 78 (63.4) | 78 (77.2) | 66 (64.7) | |
| Nasopharyngitis | 21 (16.8) | 20 (15.9) | 19 (15.4) | 16 (15.8) | 12 (11.8) | |
| Nausea | 5 (4.0) | 10 (7.9) | 2 (1.6) | 9 (8.9) | 1 (1.0) | |
| Weight Decreased | 4 (3.2) | 11 (8.7) | 1 (0.8) | 8 (7.9) | 2 (2.0) | |
| Contusion | 8 (6.4) | 6 (4.8) | 6 (4.9) | 7 (6.9) | 5 (4.9) |
Conclusion and Future Directions
This compound represents a targeted therapeutic approach for spinocerebellar ataxia, acting as a TRH analog to modulate neurotransmitter systems and potentially exert neurotrophic effects. While individual Phase III trials did not meet their primary endpoints, a pooled analysis suggests a modest but statistically significant benefit, particularly for patients with more severe ataxia. The drug has demonstrated a favorable safety profile. An additional Phase III trial has been initiated to further evaluate its efficacy. Future research should continue to explore the detailed molecular mechanisms underlying this compound's effects and identify patient populations most likely to respond to this therapy. A deeper understanding of its impact on specific cerebellar circuits and its long-term effects on disease progression will be crucial for establishing its role in the management of spinocerebellar ataxia.
References
- 1. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. Contribution of Thyrotropin-Releasing Hormone to Cerebellar Long-Term Depression and Motor Learning - PubMed [pubmed.ncbi.nlm.nih.gov]
Rovatirelin Hydrate: A Technical Overview of its Discovery, Synthesis, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovatirelin hydrate is a synthetic, orally bioavailable thyrotropin-releasing hormone (TRH) mimetic that has been investigated for the treatment of spinocerebellar degeneration (SCD). Discovered and developed by Shionogi & Co., Ltd., this molecule emerged from extensive structure-activity relationship (SAR) studies aimed at creating potent, central nervous system (CNS)-acting TRH analogs with improved pharmacokinetic profiles. This technical guide provides an in-depth overview of the discovery, chemical synthesis, and mechanism of action of this compound hydrate, supported by experimental data and protocols.
Discovery and Development
The journey to identify this compound hydrate began in the 1990s with a focused effort to develop orally effective TRH mimetics.[1] The initial lead compound, l-pyroglutamyl-[3-(thiazol-4-yl)-l-alanyl]-l-prolinamide, demonstrated promising CNS effects.[1] Subsequent optimization of this lead through SAR studies led to the identification of 1-{N-[(4S,5S)-(5-Methyl-2-oxooxazolidine-4-yl)carbonyl]-3-(thiazol-4-yl)-l-alanyl}-(2R)-2-methylpyrrolidine.[1] During the scale-up synthesis of this compound, a stable crystalline trihydrate form was identified and selected for further development as this compound hydrate.[1]
Kissei Pharmaceutical Co., Ltd. later acquired the development and commercialization rights in Japan and advanced this compound hydrate into clinical trials for spinocerebellar degeneration.[2] While individual Phase III clinical trials did not meet their primary endpoint of a statistically significant improvement in the Scale for the Assessment and Rating of Ataxia (SARA) score compared to placebo, a pooled post-hoc analysis of patients with more severe ataxia showed a statistically significant improvement. Following discussions with the Pharmaceuticals and Medical Devices Agency (PMDA) in Japan, an additional Phase III clinical trial was initiated.
Chemical Synthesis
The chemical synthesis of this compound involves a multi-step process culminating in the formation of the final active pharmaceutical ingredient. While a detailed, step-by-step protocol from a single source is not publicly available, information pieced together from various sources suggests a convergent synthesis strategy, likely involving the coupling of key chiral intermediates.
The core structure of this compound, (4S,5S)-5-methyl-N-{(2S)-1-[(2R)-2-methylpyrrolidin-1-yl]-1-oxo-3-(1,3-thiazol-4-yl)propan-2-yl}-2-oxo-1,3-oxazolidine-4-carboxamide, indicates the assembly of three main building blocks: a substituted oxazolidinone, a thiazole-containing amino acid derivative, and a methylpyrrolidine moiety. The synthesis of various stereoisomers has been reported to elucidate the structure-activity relationship, highlighting the importance of precise stereochemical control during synthesis.
A plausible synthetic approach, based on general principles of peptide chemistry and available information, is outlined below. This should be considered a representative workflow and not a definitive, validated protocol.
Representative Synthetic Workflow
Caption: A potential synthetic workflow for this compound hydrate.
Mechanism of Action
This compound hydrate exerts its pharmacological effects as an agonist at the thyrotropin-releasing hormone receptor (TRH-R). It binds to human TRH receptors with a reported Ki value of 702 nM. Upon binding, it activates downstream signaling pathways that lead to an increased release of several key neurotransmitters in the central nervous system. This neuromodulatory activity is believed to underlie its potential therapeutic effects in spinocerebellar degeneration.
The primary mechanism involves the potentiation of cholinergic, dopaminergic, and noradrenergic neurotransmission:
-
Acetylcholine: this compound has been shown to significantly increase acetylcholine levels in the medial prefrontal cortex (mPFC).
-
Dopamine: The compound elevates dopamine levels in the nucleus accumbens (NAc) and the dorsal striatum.
-
Noradrenaline: this compound increases the spontaneous firing of noradrenergic neurons in the locus coeruleus (LC) and subsequently raises noradrenaline levels in the mPFC.
The stimulatory effect on noradrenergic neurons in the LC is inhibited by a TRH receptor antagonist, confirming its on-target activity. There is also evidence suggesting the involvement of acid-sensitive K+ channels in this process.
Signaling Pathway
References
Preclinical Neuroprotection by Rovatirelin: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovatirelin is a synthetic analog of the thyrotropin-releasing hormone (TRH) that has been investigated for its neuroprotective potential, primarily in the context of spinocerebellar degeneration (SCD). As a TRH mimetic, this compound exhibits a higher affinity for human TRH receptors and improved pharmacokinetic properties compared to earlier analogs like taltirelin. This technical guide provides a comprehensive overview of the preclinical evidence supporting the neuroprotective effects of this compound, with a focus on its mechanism of action, quantitative data from key studies, and detailed experimental methodologies.
Mechanism of Action
This compound exerts its effects by acting as an agonist at TRH receptors, which are G-protein coupled receptors predominantly linked to the Gq/11 signaling pathway. The binding of this compound to these receptors initiates a cascade of intracellular events, leading to the activation of phospholipase C (PLC). PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC). This signaling cascade is believed to underlie the observed neuropharmacological effects of this compound, which include the modulation of various neurotransmitter systems.
Preclinical studies have demonstrated that this compound promotes the release of key neurotransmitters, including acetylcholine, dopamine, and noradrenaline, in brain regions associated with motor control and cognitive function[1][2]. Furthermore, there is evidence to suggest the involvement of acid-sensitive K+ channels in the action of this compound[3]. The activation of the central noradrenergic system is also considered a key component of its mechanism[3][4].
Signaling Pathway Diagram
Caption: this compound's proposed signaling pathway.
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical investigations of this compound.
| Parameter | Species | Value | Reference |
| Receptor Binding Affinity (Ki) | |||
| This compound (human TRH-R) | Human | 702 nM | |
| Taltirelin (human TRH-R) | Human | 3877 nM | |
| Pharmacokinetics | |||
| Oral Bioavailability | Rat | 7.3% | |
| Oral Bioavailability | Dog | 41.3% | |
| Blood-Brain Barrier Permeability | Rat | 1.04 ± 0.14 to 1.29 ± 0.28 µL/min/g |
| Animal Model Study | Parameter | This compound Dose | Outcome | Reference |
| Rolling Mouse Nagoya (Ataxia Model) | Fall Index | 1, 3, 10, 30 mg/kg | Dose-dependent reduction (more potent than taltirelin) | |
| Cerebellar BDNF mRNA | Not specified | Increased | ||
| Cytosine Arabinoside-Induced Ataxic Rat | Fall Index | ≥3 mg/kg | Significant decrease | |
| Acetylcholine (mPFC) | ≥3 mg/kg | Significant increase | ||
| Dopamine (NAc) | ≥3 mg/kg | Significant increase | ||
| Dopamine (Dorsal Striatum) | ≥10 mg/kg | Significant increase | ||
| Normal Rats | Locomotor Activity | Not specified | Increased (more potent and longer-lasting than taltirelin) | |
| Noradrenaline (mPFC) | Not specified | Increased |
Experimental Protocols
Detailed experimental protocols for proprietary drug studies are often not fully disclosed in publications. However, based on the methodologies cited in the preclinical studies of this compound, the following are representative protocols for key experiments.
In Vivo Microdialysis for Neurotransmitter Level Measurement
Objective: To measure extracellular levels of neurotransmitters (e.g., acetylcholine, dopamine, noradrenaline) in specific brain regions of conscious, freely moving animals following this compound administration.
Materials:
-
Male Wistar rats (250-300g)
-
This compound
-
Stereotaxic apparatus
-
Microdialysis probes (e.g., 2-4 mm membrane length)
-
Surgical tools
-
High-performance liquid chromatography (HPLC) system with electrochemical detection
-
Artificial cerebrospinal fluid (aCSF)
Protocol:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat with an appropriate anesthetic (e.g., isoflurane).
-
Secure the animal in a stereotaxic frame.
-
Perform a midline scalp incision to expose the skull.
-
Drill a small hole in the skull over the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, dorsal striatum).
-
Implant a guide cannula to the desired coordinates and secure it with dental cement.
-
Allow the animal to recover for at least 48 hours.
-
-
Microdialysis Probe Insertion and Perfusion:
-
On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.
-
Connect the probe to a syringe pump and perfuse with aCSF at a constant flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of at least 60-90 minutes.
-
-
Baseline Sample Collection:
-
Collect dialysate samples at regular intervals (e.g., every 20 minutes) for at least 60 minutes to establish a stable baseline of neurotransmitter levels.
-
-
This compound Administration and Sample Collection:
-
Administer this compound (or vehicle control) via the desired route (e.g., oral gavage).
-
Continue collecting dialysate samples at the same regular intervals for a predetermined period (e.g., 3-4 hours) post-administration.
-
-
Sample Analysis:
-
Analyze the collected dialysate samples using an HPLC system with an electrochemical detector to quantify the concentrations of the neurotransmitters of interest.
-
-
Data Analysis:
-
Express the neurotransmitter concentrations as a percentage of the mean baseline values.
-
Perform statistical analysis (e.g., ANOVA followed by post-hoc tests) to compare the effects of this compound with the vehicle control group.
-
Behavioral Assessment in an Ataxia Animal Model (e.g., Rolling Mouse Nagoya)
Objective: To assess the effect of this compound on motor coordination and balance in a genetic mouse model of ataxia.
Materials:
-
Rolling Mouse Nagoya (RMN) mice
-
This compound
-
Rotating rod apparatus
-
Observation cage with a grid floor for fall index measurement
Protocol:
-
Animal Acclimatization:
-
Acclimatize the RMN mice to the testing room and equipment for several days prior to the experiment.
-
-
Drug Administration:
-
Administer this compound (or vehicle control) orally at various doses.
-
-
Fall Index Measurement:
-
At a specified time point after drug administration, place the mouse in an observation cage.
-
Count the number of times the mouse falls over a set period (e.g., 10 minutes).
-
The fall index can be calculated as the number of falls per unit of time or distance traveled.
-
-
Rotarod Test:
-
Place the mouse on the rotating rod, which is set to accelerate at a constant rate (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
Perform multiple trials with an inter-trial interval.
-
-
Data Analysis:
-
Compare the fall index and latency to fall between the this compound-treated groups and the vehicle control group using appropriate statistical tests (e.g., t-test or ANOVA).
-
Experimental and Logical Workflow Diagram
Caption: Preclinical to clinical workflow for this compound.
Discussion and Future Directions
The preclinical evidence for this compound's neuroprotective effects is primarily centered on its ability to ameliorate motor dysfunction in animal models of spinocerebellar degeneration. This is attributed to its action as a potent TRH receptor agonist, leading to enhanced neurotransmission in key motor circuits. The superior pharmacokinetic profile of this compound, including its higher affinity for the TRH receptor and better brain penetration compared to taltirelin, suggests it as a promising therapeutic candidate.
However, a significant portion of the publicly available research focuses on the symptomatic improvement of ataxia. To establish a broader neuroprotective profile for this compound, further preclinical studies are warranted to investigate its effects on more direct markers of neurodegeneration. Future research should aim to:
-
Investigate effects on neuronal survival: Cellular assays using primary neuronal cultures or human iPSC-derived neurons could be employed to assess the ability of this compound to protect against various neurotoxic insults, such as oxidative stress, glutamate excitotoxicity, or protein aggregation.
-
Elucidate anti-apoptotic mechanisms: Studies could measure the expression and activity of key apoptotic markers, such as caspases, Bcl-2 family proteins, and cytochrome c release, in response to this compound treatment in cellular and animal models of neurodegeneration.
-
Explore anti-inflammatory and antioxidant properties: The potential of this compound to modulate neuroinflammation and oxidative stress, common hallmarks of neurodegenerative diseases, should be investigated by measuring inflammatory cytokines, microglial activation, and markers of oxidative damage.
References
- 1. Kissei Announces the Publication of the Results of Phase III Clinical Trials of this compound for the Treatment of Spinocerebellar Degeneration in the Journal of Neurology, Neurosurgery, and Psychiatry | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 2. kissei.co.jp [kissei.co.jp]
- 3. Effect of this compound, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Rovatirelin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Analysis of a Thyrotropin-Releasing Hormone (TRH) Analog for Neurological Disorders
Abstract
Rovatirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly spinocerebellar degeneration (SCD). As a TRH agonist, this compound activates TRH receptors in the central nervous system, leading to the modulation of various neurotransmitter systems. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, pharmacokinetic profile, and clinical trial data. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are presented to support further research and development efforts.
Introduction
Spinocerebellar degeneration encompasses a group of hereditary and sporadic neurodegenerative disorders characterized by progressive ataxia. The therapeutic options for SCD are limited, creating a significant unmet medical need. Thyrotropin-releasing hormone (TRH) and its analogs have been explored as potential treatments due to their neuroactive properties. This compound is a second-generation TRH analog designed for improved oral bioavailability and central nervous system penetration compared to earlier compounds.
Mechanism of Action
This compound is an agonist of the thyrotropin-releasing hormone receptor (TRHR), a G-protein coupled receptor. Upon binding, it is believed to activate the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC). This signaling cascade is thought to promote the release of various neurotransmitters, including acetylcholine, dopamine, and norepinephrine, which may contribute to the improvement of motor function.[1][2][3]
Preclinical Pharmacology
In Vitro Studies
This compound has demonstrated a high affinity for the human TRH receptor, with a reported inhibitory constant (Ki) of 702 nM.[4]
In Vivo Studies
Preclinical studies in animal models of ataxia have shown that this compound can improve motor function. In the rolling mouse Nagoya model, this compound dose-dependently reduced the fall index.[5] In a cytosine arabinoside-induced rat model of ataxia, this compound also significantly decreased the fall index and increased locomotor activity.
Pharmacokinetics
Preclinical Pharmacokinetics
This compound exhibits rapid oral absorption in rats and dogs. The plasma protein binding is low across species, including humans. It has shown good brain penetration in rats. The primary route of elimination is through feces.
Table 1: Preclinical Pharmacokinetic Parameters of this compound
| Parameter | Rat | Dog | Human |
| Bioavailability (Oral) | 7.3% | 41.3% | - |
| Plasma Protein Binding | ~15% | ~15% | ~15% |
| Blood-Brain Permeability (PS, µL/min/g) | 1.04 ± 0.14 to 1.29 ± 0.28 | - | - |
| Major Metabolite | TAMP | TAMP | TAMP |
| Primary Excretion Route | Feces | Feces | Feces |
Clinical Pharmacokinetics
In healthy male subjects, orally administered [14C]this compound was steadily absorbed, with peak plasma concentrations of radioactivity and the parent drug observed at 5-6 hours post-dose. This compound is extensively metabolized, with (thiazoylalanyl)methylpyrrolidine (TAMP) being the major metabolite in plasma and excreta. The primary route of elimination is fecal excretion (50.1% of the dose), followed by urinary excretion (36.8%). The formation of TAMP is primarily mediated by CYP3A4/5.
Clinical Trials in Spinocerebellar Degeneration
Two Phase III, multicenter, randomized, double-blind, placebo-controlled studies (KPS1301 and KPS1305) were conducted to evaluate the efficacy and safety of this compound in patients with SCD.
-
KPS1301: Enrolled patients with truncal ataxia.
-
KPS1305: Enrolled patients with both truncal and limb ataxia.
The primary endpoint for both studies was the change in the Scale for the Assessment and Rating of Ataxia (SARA) total score from baseline. While the individual studies did not meet their primary endpoints, a pooled analysis of the data was performed.
Table 2: Summary of this compound Phase III Clinical Trial Results (Pooled Analysis)
| Parameter | This compound 2.4 mg (n=140) | Placebo (n=138) | p-value |
| Adjusted Mean Change in SARA Total Score | -1.64 | -1.03 | 0.029 |
| Subgroup Analysis (Baseline SARA ≥ 15) | |||
| Adjusted Mean Change in SARA Total Score | -1.75 | -0.58 | 0.003 |
The pooled analysis showed a statistically significant, albeit modest, improvement in the SARA total score for the this compound 2.4 mg group compared to placebo. The improvement was more pronounced in patients with a baseline SARA score of 15 or greater, suggesting a potentially greater benefit in patients with more severe ataxia. Common adverse events associated with this compound included nasopharyngitis, nausea, and decreased weight, which were mostly mild in severity.
Following the initial Phase III trials, an additional Phase III trial was initiated to further evaluate the efficacy of this compound in improving ataxia in patients with spinocerebellar degeneration.
Experimental Protocols
TRH Receptor Binding Assay (Representative Protocol)
This protocol is a representative example based on standard radioligand binding assay procedures.
-
Receptor Source: Prepare cell membranes from a cell line recombinantly expressing the human TRH receptor (e.g., HEK293 or CHO cells).
-
Radioligand: Use a suitable radiolabeled TRH analog, such as [3H]-MeTRH.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Procedure: a. In a 96-well plate, add 50 µL of assay buffer, 50 µL of competing ligand (this compound or unlabeled TRH for non-specific binding) at various concentrations, and 50 µL of radioligand. b. Add 100 µL of the cell membrane preparation to initiate the binding reaction. c. Incubate at room temperature for 60 minutes with gentle agitation. d. Terminate the reaction by rapid filtration through a glass fiber filter (e.g., Whatman GF/C) using a cell harvester. e. Wash the filters three times with ice-cold assay buffer. f. Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the Ki value for this compound using the Cheng-Prusoff equation.
In Vivo Motor Function Assessment: Rotarod Test (Representative Protocol)
This protocol is a representative example for assessing motor coordination in a mouse model of ataxia.
-
Apparatus: An accelerating rotarod apparatus.
-
Animals: Ataxic mice (e.g., rolling mouse Nagoya) and wild-type controls.
-
Procedure: a. Acclimatize the mice to the testing room for at least 30 minutes. b. Place each mouse on the rotating rod at a low, constant speed (e.g., 4 rpm). c. Once the mouse is stable, start the acceleration protocol (e.g., accelerating from 4 to 40 rpm over 5 minutes). d. Record the latency to fall for each mouse. A fall is defined as the mouse falling off the rod or clinging to the rod and completing a full passive rotation. e. Conduct 3 trials per mouse with an inter-trial interval of at least 15 minutes.
-
Data Analysis: Calculate the average latency to fall for each experimental group.
HPLC Analysis of this compound in Plasma (Representative Protocol)
This protocol is a representative example for the quantitative analysis of this compound in plasma samples.
-
Instrumentation: A high-performance liquid chromatography (HPLC) system with UV or mass spectrometric detection.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at an appropriate wavelength (e.g., 230 nm) or MS/MS detection for higher sensitivity and selectivity.
-
-
Sample Preparation: a. To 100 µL of plasma, add an internal standard. b. Precipitate proteins by adding 300 µL of acetonitrile. c. Vortex and centrifuge to pellet the precipitated proteins. d. Evaporate the supernatant to dryness under a stream of nitrogen. e. Reconstitute the residue in the mobile phase and inject it into the HPLC system.
-
Method Validation: Validate the method for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.
Conclusion
This compound is a promising TRH analog that has demonstrated some efficacy in improving ataxia in patients with spinocerebellar degeneration, particularly those with more severe symptoms. Its favorable preclinical pharmacokinetic profile, including oral absorption and brain penetration, supports its potential as a therapeutic agent for neurological disorders. Further clinical investigation is warranted to fully elucidate its therapeutic benefits and to identify the patient populations most likely to respond to treatment. The detailed information and protocols provided in this guide are intended to facilitate future research and development of this compound and other TRH analogs.
References
- 1. biomed-easy.com [biomed-easy.com]
- 2. Frontiers | Measuring Locomotor Activity and Behavioral Aspects of Rodents Living in the Home-Cage [frontiersin.org]
- 3. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scite.ai [scite.ai]
An In-depth Technical Guide to the Early-Stage Research of Rovatirelin's Therapeutic Targets
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovatirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) that has been investigated for its therapeutic potential in neurodegenerative diseases, particularly spinocerebellar degeneration (SCD). As a TRH mimetic, this compound's primary therapeutic target is the thyrotropin-releasing hormone receptor (TRHR). This technical guide provides a comprehensive overview of the early-stage research on this compound, focusing on its mechanism of action, preclinical and clinical findings, and the experimental methodologies used in its evaluation.
Mechanism of Action and Therapeutic Target
This compound exerts its effects by acting as an agonist at TRH receptors, which are G-protein coupled receptors predominantly coupled to the Gq/11 signaling pathway.[1][2][3][4] The binding of this compound to TRHR initiates a cascade of intracellular events, beginning with the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a transient increase in cytosolic calcium levels.[1] Concurrently, DAG activates protein kinase C (PKC), a family of enzymes that phosphorylate a variety of downstream protein targets, modulating their activity. This signaling cascade is believed to mediate the neurotrophic and pro-cognitive effects of TRH and its analogs.
This compound was designed to have a higher affinity for the human TRH receptor and improved pharmacokinetic properties compared to its predecessor, taltirelin. Preclinical studies have shown that this compound activates the central nervous system, promoting the release of neurotransmitters such as acetylcholine, dopamine, and noradrenaline. This broad-spectrum neuromodulatory activity is thought to underlie its potential to improve ataxic symptoms in SCD.
Preclinical Research
The preclinical evaluation of this compound has been conducted in various in vitro and in vivo models to assess its binding affinity, functional activity, and efficacy in animal models of ataxia.
In Vitro Studies
TRH Receptor Binding Affinity:
This compound has demonstrated a high binding affinity for the human TRH receptor. In competitive binding assays, this compound exhibited a Ki value of 702 nM, indicating a stronger interaction with the receptor compared to taltirelin, which has a reported Ki of 3877 nM.
| Compound | Target | Ki (nM) |
| This compound | Human TRH Receptor | 702 |
| Taltirelin | Human TRH Receptor | 3877 |
In Vivo Studies
Rolling Mouse Nagoya (RMN) Model of Hereditary Ataxia:
The rolling mouse Nagoya is a genetic model of spinocerebellar ataxia characterized by motor discoordination. In this model, oral administration of this compound at doses of 1, 3, 10, and 30 mg/kg resulted in a dose-dependent reduction in the fall index, a measure of ataxia. The ameliorating effect of this compound on motor function was found to be more potent and longer-lasting than that of taltirelin.
Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model:
This model mimics sporadic ataxia induced by the chemotherapeutic agent cytosine arabinoside. Oral administration of this compound at doses of 3 mg/kg and higher significantly decreased the fall index and increased locomotor activity in these rats. Furthermore, microdialysis studies in this model revealed that this compound administration led to increased extracellular levels of acetylcholine in the medial prefrontal cortex and dopamine in the nucleus accumbens and dorsal striatum.
| Animal Model | This compound Dose | Key Findings |
| Rolling Mouse Nagoya | 1, 3, 10, 30 mg/kg (oral) | Dose-dependent reduction in fall index. |
| Cytosine Arabinoside-Induced Ataxia Rat | ≥3 mg/kg (oral) | Significant decrease in fall index and increase in locomotor activity. |
| Normal Rats | ≥3 mg/kg (oral) | Increased acetylcholine levels in the medial prefrontal cortex. |
| Normal Rats | ≥3 mg/kg (oral) | Increased dopamine levels in the nucleus accumbens. |
| Normal Rats | ≥10 mg/kg (oral) | Increased dopamine levels in the dorsal striatum. |
Clinical Research
Two major Phase III, multicenter, randomized, double-blind, placebo-controlled clinical trials, KPS1301 and KPS1305, were conducted to evaluate the efficacy and safety of this compound in patients with spinocerebellar degeneration. The primary endpoint in both studies was the change in the Scale for the Assessment and Rating of Ataxia (SARA) total score.
While neither of the individual studies met its primary endpoint, a pooled post-hoc analysis of data from both trials showed a statistically significant improvement in the SARA total score for patients treated with 2.4 mg of this compound compared to placebo.
| Trial | Treatment Groups | Number of Patients (Randomized) | Primary Endpoint (Change in SARA score) | Outcome |
| KPS1301 | This compound 1.6 mg | 125 | -0.74 | Not statistically significant vs. placebo. |
| This compound 2.4 mg | 126 | -1.23 | Not statistically significant vs. placebo. | |
| Placebo | 123 | -1.16 | ||
| KPS1305 | This compound 2.4 mg | 101 | -1.46 | Not statistically significant vs. placebo. |
| Placebo | 102 | -1.04 | ||
| Pooled Analysis | This compound 2.4 mg | 140 | -1.64 | Statistically significant improvement (p=0.029). |
| Placebo | 138 | -1.03 |
Experimental Protocols
TRH Receptor Binding Assay (Radioligand Competition Assay)
This assay is designed to determine the binding affinity (Ki) of a test compound for the TRH receptor.
Materials:
-
Cell membranes from a cell line stably expressing the human TRH receptor (e.g., HEK293 or CHO cells).
-
Radiolabeled TRH receptor ligand (e.g., [3H]-TRH).
-
Unlabeled this compound.
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing protease inhibitors).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Prepare serial dilutions of unlabeled this compound.
-
In a multi-well plate, incubate a fixed concentration of cell membranes and radiolabeled ligand with varying concentrations of unlabeled this compound.
-
Incubate the mixture at a specified temperature (e.g., 25°C) for a sufficient duration to reach equilibrium.
-
Rapidly filter the incubation mixture through glass fiber filters to separate receptor-bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Calcium Mobilization Assay
This functional assay measures the ability of this compound to stimulate an increase in intracellular calcium, a key downstream event in TRH receptor signaling.
Materials:
-
Cell line stably expressing the human TRH receptor (e.g., HEK293 or CHO cells).
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
This compound.
-
Fluorescence plate reader.
Procedure:
-
Seed the cells in a multi-well plate and allow them to adhere.
-
Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Prepare serial dilutions of this compound.
-
Add varying concentrations of this compound to the dye-loaded cells.
-
Immediately measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Plot the peak fluorescence response against the logarithm of the this compound concentration to generate a dose-response curve.
-
Determine the EC50 value (the concentration of this compound that produces 50% of the maximal response).
In Vivo Microdialysis for Neurotransmitter Measurement
This technique allows for the in vivo sampling and quantification of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Materials:
-
Male Wistar rats.
-
Microdialysis probes.
-
Stereotaxic apparatus.
-
High-performance liquid chromatography (HPLC) system with electrochemical detection.
-
This compound.
-
Artificial cerebrospinal fluid (aCSF).
Procedure:
-
Surgically implant a guide cannula into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, or striatum) of anesthetized rats using a stereotaxic apparatus.
-
Allow the animals to recover from surgery.
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a constant flow rate.
-
Collect dialysate samples at regular intervals to establish a baseline neurotransmitter level.
-
Administer this compound orally.
-
Continue to collect dialysate samples.
-
Analyze the concentration of neurotransmitters (e.g., acetylcholine, dopamine) in the dialysate samples using HPLC with electrochemical detection.
-
Express the results as a percentage of the baseline neurotransmitter levels.
Visualizations
Caption: this compound Signaling Pathway.
Caption: In Vitro Experimental Workflow.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Determination of dopamine in rat striatum by microdialysis and high-performance liquid chromatography with electrochemical detection on a functionalized multi-wall carbon nanotube electrode - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Ameliorating effect of this compound on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]
Rovatirelin: A Deep Dive into its Modulation of Central Nervous System Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovatirelin is an orally active, synthetic analog of thyrotropin-releasing hormone (TRH).[1] It has been the subject of significant research, particularly for its potential therapeutic effects in neurodegenerative diseases such as spinocerebellar ataxia (SCA).[2] As a TRH mimetic, this compound interacts with TRH receptors in the central nervous system (CNS), activating downstream signaling cascades that lead to the modulation of various neurotransmitter systems.[2][3] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its signaling pathways. While individual clinical trials in SCA have not consistently met their primary endpoints, pooled analyses have suggested potential efficacy, prompting further investigation into its role in the CNS.[2]
Core Mechanism of Action: A TRH Receptor Agonist
This compound's primary mechanism of action is as an agonist at TRH receptors, which are widely distributed throughout the CNS. It binds to human TRH receptors with a Ki value of 702 nM. This binding affinity is higher than that of taltirelin, another TRH analog. By activating these receptors, this compound is thought to trigger a cascade of intracellular events that ultimately lead to the release of several key neurotransmitters, including acetylcholine, dopamine, and noradrenaline. This neuromodulatory effect is believed to underlie its potential therapeutic benefits in conditions characterized by neuronal dysfunction.
Preclinical Evidence: Modulation of CNS Pathways and Improvement in Motor Function
A substantial body of preclinical research has explored the effects of this compound in various animal models, providing crucial insights into its pharmacological profile and mechanism of action within the CNS.
Effects on Neurotransmitter Systems
-
Noradrenergic System: In vivo studies in rats have demonstrated that oral administration of this compound leads to an increase in c-Fos expression in the locus coeruleus (LC) and a subsequent rise in extracellular noradrenaline (NA) levels in the medial prefrontal cortex (mPFC). Electrophysiological studies have further shown that this compound increases the spontaneous firing of action potentials in noradrenergic neurons of the LC, an effect that is inhibited by a TRH receptor antagonist. This suggests a direct, TRH receptor-mediated activation of the central noradrenergic system.
-
Dopaminergic and Cholinergic Systems: In a rat model of SCA induced by cytosine arabinoside, this compound administration was found to significantly increase acetylcholine (ACh) levels in the mPFC and dopamine (DA) levels in the nucleus accumbens (NAc) and dorsal striatum. These effects are thought to contribute to the observed improvements in motor function.
Improvement of Motor Dysfunction in Ataxia Models
This compound has been shown to ameliorate motor deficits in animal models of SCA.
-
In the cytosine arabinoside-induced rat model of ataxia, oral administration of this compound (at doses of ≥3 mg/kg) significantly decreased the "fall index," a measure of motor dysfunction. It also dose-dependently increased locomotor activity.
-
In the rolling mouse Nagoya (RMN), a hereditary model of ataxia, this compound (at doses of 1, 3, 10, and 30 mg/kg) dose-dependently reduced the fall index, with its effect being more potent than that of taltirelin.
Effects on Brain Metabolism and Neurotrophic Factors
Autoradiography studies in the RMN model have revealed that this compound enhances glucose uptake in numerous brain regions, including the prefrontal cortex, nucleus accumbens, striatum, and various cerebellar nuclei. Furthermore, this compound has been found to increase the cerebellar mRNA levels of brain-derived neurotrophic factor (BDNF), suggesting a potential role in promoting neuronal health and plasticity.
Quantitative Preclinical Data
| Parameter | Animal Model | Brain Region | This compound Dose | Effect | Reference |
| Fall Index | Cytosine arabinoside-induced ataxic rats | - | ≥3 mg/kg | Significant decrease | |
| Locomotor Activity | Cytosine arabinoside-induced ataxic rats | - | Dose-dependent | Significant increase | |
| Acetylcholine (ACh) Levels | Normal rats | Medial Prefrontal Cortex (mPFC) | ≥3 mg/kg | Significant increase | |
| Dopamine (DA) Levels | Normal rats | Nucleus Accumbens (NAc) | ≥3 mg/kg | Significant increase | |
| Dopamine (DA) Levels | Normal rats | Dorsal Striatum | ≥10 mg/kg | Significant increase | |
| Fall Index | Rolling Mouse Nagoya (RMN) | - | 1, 3, 10, 30 mg/kg | Dose-dependent reduction | |
| Noradrenaline (NA) Levels | Rats | Medial Prefrontal Cortex (mPFC) | Oral administration | Increased extracellular levels |
Clinical Trials in Spinocerebellar Ataxia
This compound has been evaluated in several clinical trials for the treatment of spinocerebellar ataxia.
Phase III Studies (KPS1301 and KPS1305)
Two multicenter, randomized, double-blind, placebo-controlled Phase III studies (KPS1301 and KPS1305) were conducted to assess the efficacy of this compound in patients with cerebellar ataxia.
-
KPS1301: Enrolled patients with truncal ataxia.
-
KPS1305: Enrolled patients with both truncal and limb ataxia.
While neither study individually met its primary endpoint of a significant change in the Scale for the Assessment and Rating of Ataxia (SARA) total scores, a pooled analysis of the data was performed.
Pooled Analysis Results
The pooled analysis of patients who met the more stringent recruitment criteria of KPS1305 showed a statistically significant, albeit modest, improvement in the SARA total score for the this compound 2.4 mg group compared to placebo.
| Parameter | Patient Population | This compound 2.4 mg Group (n=140) | Placebo Group (n=138) | Difference (95% CI) | p-value | Reference |
| Adjusted Mean Change in SARA Total Score | Pooled analysis (KPS1301 & KPS1305) | -1.64 | -1.03 | -0.61 (-1.16 to -0.06) | 0.029 |
It is important to note that the marketing approval application for this compound in Japan was withdrawn, and an additional Phase III trial has been initiated to further evaluate its efficacy.
Signaling Pathways of this compound
As a TRH analog, this compound is presumed to activate the canonical TRH receptor signaling pathway. This pathway is primarily mediated by Gq/11 G-proteins.
Caption: this compound-activated TRH receptor signaling cascade.
The binding of this compound to the TRH receptor activates the Gq/11 protein, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The increase in intracellular Ca²⁺, along with DAG, activates protein kinase C (PKC). This cascade of events ultimately modulates downstream effectors, leading to the release of neurotransmitters.
Experimental Protocols
Detailed, step-by-step experimental protocols for the preclinical studies on this compound are not fully available in the published literature. However, based on the methodologies cited, the following provides an overview of the key experimental approaches used.
In Vivo Microdialysis for Neurotransmitter Measurement
This technique is used to measure extracellular levels of neurotransmitters in specific brain regions of freely moving animals.
Caption: General workflow for in vivo microdialysis.
-
Probe Implantation: A microdialysis probe is stereotaxically implanted into the target brain region (e.g., mPFC, NAc).
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the semipermeable membrane of the probe and are collected in the outgoing aCSF (dialysate).
-
Analysis: The collected dialysate is then analyzed, typically using high-performance liquid chromatography with electrochemical detection (HPLC-ECD), to quantify the concentration of specific neurotransmitters.
Electrophysiological Recordings
Used to measure the electrical activity of neurons.
-
Tissue Preparation: Acutely isolated brain slices containing the region of interest (e.g., locus coeruleus) are prepared.
-
Recording: A microelectrode is placed near a neuron to record its extracellular action potentials (spontaneous firing rate).
-
Drug Application: this compound is applied to the bath solution to observe its effect on neuronal firing.
Behavioral Testing in Animal Models of Ataxia
To assess the effects of this compound on motor function.
-
Model Induction: An ataxia model is established (e.g., cytosine arabinoside-induced or a genetic model like the rolling mouse Nagoya).
-
Drug Administration: this compound or a vehicle is administered orally.
-
Behavioral Assessment: Motor function is assessed using tests such as:
-
Fall Index: The number of times an animal falls from a rotating rod or a narrow beam is counted over a specific period.
-
Locomotor Activity: The animal's movement in an open field is tracked and quantified.
-
Autoradiography for Brain Metabolism
To visualize and quantify glucose metabolism in different brain regions.
-
Radiotracer Injection: A radiolabeled glucose analog (e.g., 2-deoxy-D-[14C]glucose) is administered to the animal.
-
Drug Treatment: this compound or a vehicle is administered prior to the radiotracer.
-
Tissue Processing: The animal is euthanized, and the brain is rapidly removed, frozen, and sectioned.
-
Imaging: The brain sections are exposed to X-ray film or a phosphor imaging plate to detect the radioactivity, which reflects the rate of glucose uptake.
-
Analysis: The optical density of the resulting autoradiograms is quantified to determine the relative glucose metabolism in different brain areas.
Conclusion
This compound is a TRH analog that modulates CNS pathways primarily through the activation of TRH receptors, leading to an increase in the release of key neurotransmitters such as noradrenaline, dopamine, and acetylcholine. Preclinical studies have demonstrated its potential to improve motor function in animal models of ataxia and to enhance brain metabolism and the expression of neurotrophic factors. While clinical trials in spinocerebellar ataxia have yielded mixed results, pooled analyses suggest a potential therapeutic benefit that warrants further investigation. The ongoing research and additional clinical trials will be crucial in fully elucidating the therapeutic role of this compound in the management of neurodegenerative disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Non-clinical pharmacokinetic profiles of this compound, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Ameliorating effect of this compound on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Rovatirelin Administration in Rodent Models of Ataxia: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of Rovatirelin, a thyrotropin-releasing hormone (TRH) analog, in rodent models of ataxia. This document details experimental protocols and summarizes key quantitative data from preclinical studies to guide researchers in designing and executing their own investigations into the therapeutic potential of this compound for spinocerebellar degeneration (SCD) and other ataxic disorders.
Introduction
Spinocerebellar ataxia (SCA) encompasses a group of neurodegenerative diseases characterized by progressive ataxia, dysarthria, and oculomotor dysfunction.[1] this compound, a synthetic TRH analog, has been investigated for its potential to ameliorate ataxic symptoms.[1][2] It is believed to exert its therapeutic effects by binding to TRH receptors in the central nervous system, which leads to the activation of various neurotransmitter systems, including acetylcholine and dopamine.[1][3] Preclinical studies in rodent models have demonstrated the potential of this compound to improve motor function.
Quantitative Data Summary
The following tables summarize the key quantitative data from studies administering this compound to rodent models of ataxia.
Table 1: Effect of this compound on Motor Function in Rolling Mouse Nagoya (Hereditary Ataxia Model)
| Dosage (mg/kg, oral) | Treatment Duration | Key Outcome Measure | Result |
| 1, 3, 10, 30 | Single dose | Fall Index | Dose-dependent reduction |
| 1, 3, 10, 30 | Daily for 2 weeks | Fall Index | Sustained reduction, no attenuation of effect |
| - | Post-treatment | Fall Index | Reduction persisted for 2 weeks after treatment completion |
Note: this compound was found to be more potent than Taltirelin in this model.
Table 2: Effect of this compound on Motor Function in Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model (Sporadic Ataxia Model)
| Dosage (mg/kg, oral) | Key Outcome Measures | Results |
| ≥3 | Fall Index | Significant decrease in both male and female rats |
| ≥3 | Locomotor Activity | Significant, dose-dependent increase |
Note: The effects of this compound were more potent than those of Taltirelin in this model.
Table 3: Neurochemical Effects of this compound in Normal Rats
| Dosage (mg/kg, oral) | Brain Region | Neurotransmitter Level | Result |
| ≥3 | Medial Prefrontal Cortex (mPFC) | Acetylcholine (ACh) | Significant increase |
| ≥3 | Nucleus Accumbens (NAc) | Dopamine (DA) | Significant increase |
| ≥10 | Dorsal Striatum | Dopamine (DA) | Significant increase |
Experimental Protocols
Rodent Models of Ataxia
3.1.1. Rolling Mouse Nagoya (RMN)
The Rolling Mouse Nagoya (RMN) is a genetic model of hereditary ataxia. These mice exhibit a characteristic rolling gait and other ataxic behaviors.
-
Animal Husbandry: RMN mice and their wild-type littermates should be housed under standard laboratory conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Genotyping: Confirmation of the genotype should be performed prior to the initiation of experiments.
3.1.2. Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model
This model mimics sporadic spinocerebellar degeneration characterized by cerebellar atrophy.
-
Induction of Ataxia:
-
Administer cytosine arabinoside (Ara-C) to adult male and female rats.
-
The specific dosage and administration schedule of Ara-C need to be optimized to induce a consistent ataxic phenotype. This information is often proprietary to the research group that developed the model. Researchers should consult specialized literature or perform pilot studies to determine the optimal dosing regimen.
-
-
Confirmation of Ataxia: The development of ataxia can be confirmed by observing gait abnormalities and an increased incidence of falls.
This compound Administration
-
Formulation: this compound is typically administered orally. It should be dissolved or suspended in a suitable vehicle, such as distilled water or a 0.5% methylcellulose solution.
-
Route of Administration: Oral gavage is the standard method for precise oral administration in rodents.
-
Dosage and Frequency:
-
For RMN mice, single doses of 1, 3, 10, and 30 mg/kg have been used, as well as repeated daily administration for 2 weeks.
-
For Ara-C induced ataxic rats, doses of ≥3 mg/kg have been shown to be effective.
-
A dose-response study is recommended to determine the optimal dose for a specific experimental paradigm.
-
Assessment of Motor Function
3.3.1. Fall Index
The fall index is a primary endpoint for assessing motor dysfunction in ataxic rodents.
-
Apparatus: A rotating rod apparatus (rotarod) is commonly used.
-
Procedure:
-
Acclimatize the animals to the apparatus before testing.
-
Place the animal on the rotating rod.
-
The rod's rotational speed is gradually increased or maintained at a constant speed.
-
Record the latency to fall from the rod and the number of falls over a set period.
-
-
Calculation: The fall index is calculated by dividing the number of falls by the total locomotor activity during the test period.
Neurochemical and Molecular Analysis
3.4.1. Microdialysis
In vivo microdialysis can be used to measure extracellular levels of neurotransmitters in specific brain regions of awake, freely moving animals.
-
Surgical Implantation: Stereotaxically implant a microdialysis probe into the target brain region (e.g., mPFC, NAc, dorsal striatum).
-
Perfusion: Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate.
-
Sample Collection: Collect dialysate samples at regular intervals before and after this compound administration.
-
Analysis: Analyze the concentration of neurotransmitters (e.g., ACh, DA) in the dialysate using high-performance liquid chromatography (HPLC) coupled with electrochemical detection.
3.4.2. Autoradiography
Autoradiography can be used to examine glucose metabolism in various brain regions, providing an indication of neuronal activity.
-
Radiotracer Administration: Administer a radiolabeled glucose analog, such as [14C]-2-deoxyglucose, to the animals.
-
Tissue Processing: After a set uptake period, sacrifice the animals and rapidly remove and freeze the brains.
-
Sectioning and Imaging: Cut coronal brain sections using a cryostat and expose them to autoradiographic film or a phosphor imaging system.
-
Analysis: Quantify the optical density in different brain regions to determine the relative glucose uptake.
3.4.3. Gene Expression Analysis
Quantitative real-time polymerase chain reaction (qRT-PCR) can be used to measure the mRNA levels of specific genes of interest, such as brain-derived neurotrophic factor (BDNF).
-
Tissue Collection: Dissect the brain region of interest (e.g., cerebellum).
-
RNA Extraction: Extract total RNA from the tissue samples.
-
Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA.
-
qPCR: Perform qPCR using specific primers for the target gene (e.g., BDNF) and a reference gene for normalization.
Visualizations
Caption: Proposed mechanism of action for this compound in improving motor function in ataxia.
Caption: General experimental workflow for evaluating this compound in rodent models of ataxia.
References
- 1. benchchem.com [benchchem.com]
- 2. Ameliorating effect of this compound on the ataxia in rolling mouse Nagoya - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound ameliorates motor dysfunction in the cytosine arabinoside-induced rat model of spinocerebellar degeneration via acetylcholine and dopamine neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Screening Rovatirelin Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovatirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) that acts as an agonist at the TRH receptor.[1][2] The TRH receptor is a G protein-coupled receptor (GPCR) that primarily signals through the Gq/11 pathway. Activation of this pathway leads to the stimulation of phospholipase C (PLC), which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These signaling events are crucial for the diverse physiological effects mediated by TRH and its analogs.
This document provides detailed protocols for two robust cell-based assays designed to screen and characterize the activity of this compound: a Calcium Flux Assay and an IP-One HTRF Assay. These assays are suitable for high-throughput screening (HTS) and lead optimization efforts in drug discovery.
Signaling Pathway of this compound at the TRH Receptor
This compound binds to the TRH receptor, initiating a cascade of intracellular events. The binding affinity (Ki) of this compound for the human TRH receptor has been reported to be 702 nM.[1][2]
Experimental Protocols
Calcium Flux Assay
This assay measures the transient increase in intracellular calcium concentration upon this compound-mediated activation of the TRH receptor.
Workflow for Calcium Flux Assay
References
Application Notes and Protocols: Investigating the In Vitro Effects of Rovatirelin on Neuronal Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for studying the effects of Rovatirelin, a thyrotropin-releasing hormone (TRH) analog, on neuronal cells in a laboratory setting. The provided protocols are designed to assess the impact of this compound on neuronal proliferation, differentiation, and key signaling pathways.
Introduction to this compound
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced potency and stability.[1] It acts as an agonist at TRH receptors, which are G protein-coupled receptors (GPCRs) widely distributed throughout the central nervous system.[2][3] Activation of TRH receptors by this compound initiates a cascade of intracellular signaling events, primarily through the Gq/11 protein, leading to the activation of Phospholipase C (PLC).[3][4] This, in turn, results in the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG), causing the release of intracellular calcium and the activation of Protein Kinase C (PKC). This signaling pathway is believed to mediate many of the neurological effects of this compound, including the promotion of acetylcholine and dopamine release. This compound has been investigated for its therapeutic potential in neurodegenerative diseases, such as spinocerebellar degeneration.
Data Presentation: Quantitative Analysis of this compound
The following tables summarize key quantitative data for this compound, providing a basis for dose-response studies in vitro.
Table 1: Receptor Binding Affinity of this compound
| Compound | Receptor | Ki (nM) | Source |
| This compound | Human TRH Receptor | 702 | |
| Taltirelin (for comparison) | Human TRH Receptor | 3877 |
Table 2: In Vivo Effects of this compound on Neurotransmitter Levels in Rats
| Treatment | Dose (mg/kg) | Brain Region | Neurotransmitter Change | Source |
| This compound | ≥3 | Medial Prefrontal Cortex (mPFC) | Significant increase in Acetylcholine (ACh) | |
| This compound | ≥3 | Nucleus Accumbens (NAc) | Significant increase in Dopamine (DA) | |
| This compound | ≥10 | Dorsal Striatum | Significant increase in Dopamine (DA) |
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway in Neuronal Cells
Caption: this compound's signaling cascade in neuronal cells.
General Experimental Workflow for In Vitro Neuronal Studies
Caption: Workflow for studying this compound's neuronal effects.
Experimental Protocols
Protocol 1: Assessment of Neuronal Proliferation using EdU Incorporation
This protocol is designed to quantify the effect of this compound on the proliferation of neuronal precursor cells or neuroblastoma cell lines like SH-SY5Y.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y) or primary neuronal stem cells.
-
Complete cell culture medium.
-
This compound stock solution.
-
EdU (5-ethynyl-2'-deoxyuridine) labeling reagent.
-
Fixation and permeabilization buffers.
-
Fluorescent dye-azide for EdU detection.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope or high-content imaging system.
Procedure:
-
Cell Seeding: Seed neuronal cells in a 96-well plate at a density that allows for logarithmic growth during the experiment.
-
This compound Treatment: After 24 hours, treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) for a predetermined duration (e.g., 24, 48, 72 hours). Include a vehicle control.
-
EdU Labeling: Two hours before the end of the treatment period, add EdU to the cell culture medium at a final concentration of 10 µM.
-
Fixation and Permeabilization: At the end of the incubation, fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.5% Triton X-100 for 20 minutes.
-
EdU Detection: Perform the click chemistry reaction by adding the fluorescent dye-azide to the wells and incubating for 30 minutes in the dark.
-
Nuclear Staining: Counterstain the cell nuclei with DAPI for 10 minutes.
-
Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the percentage of EdU-positive cells (proliferating cells) relative to the total number of DAPI-stained cells.
Protocol 2: Evaluation of Neuronal Differentiation
This protocol assesses the potential of this compound to promote neuronal differentiation, which can be evaluated by analyzing neurite outgrowth and the expression of neuronal markers.
Materials:
-
Differentiable neuronal cell line (e.g., SH-SY5Y, PC12) or primary neuronal cultures.
-
Differentiation medium (e.g., low-serum medium).
-
This compound stock solution.
-
Primary antibodies against neuronal markers (e.g., β-III tubulin, MAP2, neurofilament).
-
Fluorescently labeled secondary antibodies.
-
Nuclear counterstain (e.g., DAPI).
-
Fluorescence microscope and image analysis software.
Procedure:
-
Cell Seeding and Differentiation Induction: Seed cells on coated coverslips in a 24-well plate. The following day, switch to a differentiation medium containing a low concentration of serum or specific differentiation-inducing factors.
-
This compound Treatment: Treat the cells with different concentrations of this compound.
-
Immunocytochemistry: After several days of treatment (e.g., 3-7 days), fix the cells and perform immunocytochemistry for neuronal markers.
-
Incubate with primary antibodies overnight at 4°C.
-
Incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
-
Mount coverslips with a mounting medium containing DAPI.
-
-
Image Acquisition and Analysis:
-
Neurite Outgrowth: Acquire images and use image analysis software to measure the length and number of neurites per cell.
-
Marker Expression: Quantify the fluorescence intensity of the neuronal markers.
-
Protocol 3: Analysis of TRH Receptor Signaling – Calcium Imaging
This protocol measures changes in intracellular calcium concentration ([Ca²⁺]i) in response to this compound, providing a direct measure of TRH receptor activation.
Materials:
-
Neuronal cells expressing TRH receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Hanks' Balanced Salt Solution (HBSS) or other physiological buffer.
-
This compound stock solution.
-
Fluorescence microscope equipped for live-cell imaging and ratiometric analysis (for Fura-2) or single-wavelength intensity measurement (for Fluo-4).
Procedure:
-
Cell Loading: Incubate the cells with the calcium-sensitive dye in HBSS for 30-60 minutes at 37°C.
-
Baseline Measurement: Wash the cells to remove excess dye and acquire baseline fluorescence readings for 1-2 minutes.
-
This compound Stimulation: Add this compound to the cells while continuously recording the fluorescence signal.
-
Data Analysis: Quantify the change in fluorescence intensity or ratio over time. The peak increase in fluorescence after this compound addition reflects the magnitude of the calcium response.
Protocol 4: Western Blot Analysis of Downstream Signaling Proteins
This protocol can be used to investigate the activation of downstream signaling proteins, such as phosphorylated forms of kinases in the PKC pathway, following this compound treatment.
Materials:
-
Neuronal cells.
-
This compound stock solution.
-
Cell lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit.
-
SDS-PAGE gels and electrophoresis equipment.
-
Western blot transfer system.
-
Primary antibodies against total and phosphorylated forms of target proteins (e.g., phospho-PKC substrates).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system for chemiluminescence detection.
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 5, 15, 30 minutes). Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Western Blotting: Separate protein lysates by SDS-PAGE and transfer the proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane and incubate with the primary antibody overnight.
-
Incubate with the HRP-conjugated secondary antibody.
-
-
Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels.
References
- 1. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyrotropin-releasing hormone has profound presynaptic action on cultured spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Biochemical and physiological insights into TRH receptor-mediated signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Preclinical Studies of Rovatirelin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovatirelin is a synthetic analog of thyrotropin-releasing hormone (TRH) that has demonstrated potential therapeutic effects in preclinical models of neurodegenerative diseases, particularly spinocerebellar degeneration (SCD). As a TRH receptor agonist, this compound activates downstream signaling pathways in the central nervous system, leading to the release of neurotransmitters such as acetylcholine and monoamines.[1][2] These application notes provide a comprehensive overview of the recommended dosages, formulations, and experimental protocols for the preclinical evaluation of this compound in rodent models of ataxia.
Mechanism of Action
This compound exerts its pharmacological effects by binding to and activating TRH receptors, which are G-protein coupled receptors. This activation stimulates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The subsequent signaling cascade, including the activation of the mitogen-activated protein kinase (MAPK) pathway, ultimately results in the modulation of neuronal activity and neurotransmitter release.
This compound Signaling Pathway
Caption: this compound's signaling cascade upon binding to the TRH receptor.
Dosage and Formulation for Preclinical Studies
This compound is orally active and has been evaluated in various preclinical models. The following tables summarize the available pharmacokinetic data and recommended oral dosages.
Pharmacokinetic Parameters of this compound (Oral Administration)
| Species | Dose (mg/kg) | Bioavailability (%) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) |
| Rat | Data not available | 7.3[3] | Data not available | Data not available | Data not available |
| Dog | Data not available | 41.3[3] | Data not available | Data not available | Data not available |
Note: Specific Cmax, Tmax, and AUC values for oral administration in rats and dogs were not explicitly available in the reviewed literature. The provided bioavailability data is from a study by Ijiro et al. (2019).[3]
Recommended Oral Dosages in Rodent Models of Ataxia
| Animal Model | Species | Dosage Range (mg/kg) | Study Reference |
| Cytosine Arabinoside-Induced Ataxia | Rat | ≥ 3 | Ijiro et al. |
| Rolling Mouse Nagoya | Mouse | 1, 3, 10, 30 | Ijiro et al. |
Formulation for Oral Administration
While the specific vehicle used in the published preclinical studies is not consistently detailed, a common and appropriate vehicle for oral gavage of small molecules in rodents can be prepared as follows.
Suggested Vehicle: 0.5% (w/v) Carboxymethylcellulose (CMC) with 0.1% (v/v) Tween 80 in sterile water.
Preparation Protocol:
-
Weigh the required amount of CMC.
-
Slowly add the CMC to the sterile water while stirring continuously to avoid clumping.
-
Continue stirring until the CMC is fully hydrated and the solution is homogenous. This may take several hours.
-
Add Tween 80 to the CMC solution and mix thoroughly.
-
Weigh the required amount of this compound and add it to the vehicle.
-
Vortex and/or sonicate the suspension until a uniform distribution of the compound is achieved.
-
Prepare fresh on the day of the experiment.
Experimental Protocols
Cytosine Arabinoside-Induced Ataxia Model in Rats
This model is used to screen compounds for their potential to ameliorate ataxia caused by cerebellar damage.
Experimental Workflow:
Caption: Workflow for the cytosine arabinoside-induced ataxia model.
Detailed Methodology:
-
Animal Model: Use neonatal Sprague-Dawley or Wistar rats.
-
Induction of Ataxia:
-
On postnatal days 2 and 3, administer cytosine arabinoside (Ara-C) subcutaneously at a dose of 40 mg/kg. This will induce cerebellar granule cell loss and subsequent ataxia.
-
Monitor the animals for the development of ataxic gait, which typically becomes apparent as they mature.
-
-
Treatment:
-
Once ataxia is established (e.g., at 4-6 weeks of age), randomize the animals into treatment and vehicle control groups.
-
Administer this compound orally (e.g., by gavage) at the desired dose (≥ 3 mg/kg). The vehicle group should receive an equivalent volume of the formulation vehicle.
-
-
Assessment of Motor Function:
-
Fall Index: This is a primary endpoint for motor function. It is calculated by dividing the number of falls by the total locomotor activity over a defined period. A lower fall index indicates improved motor function.
-
Locomotor Activity: Measure the total distance traveled, speed, and other parameters using an automated activity monitoring system. This compound has been shown to increase locomotor activity.
-
Perform these assessments at various time points after this compound administration to determine the onset and duration of action.
-
Rolling Mouse Nagoya (RMN) Model
The RMN is a genetic model of hereditary ataxia. These mice exhibit a characteristic rolling gait.
Experimental Workflow:
Caption: Experimental workflow for this compound in the Rolling Mouse Nagoya model.
Detailed Methodology:
-
Animal Model: Use Rolling Mouse Nagoya (RMN) and wild-type littermates as controls.
-
Treatment:
-
Administer this compound orally at a range of doses (1, 3, 10, and 30 mg/kg) to different groups of RMN mice. Include a vehicle-treated control group.
-
For chronic studies, daily administration for a period of two weeks has been shown to be effective.
-
-
Assessment of Motor Function:
-
Fall Index: As described in the previous protocol, the fall index is a key measure of ataxia in RMN mice. This compound has been shown to dose-dependently reduce the fall index in this model.
-
-
Biochemical Analysis (Optional):
-
Following the treatment period, euthanize the animals and collect brain tissue.
-
Analyze the cerebellum for changes in the mRNA levels of brain-derived neurotrophic factor (BDNF) using quantitative real-time PCR. This compound has been reported to increase cerebellar BDNF mRNA levels.
-
Conclusion
This compound is a promising TRH analog with demonstrated efficacy in preclinical models of ataxia. The provided dosages, formulation guidelines, and experimental protocols offer a solid foundation for researchers investigating the therapeutic potential of this compound. Careful adherence to these methodologies will ensure the generation of robust and reproducible data.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of the antimalarial drug, AQ-13, in rats and cynomolgus macaques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Non-clinical pharmacokinetic profiles of this compound, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Rovatirelin in Spinocerebellar Ataxia Type 3 (SCA3) Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Spinocerebellar Ataxia Type 3 (SCA3), also known as Machado-Joseph disease, is an autosomal dominant neurodegenerative disorder characterized by progressive cerebellar ataxia. There is currently no cure for SCA3, and treatment is primarily symptomatic. Rovatirelin, a thyrotropin-releasing hormone (TRH) analog, has been investigated as a potential therapeutic agent for spinocerebellar degeneration.[1][2] As a TRH analog, this compound is designed to have a higher affinity for TRH receptors, greater absorption, and increased stability in the brain compared to TRH itself.[3] This document provides a comprehensive overview of the application of this compound in ataxia research, with a focus on its potential relevance to SCA3. It includes a summary of clinical trial data, its mechanism of action, and suggested protocols for preclinical research.
Mechanism of Action
This compound exerts its effects by binding to TRH receptors, which are widely distributed throughout the central nervous system.[1][4] This interaction activates the nervous system by promoting the release of various neurotransmitters, including acetylcholine and monoamines such as dopamine. The downstream effects are thought to improve motor function. Furthermore, preclinical studies in a mouse model of hereditary ataxia have shown that this compound can increase the cerebellar mRNA levels of brain-derived neurotrophic factor (BDNF), suggesting a potential neuroprotective role. The binding of this compound to the G protein-coupled TRH receptor primarily activates the Gq/11 protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which in turn modulates various cellular processes, including neurotransmitter release.
References
- 1. Kissei Announces the Publication of the Results of Phase III Clinical Trials of this compound for the Treatment of Spinocerebellar Degeneration in the Journal of Neurology, Neurosurgery, and Psychiatry | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 2. Kissei Initiates Additional Phase III Clinical Trial for this compound (KPS-0373) for the Treatment of Spinocerebellar Degeneration | News Release(2025) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Submission of New Drug Application for this compound (KPS-0373) for the treatment of Spinocerebellar Degeneration | News Release(2021) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
Rovatirelin in Preclinical Models of Parkinson's Disease: Application Notes and Protocols
Disclaimer: The following application notes and protocols are hypothetical and intended for research purposes only. As of the latest available information, rovatirelin has been predominantly studied in preclinical models of spinocerebellar degeneration and ataxia. Its efficacy and specific protocols in established models of Parkinson's disease have not been published. The methodologies described below are extrapolated from studies on this compound in other neurological disease models and from protocols for a similar thyrotropin-releasing hormone (TRH) analog, taltirelin, which has been studied in Parkinson's disease models.
Introduction
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH) with enhanced stability and central nervous system activity.[1][2] As a TRH receptor agonist, this compound stimulates the release of several neurotransmitters, including dopamine and acetylcholine, which are critically implicated in the pathophysiology of Parkinson's disease.[1][3] While its primary therapeutic investigation has been for spinocerebellar degeneration, its mechanism of action suggests a potential therapeutic utility in Parkinson's disease by augmenting dopaminergic neurotransmission and potentially exerting neuroprotective effects.
These notes provide a theoretical framework for researchers interested in exploring the effects of this compound in preclinical models of Parkinson's disease.
Mechanism of Action
This compound exerts its effects by binding to TRH receptors, which are G protein-coupled receptors found throughout the central nervous system.[1] The binding affinity of this compound for the human TRH receptor is significantly higher than that of the similar compound, taltirelin. Activation of the TRH receptor initiates a signaling cascade, primarily through the Gq/11 protein, leading to the activation of Phospholipase C (PLC). This results in the downstream activation of protein kinase C (PKC) and the mitogen-activated protein kinase (MAPK/ERK) pathway, which are involved in promoting cell survival. A key pharmacological effect of this compound is the enhanced release of neurotransmitters, including acetylcholine in the medial prefrontal cortex and dopamine in the nucleus accumbens and dorsal striatum.
Data Presentation
The following tables summarize quantitative data from preclinical studies of this compound in models of motor dysfunction. It is important to note that this data is from ataxia models, not Parkinson's disease models.
Table 1: Effect of this compound on Motor Function in Ataxia Models
| Animal Model | Parameter | Doses (mg/kg) | Route | Observation | Reference |
| Rolling Mouse Nagoya (hereditary ataxia) | Fall Index | 1, 3, 10, 30 | Oral | Dose-dependent reduction | |
| Cytosine arabinoside-induced rat (sporadic ataxia) | Fall Index | ≥3 | Oral | Significant decrease | |
| Cytosine arabinoside-induced rat (sporadic ataxia) | Locomotor Activity | ≥3 | Oral | Dose-dependent increase |
Table 2: Effect of this compound on Neurotransmitter Levels in Normal Rats
| Brain Region | Neurotransmitter | Doses (mg/kg) | Route | Observation | Reference |
| Medial Prefrontal Cortex (mPFC) | Acetylcholine (ACh) | ≥3 | Oral | Significant increase | |
| Nucleus Accumbens (NAc) | Dopamine (DA) | ≥3 | Oral | Significant increase | |
| Dorsal Striatum | Dopamine (DA) | ≥10 | Oral | Significant increase | |
| Medial Prefrontal Cortex (mPFC) | Noradrenaline (NA) | Not specified | Oral | Increased extracellular levels |
Experimental Protocols
The following are detailed, hypothetical protocols for evaluating this compound in a 6-hydroxydopamine (6-OHDA) rat model of Parkinson's disease. These are based on established methods for this model and protocols used for the similar TRH analog, taltirelin.
Protocol 1: 6-OHDA Rat Model of Parkinson's Disease
-
Animal Model: Adult male Sprague-Dawley rats (220-250g).
-
6-OHDA Lesioning:
-
Anesthetize rats with isoflurane.
-
Secure the animal in a stereotaxic frame.
-
Administer desipramine (25 mg/kg, i.p.) 30 minutes prior to 6-OHDA injection to protect noradrenergic neurons.
-
Inject 6-hydroxydopamine (8 µg in 4 µL of 0.02% ascorbic acid in saline) unilaterally into the medial forebrain bundle.
-
Allow animals to recover for 2-3 weeks to ensure the lesion is fully developed.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., distilled water or 0.5% methylcellulose).
-
Administer this compound orally (p.o.) via gavage at doses of 1, 3, and 10 mg/kg.
-
The vehicle control group should receive an equivalent volume of the vehicle.
-
A positive control group, such as L-DOPA (e.g., 6-12 mg/kg, i.p.), can also be included.
-
Protocol 2: Behavioral Assessment - Adjusting Step Test
This test measures forelimb akinesia, a key motor deficit in the unilateral 6-OHDA model.
-
Apparatus: A flat, elevated surface (e.g., a tabletop).
-
Procedure:
-
Gently hold the rat, securing its hindquarters and one forelimb, leaving the other forelimb free.
-
Position the rat so that the free forelimb is touching the surface.
-
Move the rat sideways across the surface for a set distance (e.g., 90 cm) over a consistent time period (e.g., 10 seconds).
-
Count the number of adjusting steps made by the free forelimb to maintain balance.
-
Test both the impaired (contralateral to the lesion) and unimpaired (ipsilateral) forelimbs.
-
Conduct baseline testing before initiating treatment and at regular intervals (e.g., weekly) during the treatment period.
-
Protocol 3: Post-Mortem Neurochemical and Histological Analysis
-
Tissue Collection:
-
At the end of the treatment period, euthanize the rats via an approved method.
-
Rapidly dissect the brains on an ice-cold surface.
-
Dissect the striatum from both hemispheres for neurochemical analysis (store at -80°C).
-
Fix the remaining brain tissue in 4% paraformaldehyde for histological analysis.
-
-
Immunohistochemistry for Tyrosine Hydroxylase (TH):
-
Section the fixed brain tissue (e.g., 40 µm coronal sections) containing the substantia nigra and striatum.
-
Perform immunohistochemical staining for TH to identify dopaminergic neurons.
-
Quantify the loss of TH-positive cells in the substantia nigra and the density of TH-positive fibers in the striatum using stereological methods.
-
-
HPLC Analysis of Dopamine and Metabolites:
-
Homogenize the striatal tissue samples.
-
Analyze the levels of dopamine (DA) and its metabolites, DOPAC and HVA, using high-performance liquid chromatography with electrochemical detection (HPLC-ECD).
-
Compare the levels in the lesioned hemisphere to the non-lesioned hemisphere across treatment groups.
-
References
- 1. KISSEI Announces Withdrawal of Application for Marketing Approval for this compound (KPS-0373) for the Treatment of Spinocerebellar Degeneration in Japan | News Release(2023) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 2. Kissei Announces the Publication of the Results of Phase III Clinical Trials of this compound for the Treatment of Spinocerebellar Degeneration in the Journal of Neurology, Neurosurgery, and Psychiatry | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. kissei.co.jp [kissei.co.jp]
Methodologies for Assessing Rovatirelin Efficacy in Animal Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovatirelin is a thyrotropin-releasing hormone (TRH) analogue that has been investigated for its therapeutic potential in neurodegenerative disorders, particularly spinocerebellar degeneration (SCD). As a TRH mimetic, this compound binds to TRH receptors in the central nervous system, activating signaling pathways that promote the release of key neurotransmitters like acetylcholine and dopamine.[1] This activation is thought to underlie its potential to ameliorate motor dysfunction associated with ataxia.
These application notes provide detailed methodologies for assessing the efficacy of this compound in established animal models of cerebellar ataxia. The protocols outlined below cover behavioral assessments, neurochemical analysis, and molecular assays to provide a comprehensive framework for preclinical evaluation.
Animal Models of Cerebellar Ataxia
The selection of an appropriate animal model is critical for evaluating the therapeutic efficacy of this compound. Two commonly utilized models in preclinical studies of SCD are the genetic "rolling mouse Nagoya" and the chemically-induced cytosine arabinoside (Ara-C) rat model.
Rolling Mouse Nagoya (RMN)
The RMN is a genetic model of hereditary ataxia characterized by a mutation in the Cacna1a gene, which encodes a subunit of the P/Q-type voltage-gated calcium channel.[2] This mutation leads to progressive ataxia, making it a valuable tool for studying inherited forms of SCD.
Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model
Cytosine arabinoside is a chemotherapeutic agent that, at high doses, can induce cerebellar toxicity and Purkinje cell loss, leading to ataxic symptoms.[3][4] This model is useful for studying sporadic, or non-hereditary, forms of cerebellar ataxia.
Experimental Protocols
Behavioral Assessment of Motor Function
a) Locomotor Activity and Fall Index
This protocol is designed to assess spontaneous locomotor activity and motor coordination. The "fall index" is a key parameter for quantifying ataxia.
Protocol:
-
Apparatus: An open field arena (e.g., 50 cm x 50 cm x 38 cm) equipped with an automated activity monitoring system (e.g., infrared beams or video tracking software).
-
Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the test.
-
Procedure:
-
Gently place the animal in the center of the open field arena.
-
Record the animal's activity for a defined period (e.g., 10-30 minutes).
-
The automated system will record the total distance traveled (locomotor activity).
-
A trained observer should manually count the number of times the animal loses its balance and falls onto its side or back. A fall is defined as the loss of postural control resulting in the animal's torso touching the floor of the arena.
-
-
Data Analysis:
-
Calculate the Fall Index using the following formula:
-
Fall Index = (Number of Falls) / (Total Locomotor Activity in meters)
-
-
Compare the fall index and total locomotor activity between this compound-treated and vehicle-treated groups.
-
b) Beam Walking Test
This test assesses fine motor coordination and balance.
Protocol:
-
Apparatus: A narrow wooden or plastic beam (e.g., 1-2 cm wide, 100 cm long) elevated above the floor. A soft landing surface should be placed underneath.
-
Training: Acclimate the animals to the beam by allowing them to traverse it several times before the actual test day.
-
Procedure:
-
Place the animal at one end of the beam and encourage it to walk to a home cage or other reward at the opposite end.
-
Record the time taken to traverse the beam and the number of foot slips (when a paw slips off the top of the beam).
-
-
Data Analysis: Compare the traversal time and the number of foot slips between treated and control groups.
Neurochemical Analysis
In Vivo Microdialysis for Acetylcholine and Dopamine
This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely moving animals.
Protocol:
-
Surgery:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant a microdialysis guide cannula into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, or dorsal striatum).
-
Secure the cannula with dental cement and allow the animal to recover for at least 24-48 hours.
-
-
Microdialysis:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min).
-
Collect dialysate samples at regular intervals (e.g., every 20-30 minutes).
-
-
Sample Analysis:
-
Analyze the collected dialysate samples for acetylcholine and dopamine concentrations using high-performance liquid chromatography with electrochemical detection (HPLC-ED).
-
-
Data Analysis: Compare the baseline and this compound-induced changes in neurotransmitter levels between treatment groups.
Molecular and Cellular Analysis
a) Brain Glucose Metabolism via Autoradiography
This method provides a measure of regional brain metabolic activity.
Protocol:
-
Tracer Injection: Administer a radiolabeled glucose analog, such as 2-[14C]deoxyglucose (14C-DG), via intravenous or intraperitoneal injection.
-
Uptake Period: Allow the tracer to be taken up by brain tissue for a specific period (e.g., 45 minutes).
-
Tissue Processing:
-
Euthanize the animal and rapidly remove the brain.
-
Freeze the brain and cut it into thin coronal sections using a cryostat.
-
-
Autoradiography:
-
Expose the brain sections to X-ray film or a phosphor imaging screen.
-
Develop the film or scan the screen to visualize the distribution of the radiotracer.
-
-
Data Analysis: Quantify the optical density in different brain regions to determine the relative glucose utilization. Compare these values between this compound-treated and control animals.
b) BDNF mRNA Expression via qPCR
This protocol measures the expression of brain-derived neurotrophic factor (BDNF), a key molecule in neuroprotection and synaptic plasticity.
Protocol:
-
Tissue Collection: Euthanize the animal and dissect the cerebellum.
-
RNA Extraction: Extract total RNA from the cerebellar tissue using a commercial kit.
-
cDNA Synthesis: Reverse transcribe the RNA into complementary DNA (cDNA).
-
Quantitative PCR (qPCR):
-
Perform qPCR using primers specific for BDNF and a reference gene (e.g., GAPDH or beta-actin).
-
Use a SYBR Green or TaqMan-based detection method.
-
-
Data Analysis: Calculate the relative expression of BDNF mRNA using the delta-delta Ct method, normalizing to the reference gene. Compare the expression levels between treated and control groups.
Data Presentation
Quantitative data from the aforementioned experiments should be summarized in clear and concise tables to facilitate comparison between treatment groups.
Table 1: Effect of this compound on Motor Function in the Ara-C-Induced Ataxia Rat Model
| Treatment Group | Dose (mg/kg) | n | Locomotor Activity (m) | Number of Falls | Fall Index |
| Vehicle | - | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 1 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 3 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
| This compound | 10 | 10 | Mean ± SEM | Mean ± SEM | Mean ± SEM |
Table 2: Effect of this compound on Extracellular Neurotransmitter Levels in the Rat Striatum
| Treatment Group | Dose (mg/kg) | n | Baseline ACh (% of baseline) | This compound-induced ACh (% of baseline) | Baseline DA (% of baseline) | This compound-induced DA (% of baseline) |
| Vehicle | - | 8 | 100 ± SEM | Mean ± SEM | 100 ± SEM | Mean ± SEM |
| This compound | 3 | 8 | 100 ± SEM | Mean ± SEM | 100 ± SEM | Mean ± SEM |
| This compound | 10 | 8 | 100 ± SEM | Mean ± SEM | 100 ± SEM | Mean ± SEM |
Table 3: Effect of this compound on Cerebellar BDNF mRNA Expression
| Treatment Group | Dose (mg/kg) | n | Relative BDNF mRNA Expression (Fold Change) |
| Vehicle | - | 12 | 1.0 ± SEM |
| This compound | 3 | 12 | Mean ± SEM |
| This compound | 10 | 12 | Mean ± SEM |
Visualization of Pathways and Workflows
This compound Mechanism of Action: TRH Receptor Signaling
Caption: this compound binds to the TRH receptor, initiating a Gq/11-mediated signaling cascade.
Experimental Workflow for Assessing this compound Efficacy
Caption: A comprehensive workflow for the preclinical evaluation of this compound's efficacy.
References
- 1. Frontiers | Biochemical and physiological insights into TRH receptor-mediated signaling [frontiersin.org]
- 2. Cerebellar degeneration caused by high-dose cytosine arabinoside: a clinicopathological study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cerebellar toxicity following high-dose cytosine arabinoside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Detecting and Quantifying Ataxia-Related Motor Impairments in Rodents Using Markerless Motion Tracking With Deep Neural Networks - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rovatirelin Clinical Trials in Spinocerebellar Degeneration
For Researchers, Scientists, and Drug Development Professionals
These application notes and protocols provide a detailed overview of the clinical trial design and methodologies for investigating Rovatirelin in the treatment of spinocerebellar degeneration (SCD). The information is compiled from the protocols of two key Phase III clinical trials, KPS1301 and KPS1305.
Introduction
Spinocerebellar degeneration is a group of hereditary and sporadic neurological disorders characterized by progressive ataxia due to the degeneration of the cerebellum and spinal cord.[1] this compound (also known as KPS-0373) is a thyrotropin-releasing hormone (TRH) analogue.[2] Its proposed mechanism of action involves binding to TRH receptors in the central nervous system, which promotes the release of neurotransmitters like acetylcholine and dopamine, potentially improving ataxic symptoms.[2][3]
Signaling Pathway of this compound
This compound, as a TRH analogue, is believed to exert its effects by activating TRH receptors, which are widely distributed in the central nervous system. This activation is thought to modulate several neurotransmitter systems, contributing to its potential therapeutic effects in spinocerebellar ataxia.
Caption: Proposed mechanism of action for this compound.
Clinical Trial Protocols
Two major Phase III, multicenter, randomized, double-blind, placebo-controlled studies, KPS1301 and KPS1305, were conducted to evaluate the efficacy and safety of this compound in patients with SCD.[4]
Study Design and Endpoints
| Parameter | KPS1301 | KPS1305 |
| Study Design | Randomized, double-blind, placebo-controlled, parallel-group | Randomized, double-blind, placebo-controlled, parallel-group |
| Primary Endpoint | Change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA) | Change from baseline in the total score on the Scale for the Assessment and Rating of Ataxia (SARA) |
| Secondary Endpoints | Individual SARA item scores, SF-8 scores | Individual SARA item scores, SF-8 scores |
| Treatment Duration | 28 weeks | 24 weeks |
| Follow-up Period | 4 weeks | 4 weeks |
Patient Population and Eligibility Criteria
The studies enrolled patients with predominant cerebellar ataxia, including spinocerebellar ataxia type 6 (SCA6), spinocerebellar ataxia type 31 (SCA31), or cortical cerebellar atrophy (CCA).
Inclusion Criteria:
| Criteria | KPS1301 | KPS1305 |
| Diagnosis | Japanese patients with spinocerebellar degeneration (SCD) with mild to moderate ataxia. | Japanese patients with spinocerebellar degeneration (SCD) with truncal and limb ataxia. |
| SARA Score | Total score of ≥6 and a gait score of 2–6. | Gait score of 2–6, stance score of ≥2, and scores of ≥1 for finger chase, nose-finger, and fast alternating hand movements. |
Exclusion Criteria (Applicable to both trials):
-
Patients with secondary ataxia.
-
Patients with clinically significant hepatic, renal, or cardiovascular dysfunction.
Intervention and Dosage
-
KPS1301: Patients were randomized in a 1:1:1 ratio to receive this compound 1.6 mg, this compound 2.4 mg, or a placebo orally.
-
KPS1305: Patients were randomized in a 1:1 ratio to receive this compound 2.4 mg or a placebo orally.
Experimental Protocols
Efficacy Assessment: Scale for the Assessment and Rating of Ataxia (SARA)
The SARA is an 8-item performance-based scale assessing gait, stance, sitting, speech disturbance, finger chase, nose-finger test, fast alternating hand movements, and heel-shin slide. The total score ranges from 0 (no ataxia) to 40 (most severe ataxia). Administration of the SARA should be performed by a trained clinician.
Protocol for SARA Administration:
-
Gait: Observe the patient walking a distance of 10 meters.
-
Stance: Assess the patient's ability to stand with feet together, in tandem, and on one leg.
-
Sitting: Evaluate the patient's stability while sitting unsupported.
-
Speech Disturbance: Assess for dysarthria during conversation.
-
Finger Chase: The patient is asked to follow the examiner's finger movements.
-
Nose-Finger Test: The patient alternately touches their nose and the examiner's finger.
-
Fast Alternating Hand Movements: The patient performs rapid alternating movements of the hands.
-
Heel-Shin Slide: The patient slides the heel of one foot up and down the shin of the other leg.
Safety Assessment
The safety of this compound was evaluated through the monitoring of adverse events (AEs), vital signs, body weight, 12-lead electrocardiograms (ECGs), and clinical laboratory tests.
Endocrinology Monitoring:
Given that this compound is a TRH analogue, specific attention was paid to its effects on the endocrine system. The following hormones were monitored:
-
Thyroid-Stimulating Hormone (TSH)
-
Free Triiodothyronine (FT3)
-
Free Thyroxine (FT4)
-
Prolactin (PRL)
Clinical Trial Workflow
The clinical trials followed a structured workflow from patient recruitment to data analysis.
Caption: A high-level workflow of the this compound clinical trials.
Quantitative Data Summary
Patient Demographics and Baseline Characteristics (Pooled Analysis)
| Characteristic | This compound 2.4 mg (n=140) | Placebo (n=138) |
| Mean Age (years) | 64.9 | 65.1 |
| Male (%) | 55.0 | 55.8 |
| Mean Baseline SARA Score | 15.4 | 15.1 |
Efficacy Results
In the individual Phase III trials, this compound did not show a statistically significant improvement in the primary endpoint compared to placebo. However, a pooled analysis of the two studies, focusing on patients who met the more stringent inclusion criteria of the KPS1305 trial, showed a statistically significant improvement in the change in total SARA score for the this compound 2.4 mg group.
Change in SARA Score from Baseline (Pooled Analysis)
| Group | Mean Change from Baseline | P-value (vs. Placebo) |
| This compound 2.4 mg | -1.64 | 0.029 |
| Placebo | -1.03 | - |
A subgroup analysis of patients with a baseline SARA score of ≥15 also showed a more pronounced improvement with this compound 2.4 mg compared to placebo.
Safety and Tolerability
This compound was generally well-tolerated. The most common adverse events (≥5%) reported in the this compound group were:
-
Nasopharyngitis
-
Nausea
-
Decreased weight
-
Contusion
Most of these adverse events were mild in severity.
Conclusion
The Phase III clinical trials of this compound for spinocerebellar degeneration did not meet their primary endpoint individually. However, a pooled analysis suggests a potential benefit, particularly in patients with more severe ataxia. These findings have led to further discussions and the initiation of an additional Phase III trial to further evaluate its efficacy. The protocols and data presented here provide a comprehensive resource for researchers and professionals in the field of neurodegenerative disease drug development.
References
- 1. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 2. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Measuring Rovatirelin Brain Penetration
Introduction
Rovatirelin (KPS-0373) is a thyrotropin-releasing hormone (TRH) analogue investigated for the treatment of spinocerebellar degeneration (SCD).[1][2] As a centrally acting agent, its efficacy is contingent upon its ability to cross the blood-brain barrier (BBB) and engage its target, the TRH receptors distributed within the central nervous system (CNS).[3][4] this compound is believed to activate the nervous system by promoting the release of neurotransmitters such as acetylcholine and monoamines like dopamine.[3] Preclinical studies have suggested that this compound has greater absorption and stability in the brain compared to older TRH analogues. Furthermore, research in rat models demonstrated that oral administration of this compound ameliorates motor dysfunction, an effect linked to increased acetylcholine levels in the medial prefrontal cortex and dopamine in the nucleus accumbens and dorsal striatum.
These application notes provide detailed protocols for established preclinical techniques to quantitatively and qualitatively assess the brain penetration of this compound. The described methods include in vivo microdialysis, liquid chromatography-tandem mass spectrometry (LC-MS/MS) of brain tissue, positron emission tomography (PET), and quantitative whole-body autoradiography (QWBA).
Proposed Mechanism of Action
This compound exerts its effects by binding to TRH receptors in the CNS, which in turn modulates the release of key neurotransmitters involved in motor control and cognitive function.
Caption: Proposed mechanism of action for this compound in the CNS.
Key Pharmacokinetic Parameters for Brain Penetration
The ability of a drug to cross the BBB is quantified by several key parameters. Understanding these is crucial for interpreting experimental data. The primary goal is to measure the concentration of the unbound, pharmacologically active drug at the target site.
| Parameter | Description | Formula | Significance |
| Kp | Brain-to-Plasma Ratio: The ratio of the total concentration of the drug in the brain to the total concentration in the plasma at steady-state. | Cbrain, total / Cplasma, total | Provides a general measure of drug accumulation in the brain but does not distinguish between bound and unbound drug. |
| fu,brain | Fraction Unbound in Brain: The fraction of the total drug concentration in the brain that is not bound to brain tissue components. | Cbrain, unbound / Cbrain, total | Critical for determining the concentration of pharmacologically active drug available to interact with receptors. |
| fu,plasma | Fraction Unbound in Plasma: The fraction of the total drug concentration in plasma that is not bound to plasma proteins. | Cplasma, unbound / Cplasma, total | Determines the amount of drug in circulation that is available to cross the BBB. |
| Kp,uu | Unbound Brain-to-Plasma Ratio: The ratio of the unbound drug concentration in the brain interstitial fluid (ISF) to the unbound concentration in plasma. | Cbrain, unbound / Cplasma, unbound | The most accurate indicator of BBB penetration. A Kp,uu value of ~1 suggests passive diffusion is the primary mechanism of entry. A value >1 suggests active influx, while a value <1 suggests active efflux. |
In Vivo Microdialysis for Unbound this compound Quantification
Application Note: Microdialysis is a powerful technique for continuous sampling of the brain's extracellular fluid (ECF) in awake, freely moving animals. It is the gold standard for directly measuring the unbound concentration (Cbrain, unbound) of this compound in specific brain regions, such as the striatum or prefrontal cortex, providing critical data for calculating Kp,uu.
Caption: Experimental workflow for in vivo brain microdialysis.
Protocol: In Vivo Microdialysis
-
Surgical Implantation:
-
Anesthetize a rodent (e.g., Sprague-Dawley rat) following approved institutional guidelines.
-
Secure the animal in a stereotaxic frame.
-
Implant a guide cannula targeted at the brain region of interest (e.g., medial prefrontal cortex or nucleus accumbens, regions where this compound has shown activity).
-
Secure the cannula assembly to the skull with dental cement.
-
Allow the animal to recover for 5-7 days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, place the animal in a microdialysis bowl that allows free movement.
-
Gently insert a microdialysis probe (e.g., 2-4 mm membrane, 20 kDa MWCO) through the guide cannula.
-
Connect the probe to a syringe pump and a fraction collector.
-
Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low, constant flow rate (e.g., 1.0 µL/min).
-
Allow the system to equilibrate for at least 60-90 minutes.
-
Collect baseline dialysate samples.
-
Administer this compound orally (p.o.) or intravenously (i.v.).
-
Collect dialysate fractions at timed intervals (e.g., every 20-30 minutes) for 4-6 hours.
-
Collect sparse blood samples from the tail or saphenous vein at corresponding time points.
-
-
Sample Analysis & Data Interpretation:
-
Analyze this compound concentrations in the dialysate and plasma (for unbound fraction) using a validated LC-MS/MS method.
-
Determine the in vivo recovery of the probe, which is essential for converting dialysate concentration to absolute ECF concentration. This can be done using the retrodialysis method.
-
Calculate Cbrain, unbound by correcting the measured dialysate concentration for probe recovery.
-
Calculate Kp,uu using the area under the curve (AUC) for unbound brain and unbound plasma concentrations.
-
LC-MS/MS for Total this compound in Brain Homogenate
Application Note: This method is used to determine the total concentration of this compound in the brain (Cbrain, total) and plasma (Cplasma, total). Brain and blood samples are collected at various time points after drug administration, processed, and analyzed using a highly sensitive and selective liquid chromatography-tandem mass spectrometry (LC-MS/MS) method. These data are essential for calculating the Kp value.
Caption: Workflow for LC-MS/MS analysis of this compound in plasma and brain.
Protocol: Brain Homogenate Preparation and LC-MS/MS Analysis
-
Sample Collection:
-
Dose a cohort of animals with this compound.
-
At predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6 hours), euthanize a subset of animals.
-
Immediately collect trunk blood into heparinized tubes. Centrifuge to obtain plasma.
-
Perform transcardial perfusion with ice-cold saline to remove blood from the brain vasculature.
-
Excise the brain, weigh it, and immediately freeze it on dry ice.
-
-
Brain Homogenization:
-
To the weighed brain tissue, add a 3-4 fold volume of homogenization buffer (e.g., phosphate-buffered saline).
-
Homogenize the tissue using a mechanical homogenizer until a uniform consistency is achieved. Keep samples on ice throughout.
-
-
Sample Extraction:
-
To an aliquot of brain homogenate or plasma, add an internal standard (ideally, a stable isotope-labeled version of this compound).
-
Perform protein precipitation by adding 3 volumes of cold acetonitrile.
-
Vortex vigorously and centrifuge at high speed (e.g., 14,000 rpm for 10 min at 4°C).
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the prepared sample into an LC-MS/MS system.
-
Chromatography: Use a C18 reverse-phase column with a gradient elution of mobile phases (e.g., A: 0.1% formic acid in water, B: 0.1% formic acid in acetonitrile).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Detect this compound and its internal standard using Multiple Reaction Monitoring (MRM).
-
Quantify the concentration of this compound by comparing the peak area ratio of the analyte to the internal standard against a standard curve prepared in the corresponding matrix (brain homogenate or plasma).
-
Positron Emission Tomography (PET) Imaging
Application Note: PET is a non-invasive molecular imaging technique that allows for the visualization and quantification of a drug's distribution in the brain over time in living subjects, including humans. By labeling this compound with a positron-emitting isotope (e.g., Carbon-11 or Fluorine-18), PET can provide invaluable data on BBB transport kinetics, regional brain distribution, and target (TRH receptor) engagement.
Caption: General workflow for a CNS PET imaging study.
Protocol: PET Imaging with Radiolabeled this compound
-
Radiotracer Synthesis:
-
Synthesize this compound labeled with a short-lived positron emitter (e.g., 11C, T1/2 ≈ 20 min; or 18F, T1/2 ≈ 110 min). This requires specialized radiochemistry facilities.
-
Perform rigorous quality control to ensure radiochemical purity, chemical identity, and specific activity.
-
-
Animal Preparation and Imaging:
-
Anesthetize the subject (e.g., non-human primate or rodent) and position it in the PET scanner.
-
Place a catheter for intravenous injection of the radiotracer and another for arterial blood sampling.
-
Administer a bolus injection of the radiolabeled this compound.
-
Begin dynamic PET scanning immediately, acquiring data in time-based frames for 90-120 minutes.
-
-
Blood Sampling and Analysis:
-
Collect arterial blood samples frequently during the initial phase of the scan and less frequently later on.
-
Measure the total radioactivity in whole blood and plasma.
-
Perform metabolite analysis (e.g., using HPLC) to determine the fraction of radioactivity corresponding to the parent compound over time. This is crucial for generating an accurate arterial input function.
-
-
Image Reconstruction and Analysis:
-
Reconstruct the dynamic PET data into a series of 3D images.
-
Co-register the PET images with an anatomical MRI scan for accurate delineation of brain regions of interest (ROIs).
-
Apply pharmacokinetic models (e.g., Logan graphical analysis) to the time-activity curves from the ROIs and the metabolite-corrected arterial input function.
-
This analysis yields key parameters such as the volume of distribution (VT), which is related to Kp, and the binding potential (BPND), which reflects target receptor density and affinity.
-
Quantitative Whole-Body Autoradiography (QWBA)
Application Note: QWBA is an ex vivo imaging technique that provides high-resolution images of the distribution of a radiolabeled drug throughout the entire body, including detailed mapping within the brain. It is used to identify specific brain structures where this compound accumulates and to quantify the concentration of drug-related material in those structures.
Caption: Experimental workflow for Quantitative Whole-Body Autoradiography (QWBA).
Protocol: Ex Vivo Autoradiography
-
Dosing and Sample Collection:
-
Synthesize this compound with a long-lived isotope, typically Carbon-14 (14C).
-
Administer a single dose of [14C]this compound to animals (often rodents).
-
At selected time points post-dose, euthanize the animals by CO2 asphyxiation.
-
-
Sectioning:
-
Immediately freeze the whole animal carcass by immersion in a hexane/dry ice bath.
-
Embed the frozen carcass in a carboxymethylcellulose (CMC) block.
-
Using a large-format cryomicrotome, cut thin (e.g., 20-40 µm) sagittal or coronal sections of the entire animal.
-
Mount the sections onto adhesive tape.
-
-
Imaging:
-
Dehydrate the mounted sections in a cryostat or freezer.
-
Place the sections in a light-tight cassette in direct contact with a phosphor imaging plate, alongside calibrated radioactive standards.
-
Expose the plate for a duration determined by the amount of radioactivity (can be several days to weeks).
-
-
Data Analysis:
-
Scan the exposed imaging plate using a phosphorimager system.
-
Draw regions of interest (ROIs) over various brain structures (e.g., cerebellum, cortex, striatum) and other tissues in the resulting digital image.
-
Quantify the radioactivity concentration (nCi/g or Bq/g) in each ROI by comparing the pixel intensity to the calibration curve generated from the standards.
-
Convert the radioactivity concentration to molar concentration based on the specific activity of the dosed compound.
-
Summary of Quantitative Data
The following table summarizes the types of quantitative data obtained from each technique, which together provide a comprehensive profile of this compound's brain penetration.
| Technique | Key Quantitative Outputs | Example Application for this compound |
| In Vivo Microdialysis | Unbound Concentration vs. Time Profile (Cbrain, unbound), AUCbrain, unbound, Kp,uu | Directly measures the pharmacologically active concentration of this compound in the ECF of the cerebellum, allowing for a definitive assessment of target site exposure. |
| LC-MS/MS | Total Concentration vs. Time Profile (Cbrain, total, Cplasma, total), AUCbrain, total, AUCplasma, total, Kp | Determines the overall accumulation of this compound in the brain relative to plasma, providing essential data for initial screening and dose selection. |
| PET Imaging | Volume of Distribution (VT), Brain Uptake Rate (K1), Binding Potential (BPND), Target Occupancy (%) | Non-invasively confirms that this compound crosses the human BBB, quantifies its distribution to TRH receptor-rich areas, and can be used to determine the relationship between plasma concentration and receptor occupancy. |
| QWBA | Drug Concentration (µg-eq/g) in specific neuroanatomical structures | Provides a high-resolution map showing if this compound preferentially accumulates in the cerebellum and spinal cord, which are key areas affected by spinocerebellar degeneration. |
References
- 1. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 3. KISSEI Announces Withdrawal of Application for Marketing Approval for this compound (KPS-0373) for the Treatment of Spinocerebellar Degeneration in Japan | News Release(2023) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 4. kissei.co.jp [kissei.co.jp]
Application Notes and Protocols for the Use of Rovatirelin in Combination with Other Neuroprotective Agents
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Spinocerebellar degeneration (SCD), including the spinocerebellar ataxias (SCAs), represents a group of progressive neurodegenerative disorders for which there are currently no disease-modifying therapies.[1][2] The therapeutic strategy is primarily symptomatic.[2][3] Rovatirelin (KPS-0373), a potent thyrotropin-releasing hormone (TRH) analogue, has been investigated for its potential to ameliorate ataxic symptoms in SCD.[4] Its mechanism of action involves binding to TRH receptors in the central nervous system, which promotes the release of neurotransmitters such as acetylcholine and monoamines like dopamine and noradrenaline. Preclinical studies have also suggested that this compound may exert neuroprotective effects, in part by increasing the messenger RNA (mRNA) levels of brain-derived neurotrophic factor (BDNF) in the cerebellum.
Given the complex pathophysiology of neurodegenerative diseases like SCD, which often involves multiple detrimental pathways (e.g., excitotoxicity, oxidative stress, mitochondrial dysfunction, and impaired neurotrophic support), combination therapy presents a rational approach to target the disease from multiple angles. This document provides a theoretical framework and hypothetical protocols for investigating the use of this compound in combination with other neuroprotective agents. The proposed combinations are based on complementary mechanisms of action and are intended to guide preclinical research efforts.
This compound: Mechanism of Action and Clinical Data
This compound's primary mode of action is the stimulation of neurotransmitter release, which is thought to improve motor function and ataxic symptoms. Its neuroprotective potential is linked to the broader effects of TRH analogues, which include protection against glutamate toxicity, oxidative stress, and inflammation, as well as the promotion of neurotrophic factors like BDNF.
This compound Signaling Pathway
Caption: Proposed mechanism of action for this compound in a neuron.
Summary of this compound Phase III Clinical Trial Data (Pooled Analysis)
While this compound did not meet the primary endpoint in two Phase III studies, a pooled post-hoc analysis of patients with more severe ataxia suggested a potential benefit.
| Parameter | This compound 2.4 mg (n=140) | Placebo (n=138) | Difference | 95% CI | p-value |
| Adjusted Mean Change in SARA Total Score | -1.64 | -1.03 | -0.61 | -1.16 to -0.06 | 0.029 |
| Patients with Baseline SARA ≥15 | |||||
| Adjusted Mean Change in SARA Total Score | -1.75 | -0.58 | -1.16 | -1.95 to –0.38 | 0.003 |
| Patients with Baseline SARA <15 | |||||
| Adjusted Mean Change in SARA Total Score | -1.54 | -1.48 | -0.06 | -0.85 to 0.73 | 0.879 |
Data sourced from a pooled analysis of the KPS1301 and KPS1305 studies.
Hypothetical Combination Therapies with this compound
The following are proposed combination strategies for preclinical investigation. The rationale is to pair this compound's neurotransmitter-modulating and potential neurotrophic effects with agents that target distinct neurodegenerative pathways.
This compound and Riluzole
-
Rationale: Riluzole is an anti-glutamatergic agent that may offer neuroprotection by mitigating excitotoxicity, a common pathological feature in neurodegeneration. This mechanism is complementary to this compound's action of enhancing neurotransmission. Combining the two could potentially offer both symptomatic improvement and disease modification.
-
Hypothesized Synergy: this compound may enhance neuronal communication while Riluzole protects neurons from the damaging effects of excessive glutamate, creating a more favorable environment for neuronal survival and function.
Caption: Hypothesized synergistic action of this compound and Riluzole.
This compound and Coenzyme Q10 (CoQ10)
-
Rationale: Mitochondrial dysfunction and oxidative stress are implicated in the pathogenesis of several SCAs. CoQ10 is an essential component of the mitochondrial electron transport chain and a potent antioxidant. Combining this compound with CoQ10 could address both neuronal energy deficits and oxidative damage, while this compound provides symptomatic relief.
-
Hypothesized Synergy: CoQ10 may improve the underlying cellular health and resilience of neurons by enhancing mitochondrial function and reducing oxidative stress, thereby creating a more robust system for this compound to act upon.
Experimental Protocols (Hypothetical)
The following protocols are designed to be adaptable for testing various combinations of this compound with other neuroprotective agents.
In Vitro Protocol: Neuroprotection in a Cellular Model of SCA
This protocol uses primary cerebellar neurons or iPSC-derived neurons from SCA patients, subjected to an insult relevant to the disease pathology (e.g., oxidative stress, glutamate excitotoxicity).
Caption: Experimental workflow for in vitro combination therapy testing.
Methodology:
-
Cell Culture: Plate primary cerebellar neurons or differentiated SCA patient-derived iPSCs at an appropriate density.
-
Treatment: After 24 hours, replace the medium with fresh medium containing the test compounds:
-
Group 1: Vehicle control.
-
Group 2: this compound (dose range, e.g., 1-100 nM).
-
Group 3: Second neuroprotective agent (e.g., Riluzole, 1-10 µM; CoQ10, 5-50 µM).
-
Group 4: Combination of this compound and the second agent at various concentrations.
-
-
Induction of Injury: After a pre-treatment period (e.g., 2 hours), introduce the cellular stressor (e.g., 100 µM H₂O₂ or 50 µM glutamate) for a specified duration.
-
Outcome Assessment:
-
Cell Viability: Use MTT or similar assays to quantify cell survival.
-
Apoptosis: Perform TUNEL staining or caspase-3 activity assays.
-
Morphology: Use immunofluorescence for neuronal markers (e.g., β-III tubulin) to assess neurite length and branching.
-
Mechanism: Analyze protein and mRNA levels of key targets (e.g., BDNF, TrkB, cleaved caspase-3, Bax/Bcl-2 ratio) via Western blot and qPCR.
-
In Vivo Protocol: Efficacy in an Animal Model of SCD
This protocol utilizes a relevant animal model, such as the cytosine arabinoside (Ara-C)-induced ataxia rat model or a genetic model like the 'rolling mouse Nagoya'.
Methodology:
-
Animal Model: Induce ataxia in rats using Ara-C or use a transgenic mouse model of SCA.
-
Group Allocation: Randomly assign animals to treatment groups (n=10-15 per group):
-
Group 1: Vehicle control.
-
Group 2: this compound (e.g., 1-10 mg/kg, oral administration).
-
Group 3: Second neuroprotective agent (dose determined by literature).
-
Group 4: Combination of this compound and the second agent.
-
-
Treatment Period: Administer treatments daily for a period of 4-8 weeks.
-
Behavioral Assessment:
-
Perform weekly motor function tests (e.g., rotarod, beam walk, gait analysis, fall index).
-
The primary endpoint could be the change in performance on the rotarod test from baseline to the end of treatment.
-
-
Post-mortem Analysis:
-
Histology: Perfuse the animals and prepare brain sections. Perform immunohistochemistry for markers of neuronal survival (e.g., NeuN), Purkinje cell loss (e.g., Calbindin), and apoptosis.
-
Biochemical Analysis: Homogenize cerebellar tissue to measure levels of BDNF, oxidative stress markers (e.g., malondialdehyde), and inflammatory cytokines via ELISA or Western blot.
-
Data Presentation and Interpretation
All quantitative data from these experiments should be summarized in tables for clear comparison between treatment groups. Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to determine the significance of any observed effects. An outcome where the combination therapy shows a significantly greater effect than either agent alone would suggest a synergistic or additive neuroprotective effect.
Conclusion
The exploration of this compound in combination with other neuroprotective agents is a logical next step in the development of potential therapies for spinocerebellar degeneration. The multi-targeted approach holds the promise of not only improving symptoms but also potentially slowing the progression of the underlying neurodegeneration. The protocols outlined in this document provide a foundational framework for researchers to begin investigating these promising, yet hypothetical, therapeutic strategies in a preclinical setting. Rigorous experimental validation is essential to determine the true potential of these combination therapies.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Poor Oral Bioavailability of Rovatirelin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the poor oral bioavailability of Rovatirelin.
Frequently Asked Questions (FAQs)
Q1: What is the reported oral bioavailability of this compound and what are the main contributing factors to its poor absorption?
This compound, a thyrotropin-releasing hormone (TRH) analogue, exhibits variable and species-dependent oral bioavailability. Non-clinical studies have reported an oral bioavailability of 7.3% in rats and 41.3% in dogs.[1][2][3] The primary factors contributing to its poor oral bioavailability are presumed to be enzymatic degradation in the gastrointestinal (GI) tract and significant first-pass metabolism in the liver.
This compound is extensively metabolized, with the major metabolite identified as (thiazoylalanyl)methylpyrrolidine (TAMP).[1][4] This metabolic conversion is primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5. The hydrophilic nature and molecular size of this peptide-like molecule may also limit its passive diffusion across the intestinal epithelium.
Q2: What are the potential strategies to improve the oral bioavailability of this compound?
Several formulation and chemical modification strategies can be explored to enhance the oral delivery of this compound:
-
Formulation Approaches:
-
Nanoformulations: Encapsulating this compound in nanoparticles, liposomes, or nanoemulsions can protect it from enzymatic degradation and enhance its absorption.
-
Permeation Enhancers: Co-administration with permeation enhancers can transiently increase the permeability of the intestinal epithelium, facilitating paracellular or transcellular transport.
-
Enzyme Inhibitors: Co-formulating this compound with inhibitors of CYP3A4/5 or other relevant proteases can reduce its pre-systemic metabolism.
-
-
Chemical Modification:
-
Prodrug Strategy: Modifying the this compound structure to create a prodrug can improve its lipophilicity and membrane permeability. The prodrug would then be converted to the active this compound in vivo.
-
Structural Analogs: Designing analogs of this compound with improved stability against enzymatic degradation while retaining pharmacological activity is another potential avenue.
-
Q3: How can I assess the intestinal permeability of my this compound formulation in vitro?
In vitro models are valuable tools for screening and comparing the permeability of different this compound formulations. The two most common models are:
-
Caco-2 Cell Monolayers: This model uses a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier. It is considered a gold standard for predicting human oral absorption.
-
Ussing Chamber System with Excised Intestinal Tissue: This ex vivo model utilizes freshly excised intestinal segments from animals (e.g., rats) mounted in a chamber that allows for the measurement of drug transport across the tissue. Studies have shown a good correlation between permeability data from this model and in vivo bioavailability for hydrophilic peptides.
Troubleshooting Guides
Issue 1: Low and Variable Permeability in Caco-2 Cell Assays
| Potential Cause | Troubleshooting Steps |
| Efflux by P-glycoprotein (P-gp) | This compound may be a substrate for efflux transporters like P-gp. Conduct bi-directional transport studies (apical-to-basolateral vs. basolateral-to-apical) to determine the efflux ratio. Co-incubate with a known P-gp inhibitor (e.g., verapamil) to confirm. |
| Poor Transcellular Permeability | The formulation may not be effectively enhancing transcellular uptake. Consider incorporating permeation enhancers that increase membrane fluidity. Evaluate different types and concentrations of enhancers. |
| Paracellular Pathway Limitation | The tight junctions between Caco-2 cells may be restricting the passage of this compound. Investigate the use of tight junction modulators (e.g., medium-chain fatty acids) in your formulation. Monitor the transepithelial electrical resistance (TEER) to assess the integrity of the cell monolayer. |
| Inadequate Formulation | The formulation may not be effectively protecting this compound from degradation by cellular enzymes or may not be releasing the drug efficiently at the cell surface. Characterize the release kinetics of your formulation. |
Issue 2: Discrepancy Between In Vitro Permeability and In Vivo Bioavailability
| Potential Cause | Troubleshooting Steps |
| Significant First-Pass Metabolism | High in vitro permeability may not translate to high bioavailability if this compound is rapidly metabolized in the liver. This compound is a known substrate for CYP3A4/5. Conduct in vitro metabolism studies using liver microsomes or hepatocytes to assess the metabolic stability of your formulation. Consider co-administration with a CYP3A4 inhibitor in your in vivo studies for proof-of-concept. |
| Poor Stability in GI Fluids | The formulation may not be adequately protecting this compound from the harsh environment of the stomach and intestine. Assess the stability of your formulation in simulated gastric and intestinal fluids. Consider enteric coating to protect the formulation from the acidic stomach environment. |
| Species Differences | The animal model used for in vivo studies may have different expression levels of metabolic enzymes or transporters compared to humans. This compound bioavailability is known to differ between rats and dogs. Carefully select the animal model and be cautious when extrapolating results to humans. |
| Inadequate Absorption Window | The formulation may release the drug in a region of the GI tract with poor absorption characteristics. Investigate controlled-release formulations that target specific regions of the intestine with higher permeability. |
Experimental Protocols
Protocol 1: In Vitro Permeability Assessment using Caco-2 Cell Monolayers
Objective: To determine the apparent permeability coefficient (Papp) of this compound formulations across a Caco-2 cell monolayer.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts until a confluent and differentiated monolayer is formed (typically 21-25 days).
-
Monolayer Integrity: Verify the integrity of the cell monolayer by measuring the transepithelial electrical resistance (TEER) using a voltmeter.
-
Transport Study:
-
Wash the apical and basolateral compartments with pre-warmed transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES).
-
Add the this compound formulation to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.
-
Incubate at 37°C with gentle shaking.
-
At predetermined time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral compartment and replace with fresh buffer.
-
At the end of the experiment, collect a sample from the apical compartment.
-
-
Sample Analysis: Quantify the concentration of this compound in the collected samples using a validated analytical method such as LC-MS/MS.
-
Papp Calculation: Calculate the apparent permeability coefficient using the following equation: Papp = (dQ/dt) / (A * C0) Where:
-
dQ/dt is the steady-state flux of this compound across the monolayer.
-
A is the surface area of the filter membrane.
-
C0 is the initial concentration of this compound in the donor compartment.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the oral bioavailability of a this compound formulation.
Methodology:
-
Animal Model: Use male Sprague-Dawley or Wistar rats.
-
Dosing:
-
Intravenous (IV) Group: Administer a single IV dose of this compound solution via the tail vein to determine the clearance and volume of distribution.
-
Oral (PO) Group: Administer a single oral dose of the this compound formulation by gavage.
-
-
Blood Sampling: Collect blood samples from the jugular vein or another appropriate site at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, 24 hours) into tubes containing an anticoagulant.
-
Plasma Preparation: Centrifuge the blood samples to separate the plasma.
-
Sample Analysis: Extract this compound from the plasma samples (e.g., using liquid-liquid extraction or solid-phase extraction) and quantify its concentration using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as Area Under the Curve (AUC), maximum concentration (Cmax), and time to maximum concentration (Tmax) using non-compartmental analysis.
-
Bioavailability Calculation: Calculate the absolute oral bioavailability (F%) using the following equation: F (%) = (AUC_PO / Dose_PO) / (AUC_IV / Dose_IV) * 100
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rats and Dogs
| Species | Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (ng·h/mL) | Bioavailability (%) |
| Rat | Oral | 3 | - | - | - | 7.3 |
| Dog | Oral | - | - | - | - | 41.3 |
Data presented are based on published non-clinical studies. Cmax, Tmax, and AUC values were not consistently reported across all sources.
Table 2: In Vitro Permeability of this compound Formulations (Hypothetical Data)
| Formulation | Papp (x 10⁻⁶ cm/s) | Efflux Ratio |
| This compound Solution | 0.5 ± 0.1 | 5.2 |
| Formulation A (Nanoemulsion) | 2.1 ± 0.3 | 2.5 |
| Formulation B (with Permeation Enhancer) | 3.5 ± 0.4 | 4.8 |
| Formulation C (Prodrug) | 5.8 ± 0.6 | 1.1 |
This table presents hypothetical data for illustrative purposes to guide researchers in their data presentation.
Visualizations
Caption: this compound signaling pathway upon binding to the TRH receptor.
Caption: Workflow for developing and evaluating oral this compound formulations.
Caption: Logical relationship between barriers and solutions for this compound.
References
- 1. Non-clinical pharmacokinetic profiles of this compound, an orally available thyrotropin-releasing hormone analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Human mass balance, pharmacokinetics and metabolism of this compound and identification of its metabolic enzymes in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing Rovatirelin-induced side effects in clinical trials
Rovatirelin Clinical Trial Technical Support Center
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound. The information addresses common side effects observed in clinical trials to assist in the management and monitoring of study participants.
Troubleshooting Guides & FAQs
This section is designed to provide direct answers to specific issues that may be encountered during clinical trials with this compound.
Gastrointestinal Side Effects
Question: A trial participant is reporting nausea after starting this compound. How should this be managed?
Answer:
Nausea is a commonly reported side effect of this compound.[1][2] The management approach should be systematic and patient-focused:
-
Initial Assessment:
-
Characterize the nausea: inquire about its onset, duration, frequency, and severity (e.g., using a visual analog scale).
-
Determine the relationship to food intake and dosing schedule.
-
Assess for accompanying symptoms such as vomiting, dizziness, or headache.
-
-
Management Strategies:
-
Dosing with food: Advise the participant to take this compound with meals to potentially mitigate gastrointestinal upset.
-
Dietary modifications: Recommend small, frequent meals and avoidance of spicy, fatty, or overly aromatic foods.
-
Hydration: Encourage adequate fluid intake throughout the day.
-
Anti-emetic medication: If nausea is persistent and affects quality of life or adherence to the study protocol, consider the use of anti-nausea medications as permitted by the clinical trial protocol.
-
-
Monitoring and Follow-up:
-
Schedule regular follow-ups to assess the effectiveness of the interventions.
-
If nausea persists or worsens, a dose adjustment or temporary discontinuation of this compound may be considered, in line with the study protocol.
-
Metabolic and Nutritional Side Effects
Question: We have observed a decrease in body weight in some participants receiving this compound. What is the recommended course of action?
Answer:
Weight decrease has been noted as a side effect in clinical trials of this compound.[1][2] A thorough investigation and management plan are essential:
-
Initial Assessment:
-
Quantify the weight loss and calculate the percentage of total body weight lost since baseline.
-
Conduct a dietary recall to assess caloric intake and appetite.
-
Evaluate for other contributing factors, such as nausea, vomiting, or changes in taste.
-
Rule out other potential medical causes of weight loss.
-
-
Management Strategies:
-
Nutritional counseling: Refer the participant to a registered dietitian for personalized dietary advice to increase caloric and nutrient intake.
-
Appetite stimulants: If decreased appetite is a significant factor, consider appetite stimulants if allowed by the study protocol.
-
Monitoring of endocrine function: As this compound is a thyrotropin-releasing hormone (TRH) analogue, it is crucial to monitor thyroid function (TSH, free T3, free T4) and prolactin levels, as hormonal changes can influence metabolism and weight.
-
-
Monitoring and Follow-up:
-
Monitor the participant's weight at regular intervals.
-
If significant and unintentional weight loss continues, a re-evaluation of the participant's continuation in the trial may be necessary.
-
General and Other Side Effects
Question: What should be done if a participant presents with nasopharyngitis during the trial?
Answer:
Nasopharyngitis (the common cold) was one of the most frequently reported adverse events in this compound clinical trials.[1] It is important to:
-
Assess the symptoms: Differentiate between a common viral infection and a potential drug-related adverse event. Symptoms are typically self-limiting and may include sore throat, runny nose, and cough.
-
Provide symptomatic relief: Recommend over-the-counter remedies as appropriate and allowed by the study protocol (e.g., saline nasal spray, throat lozenges).
-
Monitor: Continue to monitor the participant's condition. If symptoms are severe or persistent, further medical evaluation is warranted.
Question: A participant has developed a contusion (bruise). Is this related to this compound?
Answer:
Contusion has been reported as a side effect. The following steps should be taken:
-
Evaluate the contusion: Assess the size, location, and circumstances of the bruising.
-
Inquire about trauma: Determine if the participant has experienced any recent falls or injuries that could explain the contusion. Ataxia, the condition for which this compound is being studied, can increase the risk of falls.
-
Review concomitant medications: Check if the participant is taking any other medications that could increase the risk of bruising (e.g., anticoagulants, antiplatelet agents).
-
Laboratory tests: If bruising is excessive, recurrent, or occurs without apparent trauma, consider a complete blood count (CBC) with platelet count and coagulation studies to rule out any underlying hematological issues.
Quantitative Data on Side Effects
While the full detailed data from the primary clinical trial publication was not accessible for direct extraction, the following table summarizes the most common adverse events reported in Phase III clinical trials of this compound. Researchers should refer to the original publication (J Neurol Neurosurg Psychiatry 2020;91:254-262) for a complete dataset to populate a detailed comparative table for their records.
| Adverse Event | This compound Group (Incidence >5%) | Placebo Group (Incidence) | Severity |
| Nasopharyngitis | Reported as common | Data not available in snippets | Mostly Mild |
| Nausea | Reported as common | Data not available in snippets | Mostly Mild |
| Weight Decreased | Reported as common | Data not available in snippets | Mostly Mild |
| Contusion | Reported as common | Data not available in snippets | Mostly Mild |
Experimental Protocols
This section provides detailed methodologies for monitoring the key side effects identified in this compound clinical trials.
Protocol for Monitoring Nausea
-
Assessment Tool: Utilize a validated nausea assessment scale, such as the Multinational Association of Supportive Care in Cancer (MASCC) Antiemesis Tool or a simple 10-point visual analog scale (VAS).
-
Frequency of Assessment:
-
Baseline: Assess nausea history before the first dose of this compound.
-
During Treatment: Conduct assessments at regular intervals (e.g., weekly for the first month, then monthly) and at any time a participant reports nausea.
-
-
Data Collection:
-
Record the severity, frequency, and duration of nausea episodes.
-
Document any associated symptoms (e.g., vomiting, retching).
-
Note the relationship of nausea to the timing of drug administration and meals.
-
Record any interventions and their effectiveness.
-
Protocol for Monitoring Body Weight
-
Standardized Measurement:
-
Measure weight at the same time of day at each visit, preferably in the morning before breakfast.
-
Use a calibrated scale.
-
The participant should wear light clothing and no shoes.
-
-
Frequency of Measurement:
-
Baseline: Record baseline weight.
-
During Treatment: Measure weight at each study visit (e.g., monthly).
-
-
Actionable Thresholds:
-
Define a clinically significant weight loss threshold in the study protocol (e.g., >5% of baseline body weight).
-
If this threshold is met, trigger a more detailed nutritional and medical assessment.
-
Protocol for Endocrine Function Monitoring
Given that this compound is a TRH analogue, monitoring of the hypothalamic-pituitary-thyroid axis is recommended.
-
Hormone Panel:
-
Thyroid-Stimulating Hormone (TSH)
-
Free Thyroxine (FT4)
-
Free Triiodothyronine (FT3)
-
Prolactin (PRL)
-
-
Blood Sampling:
-
Collect fasting blood samples in the morning.
-
-
Frequency of Monitoring:
-
Baseline: Obtain baseline measurements before the first dose.
-
During Treatment: Monitor at regular intervals as defined in the study protocol (e.g., at 3 months, 6 months, and end of treatment).
-
Additional monitoring should be performed if a participant develops symptoms suggestive of thyroid dysfunction (e.g., fatigue, weight changes, palpitations).
-
Visualizations
Signaling Pathway
Caption: Proposed mechanism of action for this compound.
Experimental Workflow
Caption: Workflow for managing this compound-induced side effects.
References
Optimizing Rovatirelin dosage to minimize adverse events
This technical support center provides researchers, scientists, and drug development professionals with essential information for designing and troubleshooting experiments aimed at optimizing Rovatirelin dosage to minimize adverse events.
Troubleshooting Guide
Researchers may encounter various challenges during their in vitro and in vivo experiments with this compound. This guide provides insights into potential issues, their probable causes, and actionable solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| In Vitro: | ||
| Low or no response in TRH receptor activation assays (e.g., calcium mobilization, IP3 accumulation). | 1. Inappropriate cell line lacking sufficient TRH receptor expression. 2. This compound degradation. 3. Suboptimal assay conditions (e.g., incubation time, cell density). | 1. Use a validated cell line with confirmed TRH receptor expression (e.g., HEK293 cells transfected with the human TRH receptor). 2. Prepare fresh this compound solutions for each experiment. 3. Optimize assay parameters, including cell seeding density, stimulation time, and buffer composition. |
| High background signal in neurotransmitter release assays. | 1. Spontaneous neurotransmitter release due to cell stress. 2. Non-specific binding of detection antibodies. | 1. Handle cells gently and ensure optimal culture conditions. 2. Include appropriate controls and blocking steps in the assay protocol. |
| In Vivo: | ||
| High variability in behavioral outcomes in ataxia models (e.g., rolling mouse Nagoya, cytosine arabinoside-induced ataxia). | 1. Inconsistent disease induction. 2. Variability in drug administration (e.g., gavage technique). 3. Environmental stressors affecting animal behavior. | 1. Standardize the disease induction protocol. 2. Ensure consistent and accurate drug administration by trained personnel. 3. Acclimatize animals to the testing environment and handle them consistently. |
| Unexpected animal mortality. | 1. Acute toxicity at the tested dose. 2. Complications from the disease model. | 1. Conduct a dose-range finding study to determine the maximum tolerated dose. 2. Closely monitor animal health and provide supportive care as needed. |
Frequently Asked Questions (FAQs)
This section addresses common questions regarding this compound dosage optimization and the management of adverse events in a research setting.
Q1: What is the mechanism of action of this compound?
This compound is a thyrotropin-releasing hormone (TRH) analog. It acts as an agonist at TRH receptors, which are G protein-coupled receptors.[1] The activation of these receptors, primarily through the Gq/11 signaling pathway, stimulates the release of neurotransmitters such as acetylcholine and dopamine in the central nervous system.[2]
Q2: What are the most common adverse events observed with this compound in clinical trials?
The most frequently reported adverse events in Phase III clinical trials of this compound were nasopharyngitis, nausea, decreased weight, and contusion.[2] The majority of these events were classified as mild in severity.[2]
Q3: What preclinical models are available to study the efficacy and side effects of this compound?
-
In Vivo Models for Efficacy:
-
Rolling Mouse Nagoya: A genetic model of hereditary ataxia.[3]
-
Cytosine Arabinoside-Induced Rat Model: A chemically induced model of sporadic spinocerebellar degeneration.
-
-
In Vitro Models for Adverse Events:
-
Nausea/Vomiting: Microphysiological systems of the gastrointestinal tract that incorporate enterochromaffin cells and enteric neurons can be used to assess drug-induced nausea.
-
Weight Loss: In vitro models using adipocytes, such as the 3T3-L1 cell line, can be employed to study the effects of compounds on adipogenesis and lipid metabolism.
-
Q4: How can this compound dosage be optimized to minimize adverse events in preclinical studies?
A thorough dose-response study is crucial. This involves testing a range of this compound concentrations in both in vitro and in vivo models to identify the lowest effective dose that provides a therapeutic benefit while minimizing off-target effects. Careful monitoring of animal well-being and the inclusion of specific assays for known adverse events are essential.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies of this compound.
Table 1: Preclinical Dose-Response Data in the Rolling Mouse Nagoya Model
| Dosage (mg/kg) | Outcome | Reference |
| 1, 3, 10, and 30 | Dose-dependent reduction in the fall index. |
Table 2: Clinical Dosage and Adverse Events from Phase III Trials
| Dosage | Most Common Adverse Events (>5% incidence) | Severity |
| 1.6 mg | Nasopharyngitis, Nausea, Weight Decreased, Contusion | Mostly Mild |
| 2.4 mg | Nasopharyngitis, Nausea, Weight Decreased, Contusion | Mostly Mild |
Experimental Protocols
Detailed methodologies are critical for reproducible research. The following are outlines of key experimental protocols.
In Vitro TRH Receptor Activation Assay (Calcium Mobilization)
-
Cell Culture: Culture HEK293 cells stably expressing the human TRH receptor in appropriate media.
-
Cell Plating: Seed cells into a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Compound Preparation: Prepare a serial dilution of this compound in a suitable assay buffer.
-
Assay: Use a fluorescence plate reader with an integrated liquid handler to add the this compound dilutions to the cell plate and immediately begin kinetic reading of fluorescence intensity.
-
Data Analysis: Calculate the dose-response curve and determine the EC50 value.
In Vivo Cytosine Arabinoside-Induced Ataxia Model in Rats
-
Induction: Administer cytosine arabinoside to neonatal rat pups to induce cerebellar ataxia. The specific dosage and timing will need to be optimized.
-
Drug Administration: Once ataxia is established, administer this compound or vehicle control orally once daily.
-
Behavioral Testing: At regular intervals, assess motor function using tests such as the "fall index," which measures the number of falls relative to locomotor activity.
-
Neurochemical Analysis: At the end of the study, collect brain tissue to measure neurotransmitter levels (e.g., acetylcholine, dopamine) in relevant brain regions.
Visualizations
Signaling Pathway of this compound
Caption: this compound activates the TRH receptor, initiating a Gq/11-mediated signaling cascade.
Experimental Workflow for In Vivo Dosage Optimization
Caption: A typical workflow for optimizing this compound dosage in a preclinical ataxia model.
References
Troubleshooting inconsistent results in Rovatirelin experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rovatirelin. The information is designed to address common issues that may lead to inconsistent experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active analog of thyrotropin-releasing hormone (TRH).[1][2][3][4] Its primary mechanism of action involves binding to and activating TRH receptors, which are distributed throughout the central nervous system.[1] This activation stimulates the release of various neurotransmitters, including acetylcholine, dopamine, and noradrenaline, which is thought to underlie its therapeutic effects in neurological disorders like spinocerebellar degeneration (SCD).
Q2: What are the known reasons for inconsistent results in past this compound clinical trials?
Two Phase III clinical trials (KPS1301 and KPS1305) did not initially demonstrate a statistically significant improvement in the primary endpoint—the Scale for the Assessment and Rating of Ataxia (SARA) score—when compared to a placebo. However, a subsequent pooled, post-hoc analysis of patients with more severe ataxia from these trials did show a statistically significant improvement. The key factors contributing to these initial inconsistencies include a significant placebo effect, particularly in patients with milder forms of ataxia, and the heterogeneity of the patient population.
Q3: Are there different forms or stereoisomers of this compound I should be aware of?
Yes, this is a critical point. This compound has four chiral centers, meaning there are 16 possible stereoisomers. The biologically active form is the (4S,5S,2S,2R) stereoisomer. Research has shown that other stereoisomers have significantly reduced or no biological activity. Therefore, ensuring the stereochemical purity of the this compound used in experiments is crucial for obtaining accurate and reproducible results.
Troubleshooting Guide
In Vitro Experiments (e.g., Receptor Binding Assays, Cell-Based Signaling Assays)
Issue: Lower than expected potency or efficacy in cell-based assays.
-
Possible Cause 1: Cell Line Selection. The density of TRH receptors can vary significantly between different cell lines.
-
Troubleshooting Step: Ensure you are using a cell line known to endogenously express the TRH receptor or a well-validated recombinant cell line with stable receptor expression.
-
-
Possible Cause 2: Ligand Stability. this compound, like other peptides and their analogs, may be susceptible to degradation in culture media over long incubation periods.
-
Troubleshooting Step: Minimize the duration of incubation where possible. For longer-term experiments, consider replenishing the compound at regular intervals.
-
-
Possible Cause 3: Assay Interference. Components of the assay buffer or media may interfere with the ligand-receptor interaction.
-
Troubleshooting Step: Review the composition of your assay buffers. High concentrations of certain salts or proteins could non-specifically interact with the compound.
-
In Vivo Animal Experiments
Issue: High variability in behavioral outcomes or lack of efficacy in animal models of ataxia.
-
Possible Cause 1: Animal Model Selection and Disease Severity. The therapeutic effect of this compound may be dependent on the specific pathology of the animal model and the stage of the disease. Preclinical studies have shown efficacy in the cytosine arabinoside (Ara-C)-induced rat model of SCD and in rolling mouse Nagoya models.
-
Troubleshooting Step: Carefully select a well-characterized animal model that is relevant to the clinical condition being studied. Consider stratifying animals based on baseline disease severity to reduce variability.
-
-
Possible Cause 2: Dosing and Administration. Inconsistent oral bioavailability can be a source of variability.
-
Troubleshooting Step: Ensure consistent administration techniques. For oral gavage, be mindful of the animal's stress levels and ensure the compound is properly solubilized or suspended. Consider measuring plasma concentrations of this compound to correlate exposure with efficacy.
-
-
Possible Cause 3: Placebo Effect in Behavioral Tests. As observed in clinical trials, a placebo effect can also occur in animal behavioral studies, especially those involving motor coordination tasks.
-
Troubleshooting Step: Ensure proper blinding of experimenters to the treatment groups. Include a robust control group and consider habituating the animals to the testing environment to minimize stress-induced performance changes.
-
Data from Clinical Trials
The following tables summarize the key findings from the two Phase III clinical trials of this compound and their pooled analysis.
Table 1: Overview of this compound Phase III Clinical Trials
| Study Identifier | Patient Population | Treatment Arms | Duration | Primary Endpoint |
| KPS1301 | Patients with truncal ataxia | This compound 1.6 mg, this compound 2.4 mg, Placebo | 28 weeks | Change in SARA total score |
| KPS1305 | Patients with truncal and limb ataxia | This compound 2.4 mg, Placebo | 24 weeks | Change in SARA total score |
Table 2: Summary of Efficacy Results (Change in SARA Score)
| Analysis Group | Treatment | Mean Change from Baseline | Difference vs. Placebo (95% CI) | p-value |
| KPS1305 Study | This compound 2.4 mg | -1.46 | -0.42 (-1.02 to 0.18) | 0.165 |
| Placebo | -1.04 | N/A | ||
| Pooled Analysis | This compound 2.4 mg | -1.64 | -0.61 (-1.16 to -0.06) | 0.029 |
| Placebo | -1.03 | N/A | ||
| Pooled Analysis (Baseline SARA ≥ 15) | This compound 2.4 mg | -1.75 | -1.16 (-1.95 to -0.38) | 0.003 |
| Placebo | -0.58 | N/A | ||
| Pooled Analysis (Baseline SARA < 15) | This compound 2.4 mg | -1.54 | -0.06 (-0.85 to 0.73) | 0.879 |
| Placebo | -1.48 | N/A |
Experimental Protocols
Protocol: Assessment of Motor Function in a Rat Model of SCD
This protocol is based on methodologies used in preclinical studies of this compound.
-
Induction of Ataxia: Administer cytosine arabinoside (Ara-C) to induce cerebellar atrophy and ataxic symptoms in rats.
-
Treatment: Orally administer this compound at the desired doses (e.g., 3 mg/kg). Include a vehicle control group.
-
Behavioral Assessment:
-
Locomotor Activity: Measure the total distance traveled and movement speed in an open-field arena.
-
Fall Index: Quantify the number of falls during the locomotor activity test. The fall index is calculated as the number of falls divided by the total locomotor activity.
-
-
Neurochemical Analysis (Optional): Use microdialysis to measure extracellular levels of acetylcholine in the medial prefrontal cortex and dopamine in the nucleus accumbens and dorsal striatum to correlate with behavioral outcomes.
Visualizations
References
- 1. kissei.co.jp [kissei.co.jp]
- 2. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. KISSEI Announces Withdrawal of Application for Marketing Approval for this compound (KPS-0373) for the Treatment of Spinocerebellar Degeneration in Japan | News Release(2023) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 4. Kissei Announces the Publication of the Results of Phase III Clinical Trials of this compound for the Treatment of Spinocerebellar Degeneration in the Journal of Neurology, Neurosurgery, and Psychiatry | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
Improving the stability of Rovatirelin in solution for in vitro studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the stability of Rovatirelin in solution for in vitro studies. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH). It functions as a TRH receptor agonist. By binding to and activating TRH receptors, this compound stimulates the release of neurotransmitters such as acetylcholine and dopamine in the central nervous system. This mechanism is believed to be responsible for its potential therapeutic effects in conditions like spinocerebellar degeneration.
Q2: What are the primary challenges to this compound's stability in in vitro solutions?
Like many peptide-based molecules, this compound's stability in aqueous solutions can be compromised by several factors, including:
-
pH: The pH of the solution can significantly impact the rate of hydrolysis of amide bonds within the this compound molecule.
-
Temperature: Higher temperatures generally accelerate degradation kinetics.
-
Enzymatic Degradation: If using cell culture media containing serum or cell lysates, proteases and other enzymes can degrade this compound.
-
Oxidation: Certain components of the molecule may be susceptible to oxidation, especially in the presence of metal ions or reactive oxygen species.
-
Adsorption: this compound may adsorb to the surfaces of plasticware, such as pipette tips and microplates, leading to a decrease in the effective concentration.
Q3: What are the known degradation products of this compound?
In vivo studies have identified several metabolites of this compound, which can also provide insights into its potential degradation products in in vitro systems. The primary degradation pathway involves the cleavage of amide bonds. Known metabolites include (thiazoylalanyl)methylpyrrolidine (TAMP), which has been identified as a major metabolite in human plasma and excreta.[1]
Troubleshooting Guide
Issue 1: I am seeing a rapid loss of this compound activity in my cell-based assay.
-
Possible Cause 1: pH Instability. The pH of your cell culture medium may be shifting during the experiment, leading to the hydrolysis of this compound.
-
Solution: Ensure your cell culture medium is adequately buffered. Consider using a medium with a more robust buffering system, such as HEPES, in addition to the standard bicarbonate buffering. Regularly monitor the pH of your medium throughout the experiment.
-
-
Possible Cause 2: Enzymatic Degradation. If you are using a medium supplemented with serum, it contains proteases that can degrade this compound.
-
Solution: Whenever possible, use a serum-free medium for your experiments. If serum is required, minimize the incubation time of this compound with the serum-containing medium. You can also consider heat-inactivating the serum before use to reduce enzymatic activity, although this may also inactivate other important factors.
-
-
Possible Cause 3: High Temperature. Incubating at 37°C for extended periods can lead to thermal degradation.
-
Solution: Minimize the duration of high-temperature incubations. If your experimental design allows, consider performing shorter incubations or pulse-chase experiments.
-
Issue 2: My measured concentration of this compound is inconsistent across replicates.
-
Possible Cause: Adsorption to Plasticware. this compound, like other peptides, can stick to the surfaces of standard laboratory plastics.
-
Solution: Use low-retention plasticware (e.g., siliconized or polypropylene tubes and tips) for all steps involving this compound solutions. Pre-rinsing pipette tips with the this compound solution before dispensing can also help to saturate non-specific binding sites.
-
Issue 3: I suspect my this compound stock solution is degrading over time.
-
Possible Cause: Improper Storage. Long-term storage in solution, especially at refrigerated or room temperatures, can lead to degradation.
-
Solution: Prepare fresh stock solutions of this compound for each experiment whenever possible. If you need to store stock solutions, dissolve this compound in a suitable solvent like anhydrous DMSO, aliquot into single-use vials, and store at -80°C. Avoid repeated freeze-thaw cycles.
-
Data Presentation: Illustrative Stability of this compound
The following tables present illustrative data on the stability of this compound under various conditions. This data is based on the known behavior of similar peptide analogs and is intended to serve as a guideline for experimental design.
Table 1: Effect of pH on this compound Stability at 37°C
| pH | Half-life (t½) in hours (Illustrative) |
| 5.0 | 72 |
| 6.0 | 48 |
| 7.4 | 24 |
| 8.0 | 12 |
Table 2: Effect of Temperature on this compound Stability at pH 7.4
| Temperature (°C) | Half-life (t½) in hours (Illustrative) |
| 4 | >168 |
| 25 | 48 |
| 37 | 24 |
Table 3: Effect of Medium Composition on this compound Stability at 37°C, pH 7.4
| Medium | Half-life (t½) in hours (Illustrative) |
| Phosphate-Buffered Saline (PBS) | 36 |
| Serum-Free Cell Culture Medium | 24 |
| Cell Culture Medium + 10% Fetal Bovine Serum (FBS) | 8 |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Solution
Objective: To determine the stability of this compound in a buffered aqueous solution at a specific pH and temperature.
Materials:
-
This compound
-
Phosphate-Buffered Saline (PBS) or other relevant buffer
-
Acetonitrile (ACN), HPLC grade
-
Trifluoroacetic acid (TFA), HPLC grade
-
Water, HPLC grade
-
Low-retention microcentrifuge tubes
-
Incubator or water bath
-
RP-HPLC system with UV detector
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in the chosen buffer to a final concentration of 1 mg/mL.
-
Incubation: Aliquot the this compound solution into several low-retention microcentrifuge tubes. Place the tubes in an incubator or water bath set to the desired temperature (e.g., 37°C).
-
Time Points: At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), remove one tube from the incubator.
-
Sample Quenching: Immediately quench the degradation reaction by adding an equal volume of 1% TFA in ACN. This will precipitate any proteins and stop enzymatic activity.
-
Centrifugation: Centrifuge the quenched sample at 14,000 x g for 15 minutes at 4°C to pellet any precipitates.
-
HPLC Analysis: Carefully transfer the supernatant to an HPLC vial. Analyze the concentration of intact this compound using a validated RP-HPLC method.
-
Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point. Plot the percentage remaining versus time to determine the degradation kinetics and half-life.
Protocol 2: Analysis of this compound Degradation Products
Objective: To identify the degradation products of this compound under specific stress conditions.
Materials:
-
This compound
-
Solutions for forced degradation (e.g., 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂)
-
LC-MS/MS system
-
Other materials as listed in Protocol 1
Procedure:
-
Forced Degradation: Prepare solutions of this compound in the stress-inducing solutions (acid, base, oxidizing agent). Incubate at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Neutralization: For the acid and base-stressed samples, neutralize the solution to approximately pH 7 before analysis.
-
LC-MS/MS Analysis: Analyze the samples using an LC-MS/MS system to separate and identify the parent this compound peak and any new peaks corresponding to degradation products.
-
Structure Elucidation: Use the mass spectral data (mass-to-charge ratio and fragmentation patterns) to propose structures for the observed degradation products.
Visualizations
Caption: this compound signaling pathway.
Caption: Experimental workflow for this compound stability testing.
Caption: Troubleshooting logic for this compound stability issues.
References
Rovatirelin Technical Support Center: Mitigating Off-Target Effects in Cellular Models
Welcome to the Rovatirelin Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cellular models, with a specific focus on identifying, understanding, and mitigating potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH). Its primary mechanism of action is as an agonist at the thyrotropin-releasing hormone receptor (TRHR), a G protein-coupled receptor (GPCR).[1] Upon binding to TRHR, this compound activates downstream signaling pathways, leading to the release of neurotransmitters such as acetylcholine and dopamine.[2] This activation of the central nervous system is believed to be responsible for its therapeutic effects.[3]
Q2: What are the known on-target and off-target binding affinities of this compound?
This compound binds to the human TRH receptor with a Ki of 702 nM.[3] To date, specific off-target binding profiles for this compound have not been extensively published in peer-reviewed literature. However, like many small molecule drugs, it is important to consider and test for potential interactions with other receptors, enzymes, and transporters.
Q3: We are observing unexpected cellular responses at high concentrations of this compound. Could these be off-target effects?
It is possible. Off-target effects are more likely to be observed at higher concentrations of a compound, where the drug may begin to interact with lower-affinity binding sites. It is crucial to first confirm that the observed effects are not due to an exaggerated on-target response. We recommend performing concentration-response curves and comparing the potency for the unexpected effect with the known potency for TRH receptor activation.
Q4: How can we experimentally distinguish between on-target and off-target effects of this compound?
Several strategies can be employed:
-
Use of a TRH Receptor Antagonist: Pre-treatment of your cellular model with a selective TRH receptor antagonist, such as chlordiazepoxide, should block the on-target effects of this compound.[3] If the unexpected cellular response persists in the presence of the antagonist, it is likely an off-target effect.
-
Knockdown or Knockout of the TRH Receptor: Using techniques like siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the TRH receptor in your cell model can help determine if the observed effect is dependent on the receptor.
-
Use of a Structurally Unrelated TRH Receptor Agonist: If another TRH receptor agonist with a different chemical structure elicits the same response, it is more likely to be an on-target effect.
-
Counter-screening in a Parental Cell Line: Test this compound in a parental cell line that does not express the TRH receptor. Any activity observed in this cell line would be considered off-target.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Inconsistent dose-response curve | 1. On-target effect saturation.2. Off-target effect at higher concentrations.3. Compound instability or poor solubility. | 1. Widen the concentration range tested.2. See "Distinguishing On-Target vs. Off-Target Effects" workflow below.3. Verify compound integrity and solubility in your experimental media. |
| Cell toxicity at high concentrations | 1. Exaggerated on-target signaling.2. Off-target cytotoxicity. | 1. Lower the concentration of this compound.2. Perform a cytotoxicity assay in a TRHR-negative cell line to assess off-target toxicity. |
| Unexpected changes in gene expression or protein levels unrelated to known TRH signaling | Potential off-target interaction with other signaling pathways. | 1. Use a TRH receptor antagonist to confirm the effect is off-target.2. Perform pathway analysis to identify potentially affected off-target pathways. |
| Variability between experiments | 1. Inconsistent cell passage number or density.2. Degradation of this compound stock solution. | 1. Standardize cell culture conditions.2. Prepare fresh stock solutions of this compound for each experiment. |
Quantitative Data Summary
| Compound | Target | Binding Affinity (Ki) | Reference |
| This compound | Human TRH Receptor | 702 nM | |
| Taltirelin | Human TRH Receptor | 3877 nM |
Experimental Protocols
On-Target Activity Assessment: Calcium Flux Assay
This protocol is for measuring the activation of the TRH receptor by this compound in a cell line endogenously or recombinantly expressing the receptor (e.g., U2OS-TRHR cells).
Materials:
-
U2OS cells stably expressing the human TRH receptor (or other suitable cell line)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
This compound
-
TRH (as a positive control)
-
TRH receptor antagonist (e.g., chlordiazepoxide)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
Procedure:
-
Plate cells in a 96-well black, clear-bottom plate and culture overnight.
-
Load cells with the calcium-sensitive dye according to the manufacturer's instructions.
-
For antagonist experiments, pre-incubate the cells with the TRH receptor antagonist for the recommended time.
-
Prepare a concentration range of this compound and TRH in assay buffer.
-
Use a fluorescence plate reader to measure the baseline fluorescence.
-
Add the this compound or TRH solutions to the wells and immediately begin kinetic fluorescence readings.
-
Analyze the data by calculating the change in fluorescence from baseline.
Off-Target Liability Assessment: Counter-Screening in a Parental Cell Line
This protocol is to determine if this compound has any effects in a cell line that does not express the TRH receptor.
Materials:
-
Parental cell line (the same cell line used for the on-target assay, but without the TRH receptor)
-
The same assay endpoint as the on-target assay (e.g., calcium flux, cAMP accumulation, or a cell viability assay)
-
This compound
Procedure:
-
Follow the same procedure as the on-target assay, but using the parental cell line.
-
A significant response in the parental cell line indicates a potential off-target effect.
Visualizing Signaling Pathways and Workflows
Caption: On-target signaling pathway of this compound via the TRH receptor.
Caption: Workflow for distinguishing on-target vs. off-target effects.
Caption: Factors influencing the cellular response to this compound.
References
- 1. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Kissei Announces the Publication of the Results of Phase III Clinical Trials of this compound for the Treatment of Spinocerebellar Degeneration in the Journal of Neurology, Neurosurgery, and Psychiatry | News Release(2020) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 3. Effect of this compound, a novel thyrotropin-releasing hormone analog, on the central noradrenergic system - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Refinement of Animal Models for Rovatirelin Efficacy Testing
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to utilizing animal models for testing the efficacy of Rovatirelin. This resource includes detailed troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and summaries of quantitative data to facilitate the successful execution of preclinical studies.
Troubleshooting Guides and FAQs
This section addresses specific issues that may be encountered during the experimental process in a question-and-answer format.
I. Animal Model and Experimental Design
Question: We are observing high variability in the baseline motor performance of our rolling mice Nagoya (RMN). What could be the cause and how can we mitigate this?
Answer: High variability in RMN mice is a known challenge. Several factors can contribute to this:
-
Genetic Drift: The phenotype of the RMN strain can vary between different breeding colonies and generations. It is crucial to obtain mice from a reputable supplier and maintain a consistent breeding program.
-
Age and Gender: Motor deficits in RMN mice are progressive. Ensure that all experimental animals are age- and sex-matched to minimize variability.
-
Environmental Stressors: Rodents are sensitive to their environment. Factors such as cage density, noise levels, and light cycles can impact their behavior. Standardize housing conditions and handling procedures across all experimental groups.
-
Acclimatization: Insufficient acclimatization to the testing room and equipment can lead to anxiety-related behaviors that confound motor performance data. Ensure a proper habituation period before starting any behavioral tests.
Question: What is the optimal age to begin this compound treatment in the cytosine arabinoside (Ara-C)-induced ataxia rat model?
Answer: The Ara-C model is typically induced in neonatal rats.[1] Administration of cytosine arabinoside is often performed on postnatal days 2 and 3.[1] The ataxic phenotype, characterized by gait abnormalities and falls, becomes evident as the animals mature.[1][2] Starting treatment with this compound after the ataxic phenotype is established allows for the evaluation of the drug's therapeutic effects on existing motor deficits. A common approach is to begin treatment in young adult rats, several weeks after the Ara-C administration.
Question: Are there any known side effects of this compound or similar TRH analogs in animal models that we should monitor?
Answer: Yes, as a thyrotropin-releasing hormone (TRH) analog, this compound and similar compounds like taltirelin can have systemic effects. It is important to monitor for:
-
Hormonal Changes: TRH analogs can stimulate the pituitary-thyroid axis, potentially leading to transient increases in TSH, T3, and T4 levels.
-
Behavioral Changes: Central nervous system-stimulating effects may manifest as hyperactivity or "wet-dog shakes."
-
Changes in Appetite and Body Weight: TRH can have complex effects on appetite. Monitor food and water intake, as well as body weight, throughout the study.
II. Behavioral Testing (Rota-rod)
Question: Our ataxic mice are passively rotating on the rota-rod instead of actively walking. How can we prevent this?
Answer: Passive rotation is a common issue, especially with severely ataxic animals. Here are some strategies to address this:
-
Rod Diameter and Surface: Using a rod with a larger diameter and a surface that provides good grip (e.g., knurled or covered with high-grip material) can discourage passive rotation.
-
Training: A thorough pre-training phase where animals are habituated to the apparatus at a very low, constant speed can help them learn to actively walk on the rod. If an animal starts to rotate, gently guide it back to an ambulatory posture.
-
Scoring Criteria: Clearly define passive rotation as a "fall" in your scoring criteria. If a mouse completes a full passive rotation, the trial for that animal should be stopped.
Question: We are not observing a significant difference in rota-rod performance between our vehicle-treated and this compound-treated ataxic rats. What could be the issue?
Answer: Several factors could contribute to a lack of observed efficacy:
-
Dose and Route of Administration: Ensure that the dose of this compound and the route of administration are appropriate. Oral gavage is a common method for this compound.[2] Verify the formulation and concentration of your dosing solution.
-
Timing of Testing: The pharmacokinetic profile of this compound should be considered when determining the optimal time for behavioral testing after drug administration.
-
Task Parameters: The difficulty of the rota-rod task can influence the ability to detect a therapeutic effect. If the task is too easy (e.g., low acceleration), a ceiling effect may be observed. Conversely, if it is too difficult, a floor effect may occur. Optimize the acceleration rate and trial duration for your specific animal model.
-
Statistical Power: Ensure your study is adequately powered with a sufficient number of animals per group to detect a statistically significant difference.
Quantitative Data Summary
The following tables summarize the quantitative data on the efficacy of this compound in preclinical animal models.
Table 1: Effect of this compound on Motor Function in the Rolling Mouse Nagoya (RMN) Model
| Dose (mg/kg, oral) | Outcome Measure | Result |
| 1, 3, 10, 30 | Fall Index | Dose-dependent reduction |
| More potent than taltirelin (3, 10, 30, 100 mg/kg) | Fall Index | This compound showed a more potent effect |
| Repeated daily administration for 2 weeks | Fall Index | No attenuation of the effect |
| 2 weeks post-treatment | Fall Index | Reduction in fall index persisted |
Table 2: Effect of this compound on Motor Function in the Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model
| Dose (mg/kg, oral) | Outcome Measure | Result |
| ≥3 | Fall Index | Significant decrease in both male and female rats |
| Dose-dependent | Locomotor Activity | Significant increase |
| Comparison with Taltirelin (≥30 mg/kg) | Motor Dysfunction | This compound was more potent |
Table 3: Neurochemical Effects of this compound in Rats
| Dose (mg/kg, oral) | Brain Region | Neurotransmitter | Result |
| ≥3 | Medial Prefrontal Cortex (mPFC) | Acetylcholine (ACh) | Significant increase |
| ≥3 | Nucleus Accumbens (NAc) | Dopamine (DA) | Significant increase |
| ≥10 | Dorsal Striatum | Dopamine (DA) | Significant increase |
Detailed Experimental Protocols
Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model
Objective: To induce a sporadic model of spinocerebellar degeneration characterized by cerebellar atrophy and motor deficits.
Materials:
-
Cytosine arabinoside (Ara-C)
-
Sterile saline (0.9% NaCl)
-
Neonatal Sprague-Dawley rats (Postnatal day 2)
-
1 ml syringes with 27-gauge needles
Procedure:
-
Preparation of Ara-C Solution: Prepare a sterile solution of Ara-C in 0.9% saline at a concentration of 20 mg/ml.
-
Administration: On postnatal day 2 (P2) and P3, administer Ara-C via subcutaneous (s.c.) injection at a dose of 40 mg/kg body weight.
-
Control Group: Administer an equivalent volume of sterile saline to the control group.
-
Post-injection Monitoring: Monitor the pups for any immediate adverse reactions. Return them to their dam after each injection.
-
Weaning and Housing: Wean the rats at P21 and house them in standard conditions.
-
Phenotype Development: The ataxic phenotype, including gait abnormalities and an increased number of falls, will develop as the rats mature. Behavioral testing can typically commence from young adulthood (e.g., 8-10 weeks of age).
Rota-rod Test for Motor Coordination
Objective: To assess motor coordination and balance in ataxic rodents.
Apparatus:
-
Accelerating Rota-rod apparatus for mice or rats.
Procedure:
-
Acclimatization: Acclimate the animals to the testing room for at least 30 minutes before the first trial.
-
Training/Habituation (Day 1-2):
-
Place the animal on the stationary rod for 60 seconds.
-
Set the rod to rotate at a low, constant speed (e.g., 4 rpm) for 60 seconds. If the animal falls, place it back on the rod. Repeat this for 3-5 trials with an inter-trial interval of at least 15 minutes.
-
-
Testing (Day 3 onwards):
-
Place the animal on the rod.
-
Start the trial with the rod accelerating from a low speed (e.g., 4 rpm) to a high speed (e.g., 40 rpm) over a set period (e.g., 300 seconds).
-
Record the latency to fall (the time the animal remains on the rod). A fall is defined as the animal falling off the rod or making one complete passive rotation.
-
Perform 3 trials per animal with an inter-trial interval of at least 15 minutes.
-
The average latency to fall across the three trials is typically used for data analysis.
-
-
Drug Administration: Administer this compound or vehicle at the appropriate time before the testing session, based on the drug's pharmacokinetic profile.
Mandatory Visualizations
Signaling Pathway of this compound
Caption: Proposed signaling pathway of this compound.
Experimental Workflow for this compound Efficacy Testing
Caption: General experimental workflow for preclinical efficacy testing of this compound.
References
Adjusting experimental parameters for Rovatirelin neuroprotective assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Rovatirelin in neuroprotective assays. The information is tailored for scientists and drug development professionals to help refine experimental parameters and overcome common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a synthetic analog of thyrotropin-releasing hormone (TRH).[1][2] It exerts its neuroprotective effects by binding to TRH receptors, which are G-protein coupled receptors.[3][4] This binding activates downstream signaling pathways, including the Phospholipase C (PLC) and Mitogen-Activated Protein Kinase (MAPK) pathways. Activation of these pathways is thought to promote the release of neurotransmitters such as acetylcholine and dopamine, contributing to its effects on the nervous system.
Q2: Which cell line is most appropriate for in vitro this compound neuroprotection studies?
The human neuroblastoma cell line, SH-SY5Y, is a widely used and suitable model for neuroprotective studies of compounds like this compound. These cells can be differentiated into a more mature neuronal phenotype and are susceptible to various neurotoxic insults relevant to neurodegenerative diseases, such as glutamate-induced excitotoxicity and oxidative stress.
Q3: What type of neurotoxic insults are relevant for modeling neurodegeneration in this compound assays?
-
Glutamate-induced excitotoxicity: This is a common mechanism implicated in neuronal cell death in various neurodegenerative conditions. Exposing neuronal cells like SH-SY5Y to high concentrations of glutamate can trigger cell death pathways.
-
Oxidative stress: Inducing oxidative stress with agents like hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) mimics another key pathological feature of neurodegenerative diseases.
Q4: What is a recommended starting concentration range for this compound in in vitro assays?
While specific in vitro concentration-response data for this compound is limited in publicly available literature, studies on other TRH analogs have shown neuroprotective effects in the low micromolar range (e.g., 0.1 µM to 10 µM). A dose-response experiment is recommended to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guides
Issue 1: High Variability in Cell Viability Assays (e.g., MTT Assay)
Possible Causes & Solutions
| Cause | Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before plating. Use a multichannel pipette for seeding and verify cell counts. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate, or fill them with sterile PBS or media to maintain humidity. |
| Incomplete Solubilization of Formazan Crystals | Ensure complete dissolution of the formazan crystals by thorough mixing and allowing sufficient incubation time with the solubilization buffer. |
| Interference of this compound with the Assay | Run a control with this compound in cell-free media to check for any direct reaction with the MTT reagent. |
| Contamination | Visually inspect plates for any signs of bacterial or fungal contamination before adding the MTT reagent. |
Issue 2: No Neuroprotective Effect Observed with this compound
Possible Causes & Solutions
| Cause | Solution |
| Suboptimal this compound Concentration | Perform a dose-response curve to identify the effective concentration range. |
| Inappropriate Timing of Treatment | Optimize the pre-treatment time with this compound before inducing the neurotoxic insult. A 1-hour to 24-hour pre-incubation is a common starting point. |
| Severity of Neurotoxic Insult | The concentration of the neurotoxin (e.g., glutamate, H₂O₂) may be too high, causing overwhelming cell death that cannot be rescued. Titrate the neurotoxin to achieve approximately 50% cell death (LD50) in control wells. |
| Cell Health and Passage Number | Use cells at a low passage number and ensure they are healthy and in the logarithmic growth phase before the experiment. |
Quantitative Data Summary
Table 1: Example Parameters for Glutamate-Induced Excitotoxicity Assay in SH-SY5Y Cells
| Parameter | Value | Reference |
| Cell Seeding Density | 1 x 10⁴ to 5 x 10⁴ cells/well (96-well plate) | |
| Glutamate Concentration | 8 mM - 100 mM | |
| Glutamate Exposure Time | 3 - 24 hours | |
| This compound Pre-treatment Time | 1 - 24 hours | |
| This compound Concentration Range (suggested) | 0.1 µM - 10 µM |
Table 2: Example Parameters for Oxidative Stress Assay in SH-SY5Y Cells
| Parameter | Value | Reference |
| Cell Seeding Density | 2 x 10⁴ cells/well (96-well plate) | |
| 6-OHDA Concentration | 20 µM | |
| H₂O₂ Concentration | 200 µM | |
| Neurotoxin Exposure Time | 16 - 18 hours (6-OHDA) | |
| This compound Pre-treatment Time | 1 hour | |
| This compound Concentration Range (suggested) | 0.1 µM - 10 µM |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is adapted for assessing the neuroprotective effect of this compound against a neurotoxic insult in SH-SY5Y cells.
Materials:
-
SH-SY5Y cells
-
Complete growth medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution
-
Neurotoxin (e.g., Glutamate, H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
Procedure:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 2 x 10⁴ cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Pre-treat the cells with various concentrations of this compound for 1-24 hours. Include a vehicle control.
-
Induce neurotoxicity by adding the appropriate concentration of the neurotoxin (e.g., glutamate or H₂O₂). Include a control group with no neurotoxin.
-
Incubate for the desired period (e.g., 3-24 hours).
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: DCFH-DA Assay for Intracellular ROS
This protocol measures the levels of reactive oxygen species (ROS) within the cells.
Materials:
-
SH-SY5Y cells
-
This compound stock solution
-
Oxidative stress inducer (e.g., H₂O₂)
-
2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) stock solution (10 mM in DMSO)
-
Hank's Balanced Salt Solution (HBSS)
-
96-well black, clear-bottom microplates
Procedure:
-
Seed SH-SY5Y cells in a 96-well black, clear-bottom plate.
-
Follow steps 2-4 from the MTT assay protocol to treat the cells with this compound and the oxidative stress inducer.
-
After the treatment period, remove the medium and wash the cells twice with warm HBSS.
-
Add 100 µL of 10 µM DCFH-DA in HBSS to each well and incubate for 30 minutes at 37°C in the dark.
-
Remove the DCFH-DA solution and wash the cells twice with warm HBSS.
-
Add 100 µL of HBSS to each well.
-
Measure the fluorescence intensity using a microplate reader with excitation at 485 nm and emission at 535 nm.
Visualizations
Caption: this compound Signaling Pathway.
Caption: Experimental Workflow for Neuroprotective Assays.
References
- 1. Redirecting [linkinghub.elsevier.com]
- 2. researchgate.net [researchgate.net]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
Validation & Comparative
Rovatirelin: A Comparative Guide to its Neuroprotective Effects in Multiple Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rovatirelin, a thyrotropin-releasing hormone (TRH) analogue, is currently under investigation for its therapeutic potential in neurodegenerative diseases, primarily spinocerebellar degeneration (SCD).[1][2][3] Its mechanism of action is understood to involve the activation of TRH receptors in the central nervous system, leading to the enhanced release of neurotransmitters such as acetylcholine and dopamine.[2] While clinical development has focused on symptomatic improvement in ataxia, the underlying neuroprotective properties of this compound and other TRH analogues are of significant interest for their potential to slow disease progression in a broader range of neurodegenerative disorders.
This guide provides a comparative analysis of the neuroprotective effects of this compound, with a focus on preclinical data from its close analogue, Taltirelin, in various experimental models of neurodegeneration. Due to the limited availability of public data on this compound in diverse neuroprotection models beyond SCD, this guide will leverage the substantial body of research on Taltirelin to infer and validate the potential neuroprotective profile of this compound. This comparison will be supported by quantitative data, detailed experimental protocols, and visualizations of key signaling pathways and experimental workflows.
Comparative Efficacy in Preclinical Models
The neuroprotective potential of TRH analogues has been evaluated in a variety of in vitro and in vivo models that mimic the pathological processes of neurodegenerative diseases, including Parkinson's disease, ischemic stroke, and glutamate-induced excitotoxicity. The following tables summarize the quantitative data from key preclinical studies on Taltirelin, which serves as a benchmark for assessing the potential efficacy of this compound.
In Vitro Models of Neuroprotection
Table 1: Neuroprotective Effects of Taltirelin in an In Vitro Model of Parkinson's Disease (MPP+ -induced toxicity in SH-SY5Y cells) [4]
| Parameter | Toxin | Treatment | Concentration | Outcome |
| Cell Viability | MPP+ (100 µM) | Taltirelin | 5 µM | Increased cell viability by 13.58% compared to MPP+-treated cells. |
| Apoptosis (Nuclear Condensation) | MPP+ (100 µM) | Taltirelin | 5 µM | Decreased nuclear condensation by 46.37% compared to MPP+-treated cells. |
| Reactive Oxygen Species (ROS) Generation | MPP+ | Taltirelin | 5 µM | Reduced ROS generation. |
| Phosphorylated Tau (p-tau S396) | MPP+ | Taltirelin | 5 µM | Reduced levels of p-tau (S396). |
| α-synuclein N103 fragment | MPP+ | Taltirelin | 5 µM | Reduced levels of α-synuclein N103 fragment. |
Table 2: Neuroprotective Effects of a TRH Analogue against Glutamate-Induced Excitotoxicity in Primary Cortical Neurons
| Parameter | Toxin | Treatment | Concentration | Outcome |
| Cell Viability (NRU Assay) | Glutamate (15 mM) | TRH Analogue (NP-2376) | 100 µM (6h pre-treatment) | Significantly increased cell viability to ~103% of control. |
| Cell Viability (NRU Assay) | Glutamate (15 mM) | TRH Analogue (NP-2376) | 1 µM (12h pre-treatment) | Significantly increased cell viability to ~92% of control. |
In Vivo Models of Neuroprotection
Table 3: Neuroprotective Effects of Taltirelin in a Mouse Model of Parkinson's Disease (MPTP-induced)
| Parameter | Model | Treatment | Dosage | Outcome |
| Motor Function (Rotarod Test) | Subacute MPTP | Taltirelin | 1 mg/kg | Significantly improved performance, with mice staying on the rotarod for an average of 287.20s compared to the MPTP group. |
| Dopaminergic Neuron Survival (TH+ cells in Substantia Nigra) | Subacute MPTP | Taltirelin | 1 mg/kg | Significantly preserved dopaminergic neurons. |
| Pathological Protein Levels (p-tau, tau N368, α-synuclein in Substantia Nigra) | Subacute MPTP | Taltirelin | 0.2, 1, 5 mg/kg | Reduced levels of pathological proteins by at least 55.43%. |
Table 4: Neuroprotective Effects of Taltirelin in a Mouse Model of Ischemic Stroke (Transient Forebrain Ischemia)
| Parameter | Model | Treatment | Dosage | Outcome |
| Neuronal Cell Density (Hippocampal CA1 region) | Bilateral carotid artery occlusion (2VO) | Taltirelin | 0.3 mg/kg (i.v.) | Significantly suppressed the reduction of hippocampal neuronal density compared to the vehicle-treated group. |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections provide summaries of the experimental protocols for the key models cited in this guide.
In Vitro Neuroprotection Assay: MPP+ Toxicity in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from the toxic effects of MPP+, a neurotoxin that selectively damages dopaminergic neurons and is commonly used to model Parkinson's disease in vitro.
-
Cell Culture and Differentiation:
-
Human neuroblastoma SH-SY5Y cells are cultured in a suitable medium (e.g., DMEM/F12 with 10% FBS).
-
To induce a more mature, neuron-like phenotype, cells are often treated with retinoic acid for several days.
-
-
Treatment:
-
Differentiated SH-SY5Y cells are pre-treated with various concentrations of the test compound (e.g., Taltirelin) for a specified duration (e.g., 2 hours).
-
-
Induction of Neurotoxicity:
-
The neurotoxin MPP+ is added to the cell culture medium at a concentration known to induce significant cell death (e.g., 100 µM).
-
-
Assessment of Neuroprotection (24 hours post-toxin exposure):
-
Cell Viability: The MTT assay is used to measure the metabolic activity of the cells, which is an indicator of cell viability.
-
Apoptosis: Nuclear staining with a fluorescent dye (e.g., Hoechst 33342) is used to visualize and quantify apoptotic cells, which exhibit condensed or fragmented nuclei.
-
Oxidative Stress: The production of reactive oxygen species (ROS) is measured using a fluorescent probe such as DCFDA.
-
Protein Pathology: Western blotting is used to quantify the levels of disease-related proteins, such as phosphorylated tau and cleaved α-synuclein.
-
In Vivo Neuroprotection Assay: MPTP Mouse Model of Parkinson's Disease
This in vivo model assesses the neuroprotective effects of a compound in a mammalian system that recapitulates key features of Parkinson's disease.
-
Animal Model:
-
C57BL/6 mice are commonly used due to their susceptibility to MPTP.
-
-
Induction of Parkinsonism:
-
MPTP is administered systemically (e.g., intraperitoneal injections of 30 mg/kg/day for 7 days) to induce the degeneration of dopaminergic neurons.
-
-
Drug Administration:
-
The test compound (e.g., Taltirelin at 1 mg/kg) is administered to the mice, typically starting before or concurrently with the MPTP injections and continuing for a defined period.
-
-
Behavioral Assessment:
-
Motor coordination and balance are evaluated using the rotarod test.
-
Bradykinesia (slowness of movement) is assessed using the pole test.
-
-
Immunohistochemistry:
-
Following the treatment period, the mice are euthanized, and their brains are collected.
-
Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra and striatum.
-
In Vivo Neuroprotection Assay: Transient Forebrain Ischemia Mouse Model
This model is used to evaluate the efficacy of neuroprotective agents in the context of ischemic stroke.
-
Animal Model:
-
C57BL/6J mice are used for this procedure.
-
-
Induction of Ischemia:
-
Transient forebrain ischemia is induced by surgically occluding both common carotid arteries for a specific duration (e.g., 20 minutes).
-
-
Drug Administration:
-
The test compound (e.g., Taltirelin at 0.3 mg/kg) is administered intravenously either before or shortly after the ischemic event.
-
-
Histological Analysis:
-
One week after the ischemic insult, the mice are euthanized, and their brains are processed for histological analysis.
-
Neuronal cell density in the hippocampal CA1 region, an area particularly vulnerable to ischemic damage, is quantified to assess the extent of neuroprotection.
-
Signaling Pathways and Experimental Workflows
The neuroprotective effects of TRH analogues are mediated by the activation of specific intracellular signaling cascades. The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway and the workflows of the key experimental models.
Caption: Proposed signaling pathway for the neuroprotective effects of TRH analogues.
Caption: Experimental workflow for in vitro neuroprotection assays.
Caption: Experimental workflow for in vivo neuroprotection studies.
Conclusion
While direct and extensive preclinical data on the neuroprotective effects of this compound in a wide array of neurodegenerative models remains to be fully published, the evidence from its close analogue, Taltirelin, is compelling. The data presented in this guide strongly suggests that TRH analogues possess significant neuroprotective properties, demonstrated by their ability to enhance neuronal survival, reduce apoptosis, and mitigate oxidative stress in both in vitro and in vivo models of Parkinson's disease and ischemic stroke. The consistent efficacy of Taltirelin across these different models provides a strong rationale for the continued investigation of this compound as a potential disease-modifying therapy for a range of neurodegenerative conditions beyond spinocerebellar degeneration. Further studies are warranted to directly assess the neuroprotective profile of this compound in these models and to further elucidate the specific downstream signaling pathways that mediate its effects.
References
Rovatirelin vs. Other TRH Analogs: A Comparative Analysis for Drug Development Professionals
An Objective Guide to the Pharmacological and Preclinical Profiles of Thyrotropin-Releasing Hormone Analogs for Spinocerebellar Ataxia.
This guide offers a detailed comparison of Rovatirelin and other analogs of Thyrotropin-Releasing Hormone (TRH), such as Taltirelin, focusing on their potential application in treating neurodegenerative disorders like spinocerebellar ataxia (SCA). By presenting key preclinical and pharmacological data, this document aims to provide researchers, scientists, and drug development professionals with the necessary information to evaluate these compounds. The comparison covers receptor binding affinities, pharmacokinetic profiles, and efficacy in preclinical models, supported by detailed experimental protocols and pathway visualizations.
Introduction to TRH Analogs
Thyrotropin-releasing hormone (TRH) is a hypothalamic tripeptide that not only regulates the pituitary-thyroid axis but also acts as a neurotransmitter/neuromodulator throughout the central nervous system (CNS)[1][2]. Its therapeutic potential is limited by a short half-life. Synthetic analogs like Taltirelin and this compound have been developed to overcome this limitation, offering greater potency and prolonged neuropharmacological effects[3]. These analogs primarily target TRH receptors, which are G-protein coupled receptors (GPCRs) widely distributed in the CNS, to modulate various neurotransmitter systems, including acetylcholine, dopamine, and noradrenaline[4][5]. Their primary indication of interest has been for the symptomatic treatment of spinocerebellar degeneration (SCD) or ataxia.
Quantitative Data Summary
The following tables summarize the comparative quantitative data for this compound and other TRH analogs based on available preclinical and pharmacological studies.
Table 1: Comparative Receptor Binding Affinity
This table outlines the binding affinity (Ki) of various TRH analogs for the human TRH receptor. A lower Ki value indicates a higher binding affinity.
| Compound | Receptor | Binding Affinity (Ki) | Reference |
| This compound | Human TRH Receptor | 702 nM | |
| Taltirelin | Human TRH Receptor | 3877 nM | |
| Taltirelin | Rat Brain TRH Receptor | 311 nM | |
| Montirelin | Rat Brain TRH Receptor | 35.2 nM | |
| TRH | Human TRH Receptor | 36 nM (IC50) | |
| (Nτ-methyl)His-TRH | Human TRH Receptor | 7.2 nM (EC50) |
Note: Data from different studies may use different experimental systems (e.g., human vs. rat receptors, different cell lines), which can influence absolute values. Direct comparisons should be made with caution.
Table 2: Comparative Pharmacokinetic (PK) Profile
This table compares key pharmacokinetic parameters that influence the CNS activity of this compound and Taltirelin.
| Parameter | This compound | Taltirelin | Species | Reference |
| Oral Bioavailability | 7.3% | Data not specified | Rat | |
| 41.3% | Data not specified | Dog | ||
| Plasma Protein Binding | ~15% | Data not specified | Human, Rat, Dog | |
| Blood-to-Brain Permeability | 1.04 - 1.29 µL/min/g | Lower than this compound | Rat | |
| Stability in Brain | Higher than Taltirelin | Lower than this compound | Rat | |
| Plasma Half-life (t1/2) | Data not specified | 23.0 min (IV) | Rat |
Finding: Studies explicitly state that this compound demonstrates greater absorption, brain penetration, and stability in the brain compared to Taltirelin.
Table 3: Preclinical Efficacy in Ataxia Models
This table summarizes the comparative efficacy of this compound and Taltirelin in animal models of ataxia.
| Model | Compound | Effective Dose | Key Finding | Reference |
| Rolling Mouse Nagoya (RMN) | This compound | 1-30 mg/kg | Dose-dependently reduced fall index. More potent than Taltirelin. Effect persisted for 2 weeks post-treatment. | |
| Taltirelin | 3-100 mg/kg | Reduced fall index. | ||
| Cytosine Arabinoside-induced Ataxia | This compound | ≥3 mg/kg | Significantly decreased fall index. | |
| Taltirelin | ≥30 mg/kg | Ameliorated motor dysfunction. |
Finding: In multiple preclinical models of ataxia, this compound has been shown to be more potent and have a longer-lasting effect than Taltirelin.
Signaling Pathways and Mechanism of Action
TRH and its analogs exert their effects by activating TRH receptors, which are primarily coupled to Gq/11 proteins. This activation initiates a canonical signaling cascade that leads to downstream cellular responses.
Canonical TRH Receptor Signaling Pathway
Activation of the TRH receptor by an agonist like this compound stimulates Gq/11, which in turn activates Phospholipase C-β (PLC-β). PLC-β hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two critical second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, while DAG activates Protein Kinase C (PKC). This cascade can also lead to the activation of the Mitogen-Activated Protein Kinase (MAPK) pathway, influencing longer-term neuronal processes.
References
- 1. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thyrotropin-releasing hormone receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. benchchem.com [benchchem.com]
- 4. Taltirelin - Formosa Laboratories, Inc. [formosalab.com]
- 5. benchchem.com [benchchem.com]
Rovatirelin's Mechanism of Action: A Comparative Cross-Validation Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive cross-validation of the mechanism of action of Rovatirelin, a thyrotropin-releasing hormone (TRH) analog developed for the treatment of spinocerebellar degeneration (SCD). Through an objective comparison with the alternative TRH analog, Taltirelin, this document synthesizes preclinical and clinical data to elucidate the pharmacological profile of this compound. Detailed experimental methodologies for key validation assays are provided, alongside quantitative data summaries and visualizations of the underlying signaling pathways.
Overview of this compound and its Mechanism of Action
This compound is an orally active thyrotropin-releasing hormone (TRH) analog that acts as an agonist at the TRH receptor.[1][2] Its therapeutic potential in spinocerebellar degeneration is believed to stem from its ability to modulate the release of key neurotransmitters in the central nervous system (CNS), including acetylcholine, dopamine, and noradrenaline.[3][4][5] By activating TRH receptors, this compound is proposed to ameliorate ataxia, the primary symptom of SCD.
Comparison with Taltirelin: An Alternative TRH Analog
Taltirelin is another TRH analog approved in Japan for the treatment of SCD. Both molecules share a common target, the TRH receptor, but exhibit distinct pharmacological properties.
Pharmacodynamic Comparison: Receptor Binding and Efficacy
Preclinical studies have demonstrated that this compound possesses a higher binding affinity for the human TRH receptor compared to Taltirelin. In contrast, Taltirelin has been described as a "superagonist," exhibiting lower binding affinity but higher intrinsic efficacy in stimulating downstream signaling pathways, such as the inositol trisphosphate (IP3) pathway, compared to endogenous TRH.
| Compound | Target | Binding Affinity (Ki) | Notes |
| This compound | Human TRH Receptor | 702 nM | Higher affinity compared to Taltirelin. |
| Taltirelin | Human TRH Receptor | 3877 nM | Lower affinity but characterized as a "superagonist" with high intrinsic efficacy. |
Preclinical Efficacy: Neurotransmitter Release and Neuronal Activity
In vivo microdialysis studies in rats have shown that this compound can significantly increase the extracellular levels of acetylcholine in the medial prefrontal cortex and dopamine in the nucleus accumbens and dorsal striatum. Electrophysiological studies have also demonstrated that this compound increases the spontaneous firing rate of noradrenergic neurons in the locus coeruleus. Preclinical evidence suggests that the effects of this compound on motor function and neurotransmitter levels are more potent and longer-lasting than those of Taltirelin.
Clinical Efficacy: Improvement in Ataxia
Clinical trials for both this compound and Taltirelin have utilized the Scale for the Assessment and Rating of Ataxia (SARA) to quantify improvements in ataxia. While individual Phase III trials for this compound did not meet their primary endpoints, a pooled analysis showed a statistically significant improvement in the total SARA score in patients with more severe ataxia. A recent meta-analysis of Taltirelin clinical trials also demonstrated a statistically significant, albeit modest, improvement in SARA scores.
| Drug | Study | Patient Population | Treatment | Change in SARA Score (Drug) | Change in SARA Score (Placebo) | p-value |
| This compound | Pooled Analysis of Phase III trials | Spinocerebellar Degeneration | 2.4 mg | -1.64 | -1.03 | 0.029 |
| Taltirelin | Phase IV Clinical Trial (Cho et al., 2024) | Spinocerebellar Degeneration | 5 mg, twice daily | -0.51 ± 2.79 | +0.36 ± 2.62 | 0.0321 |
Signaling Pathway and Experimental Workflows
The mechanism of action of this compound, as a TRH receptor agonist, involves a well-characterized downstream signaling cascade. The following diagrams, generated using Graphviz, illustrate this pathway and the typical workflows for key validation experiments.
This compound's Proposed Signaling Pathway.
References
Assessing the Long-Term Efficacy of Rovatirelin in Chronic Neurodegeneration Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Rovatirelin's long-term efficacy in preclinical models of chronic neurodegeneration against other therapeutic alternatives. Quantitative data from key experimental studies are summarized, and detailed methodologies are provided to support transparent evaluation and future research.
Executive Summary
This compound, a thyrotropin-releasing hormone (TRH) analogue, has demonstrated significant and potent efficacy in improving motor function in preclinical models of spinocerebellar degeneration (SCD). In head-to-head comparisons within these models, this compound shows superior potency to the existing SCD treatment, taltirelin. While other therapeutic alternatives like riluzole and varenicline have been investigated for ataxia, the preclinical evidence for their efficacy in models directly comparable to those used for this compound is either negative or less robust. This guide synthesizes the available preclinical data to offer a comparative assessment of these compounds.
Data Presentation: Comparative Efficacy in Preclinical Models
The long-term efficacy of this compound has been primarily assessed in two key animal models of chronic neurodegeneration: the rolling mouse Nagoya (RMN), a genetic model of ataxia, and the cytosine arabinoside (Ara-C)-induced ataxia rat model, a chemically-induced model of cerebellar degeneration.
Table 1: Efficacy of this compound vs. Taltirelin in the Rolling Mouse Nagoya (RMN) Model
| Compound | Dose (mg/kg) | Primary Outcome Measure | Result | Potency Comparison |
| This compound | 1, 3, 10, 30 | Reduction in Fall Index | Dose-dependent reduction | More potent than taltirelin |
| Taltirelin | 3, 10, 30, 100 | Reduction in Fall Index | Dose-dependent reduction | - |
Data sourced from studies on the rolling mouse Nagoya model.[1] The fall index is a measure of motor coordination, where a lower value indicates improved function.
Table 2: Efficacy of this compound vs. Taltirelin in the Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model
| Compound | Dose (mg/kg) | Primary Outcome Measure | Result | Potency Comparison |
| This compound | ≥ 3 | Significant decrease in Fall Index | Ameliorated motor dysfunction | Approximately 10-fold more potent than taltirelin |
| Taltirelin | ≥ 30 | Ameliorated motor dysfunction | Ameliorated motor dysfunction | - |
Data from the cytosine arabinoside-induced ataxia rat model.[2] The fall index is calculated by dividing the number of falls by locomotor activity.
Table 3: Comparative Efficacy of Other Alternatives in Preclinical Ataxia Models
| Compound | Animal Model | Primary Outcome Measure | Result |
| Varenicline | Rat model of olivocerebellar degeneration | Rotorod performance | Approximately 50% improvement |
| Riluzole | Transgenic SCA3 mouse model | Motor deficits (rotarod) | No improvement |
Preclinical data for varenicline and riluzole in respective ataxia models.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and critical evaluation of the findings.
Cytosine Arabinoside (Ara-C)-Induced Ataxia Rat Model
This model is used to induce cerebellar degeneration and subsequent ataxia.
-
Induction of Ataxia: Male Sprague-Dawley rats receive subcutaneous injections of cytosine arabinoside (a cytotoxic agent) on postnatal days 2 and 3. This leads to cerebellar atrophy, resulting in gait abnormalities and falls.
-
Drug Administration: this compound or taltirelin is administered orally to the ataxic rats.
-
Behavioral Assessment (Fall Index):
-
Rats are placed in an open-field apparatus.
-
Locomotor activity (total distance traveled) and the number of falls are recorded over a set period.
-
The fall index is calculated as: (Number of falls) / (Locomotor activity). A lower fall index indicates improved motor coordination.
-
-
Neurochemical Analysis (In Vivo Microdialysis):
-
A microdialysis probe is stereotaxically implanted into the brain region of interest (e.g., medial prefrontal cortex, nucleus accumbens, dorsal striatum).
-
Artificial cerebrospinal fluid (aCSF) is perfused through the probe at a constant flow rate.
-
Dialysate samples are collected at regular intervals following drug administration.
-
Concentrations of acetylcholine and dopamine in the dialysate are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.
-
Rolling Mouse Nagoya (RMN) Model
The RMN mouse is a genetic model of hereditary ataxia.
-
Animal Model: Homozygous rolling Nagoya (rol/rol) mice, which exhibit a characteristic ataxic gait and frequent rolling, are used.
-
Drug Administration: this compound or taltirelin is administered orally.
-
Behavioral Assessment (Fall Index):
-
A horizontal wooden rod (e.g., 1 cm in diameter, 50 cm long) is suspended between two platforms.
-
The mouse is placed on the center of the rod, and the number of times the mouse falls off the rod within a specific time period (e.g., 3 minutes) is counted.
-
The fall index can be represented as the total number of falls. A lower number of falls indicates improved motor function.
-
Locomotor Activity Measurement
This test is used to assess general motor activity and can be influenced by sedative or stimulant effects of a compound.
-
Apparatus: An open-field arena, which is a square or circular enclosure with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record the animal's movement.
-
Procedure:
-
Mice or rats are individually placed in the center of the open-field arena.
-
The animal is allowed to freely explore the arena for a predetermined amount of time (e.g., 15-60 minutes).
-
The total distance traveled, time spent moving, and other parameters are recorded by the automated system.
-
The arena is cleaned thoroughly between each animal to eliminate olfactory cues.
-
Mandatory Visualization
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key mechanisms and processes described in this guide.
Discussion and Conclusion
The preclinical data strongly support the long-term efficacy of this compound in ameliorating motor dysfunction in established animal models of chronic neurodegeneration, specifically those mimicking spinocerebellar ataxia. Its mechanism of action, involving the potentiation of key neurotransmitter systems in the central nervous system, provides a rational basis for its observed effects.[5]
When compared to taltirelin, another TRH analogue used for SCD, this compound consistently demonstrates superior potency in preclinical models. This suggests that this compound may offer a more effective therapeutic option with a potentially wider therapeutic window.
The comparison with other alternatives, such as riluzole and varenicline, is more complex due to the use of different animal models and varied outcomes in the available literature. While varenicline has shown some promise in a model of olivocerebellar degeneration, the preclinical evidence for riluzole in genetic ataxia models is not supportive of its efficacy for motor symptoms.
References
Independent Replication of Rovatirelin Preclinical Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the preclinical findings for Rovatirelin, a thyrotropin-releasing hormone (TRH) analog developed for the treatment of spinocerebellar ataxia (SCA). The objective is to compare its performance with the established alternative, Taltirelin, supported by available experimental data.
Executive Summary
This compound is a TRH analog designed to improve motor function in patients with spinocerebellar degeneration by activating the central nervous system. Preclinical studies, primarily conducted by the developing pharmaceutical company, have shown that this compound is a potent TRH receptor agonist that enhances neurotransmitter release and demonstrates efficacy in animal models of ataxia. It appears to be more potent and have a longer-lasting effect than Taltirelin. However, a critical gap in the existing literature is the lack of independent replication of these preclinical findings. The data presented herein is therefore based on the available studies, with the caveat that the this compound data has not yet been independently verified.
Data Presentation: this compound vs. Taltirelin Preclinical Performance
The following tables summarize the key quantitative data from preclinical studies on this compound and Taltirelin.
Table 1: In Vitro TRH Receptor Binding Affinity
| Compound | Receptor | Affinity (Ki) | Source |
| This compound | Human TRH Receptor | 702 nM | [1] |
| Taltirelin | Human TRH Receptor | 3877 nM | [1] |
Table 2: Effects on Motor Function in Animal Models of Ataxia
| Compound | Animal Model | Key Finding | Dosage | Source |
| This compound | Rolling Mouse Nagoya (hereditary ataxia) | Dose-dependently reduced the fall index. More potent than Taltirelin. | 1, 3, 10, and 30 mg/kg | [2][3] |
| Taltirelin | Rolling Mouse Nagoya (hereditary ataxia) | Reduced the fall index. | 3, 10, 30, and 100 mg/kg | [2] |
| This compound | Cytosine arabinoside-induced rat model (sporadic SCD) | Significantly decreased the fall index at ≥3 mg/kg. | ≥3 mg/kg | |
| Taltirelin | Cytosine arabinoside-induced rat model (sporadic SCD) | Ameliorated motor dysfunction at ≥30 mg/kg. | ≥30 mg/kg |
Table 3: Effects on Neurotransmitter Levels in Normal Rats
| Compound | Brain Region | Neurotransmitter Change | Effective Dosage | Source |
| This compound | Medial Prefrontal Cortex (mPFC) | Increased Acetylcholine (ACh) | ≥3 mg/kg | |
| This compound | Nucleus Accumbens (NAc) | Increased Dopamine (DA) | ≥3 mg/kg | |
| This compound | Dorsal Striatum | Increased Dopamine (DA) | ≥10 mg/kg | |
| Taltirelin | Nucleus Accumbens and Corpus Striatum | Increased Dopamine (DA) and its metabolites | 1-10 mg/kg (i.p.) |
Table 4: Other Preclinical Findings
| Compound | Finding | Animal Model | Source |
| This compound | Increased cerebellar mRNA level of Brain-Derived Neurotrophic Factor (BDNF) | Rolling Mouse Nagoya | |
| This compound | Increased locomotor activity, more potent and longer acting than taltirelin | Rats |
Experimental Protocols
Detailed methodologies for key experiments cited in the preclinical studies are outlined below.
1. Animal Models of Ataxia
-
Rolling Mouse Nagoya (RMN): This is a model of hereditary ataxia. These mice carry a mutation in the Cacna1a gene, which leads to progressive ataxia. Motor function is typically assessed using tests like the rotarod test or by measuring a "fall index".
-
Cytosine Arabinoside (Ara-C)-Induced Ataxia in Rats: This is a model for sporadic spinocerebellar degeneration. Ara-C is a cytotoxic agent that, when administered to neonatal rats, causes cerebellar hypoplasia and subsequent motor deficits resembling ataxia.
2. Motor Function Assessment
-
Rotarod Test: This test is used to assess motor coordination and balance.
-
Apparatus: A rotating rod, often with adjustable speed.
-
Procedure: Mice are placed on the rotating rod, which gradually accelerates. The latency to fall from the rod is recorded. Longer latencies indicate better motor coordination. The test is typically repeated over several trials and days to also assess motor learning.
-
-
Open Field Test: This test measures general locomotor activity and can also be used to assess anxiety-like behavior.
-
Apparatus: A square arena, often equipped with infrared beams or video tracking software to monitor movement.
-
Procedure: A rodent is placed in the center of the arena, and its movement (distance traveled, rearing frequency, time spent in the center vs. periphery) is recorded over a set period.
-
-
Fall Index: This is a primary endpoint used to evaluate the improvement of motor function. It is calculated by dividing the number of falls by the locomotor activity within a specific timeframe.
3. In Vivo Microdialysis for Neurotransmitter Measurement
-
Principle: This technique allows for the in vivo sampling of extracellular fluid from specific brain regions of freely moving animals.
-
Procedure:
-
A microdialysis probe with a semipermeable membrane is stereotactically implanted into the target brain region (e.g., medial prefrontal cortex, nucleus accumbens, striatum).
-
The probe is perfused with artificial cerebrospinal fluid (aCSF) at a constant, slow flow rate.
-
Neurotransmitters and their metabolites in the extracellular fluid diffuse across the membrane into the dialysate.
-
The collected dialysate is then analyzed using techniques like high-performance liquid chromatography (HPLC) to quantify the levels of specific neurotransmitters (e.g., acetylcholine, dopamine).
-
4. Western Blot for BDNF Protein Levels
-
Principle: This technique is used to detect and quantify specific proteins in a tissue sample.
-
Procedure:
-
Cerebellar tissue is dissected and homogenized in a lysis buffer to extract proteins.
-
The total protein concentration is determined using a protein assay (e.g., BCA assay).
-
Proteins are separated by size via SDS-PAGE (sodium dodecyl sulfate-polyacrylamide gel electrophoresis).
-
The separated proteins are transferred to a membrane (e.g., nitrocellulose or PVDF).
-
The membrane is incubated with a primary antibody specific for BDNF, followed by a secondary antibody conjugated to an enzyme or fluorophore.
-
The signal is detected and quantified, allowing for the relative comparison of BDNF protein levels between different experimental groups.
-
Mandatory Visualization
Caption: Proposed signaling pathway of this compound.
Caption: General experimental workflow for preclinical studies.
References
Rovatirelin: A Comparative Pharmacokinetic Analysis of the Parent Drug and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Rovatirelin, a thyrotropin-releasing hormone (TRH) analogue, is under investigation for the treatment of spinocerebellar degeneration. Understanding its pharmacokinetic profile, including the formation and disposition of its metabolites, is crucial for its clinical development and for assessing its therapeutic potential and safety. This guide provides a comparative overview of the pharmacokinetics of this compound and its primary metabolite, (thiazoylalanyl)methylpyrrolidine (TAMP), based on available human and non-clinical data.
Executive Summary
Following oral administration, this compound is steadily absorbed and extensively metabolized.[1] The primary metabolic pathway involves the formation of TAMP, a process mediated by the cytochrome P450 enzymes CYP3A4 and CYP3A5.[1] In human studies, after a single oral dose of radiolabeled this compound, the peak plasma concentrations of both the parent drug and total radioactivity were observed between 5 to 6 hours.[1] The area under the curve (AUC) for total radioactivity was found to be 4.9-fold greater than that for the parent this compound, indicating extensive metabolism and the presence of circulating metabolites.[1] TAMP has been identified as the major circulating metabolite in plasma.[1] Elimination of this compound and its metabolites occurs through both renal and fecal routes, with fecal excretion being the predominant pathway in humans. Non-clinical studies in rats and dogs show rapid absorption of this compound, with bioavailability varying between species. Notably, the absorption, brain penetration, and stability of this compound are suggested to be greater than that of taltirelin, another TRH analogue.
Comparative Pharmacokinetic Data
While detailed quantitative pharmacokinetic parameters for this compound's metabolites in humans are not fully available in the public domain, the following table summarizes the key parameters for the parent drug and total radioactivity based on a human mass balance study.
| Parameter | This compound | Total Radioactivity | Key Observations |
| Tmax (hours) | 5 - 6 | 5 - 6 | Time to reach peak plasma concentration is similar for the parent drug and its metabolites. |
| AUCinf | - | 4.9-fold > this compound | Indicates that a significant portion of the drug in circulation consists of metabolites. |
| Major Metabolite | N/A | TAMP | (thiazoylalanyl)methylpyrrolidine is the most abundant metabolite in plasma and excreta. |
| Metabolizing Enzymes | CYP3A4, CYP3A5 | N/A | TAMP formation is primarily catalyzed by these enzymes. |
| Elimination Routes | Feces (50.1%), Urine (36.8%) | Feces, Urine | Fecal excretion is the primary route of elimination for the drug and its metabolites. |
Metabolic Pathway of this compound
The metabolic conversion of this compound to its major metabolite, TAMP, is a key step in its biotransformation. This process is primarily carried out by the CYP3A4 and CYP3A5 enzymes in the liver.
Experimental Protocols
The pharmacokinetic data for this compound and its metabolites were primarily derived from a human mass balance study. While a detailed, step-by-step protocol is not publicly available, the key elements of such a study are outlined below.
Human Mass Balance Study
Objective: To characterize the absorption, metabolism, and excretion of this compound and its metabolites in healthy human subjects.
Methodology:
-
Study Population: A small cohort of healthy male subjects.
-
Dosing: Administration of a single oral dose of [14C]this compound (this compound labeled with a carbon-14 radioisotope).
-
Sample Collection: Serial collection of blood, plasma, urine, and feces at predefined time points over a specified period.
-
Analysis:
-
Total Radioactivity Measurement: Quantification of total radioactivity in plasma, urine, and feces using liquid scintillation counting to determine the overall exposure to the drug and its metabolites.
-
Metabolite Profiling: Chromatographic techniques (e.g., HPLC) coupled with radio-detection to separate and quantify this compound and its metabolites in plasma, urine, and feces.
-
Metabolite Identification: Mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the chemical structures of the metabolites.
-
-
Pharmacokinetic Analysis: Calculation of key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life for the parent drug and, where possible, for its major metabolites.
Conclusion
The available data indicate that this compound is a prodrug that is extensively metabolized, with TAMP being the major circulating metabolite. The pharmacokinetic profile is characterized by steady absorption and a significant contribution of metabolites to the total drug exposure. Further research providing detailed quantitative data on the pharmacokinetics of TAMP and other metabolites would be beneficial for a more comprehensive understanding of this compound's disposition and its potential clinical implications. The provided experimental framework offers a basis for the design of future studies aimed at further elucidating the comparative pharmacokinetics of this promising therapeutic agent.
References
Evaluating Rovatirelin's Translational Potential: A Comparative Guide for Researchers
For researchers and drug development professionals navigating the landscape of therapies for spinocerebellar degeneration (SCD), this guide provides a comprehensive evaluation of Rovatirelin, a thyrotropin-releasing hormone (TRH) analog. Through objective comparisons with existing and emerging treatments, supported by experimental data, this document aims to clarify this compound's translational potential from preclinical research to clinical application.
Executive Summary
This compound is a novel, orally available TRH analog that has been investigated for the symptomatic treatment of ataxia in patients with SCD.[1] Like other TRH analogs, it is believed to exert its therapeutic effects by modulating neurotransmitter systems in the central nervous system (CNS).[1][2] While initial Phase III clinical trials did not meet their primary endpoints individually, a pooled analysis suggested potential efficacy, particularly in patients with more severe ataxia.[2][3] This has led to the initiation of an additional Phase III trial to further elucidate its clinical utility. This guide will delve into the mechanism of action, comparative efficacy, and safety profile of this compound, placing it in the context of other therapeutic options for SCD.
Mechanism of Action: A TRH Receptor Agonist
This compound functions as an agonist at thyrotropin-releasing hormone (TRH) receptors, which are widely distributed throughout the CNS. Binding of this compound to these G protein-coupled receptors is thought to initiate a signaling cascade that promotes the release of several key neurotransmitters, including acetylcholine, dopamine, and norepinephrine. Preclinical studies have shown that this compound has a higher binding affinity for human TRH receptors than the existing TRH analog, taltirelin. The enhanced release of these neurotransmitters in brain regions associated with motor control is the proposed mechanism for the observed improvements in ataxic symptoms.
Below is a diagram illustrating the proposed signaling pathway of this compound.
Caption: Proposed signaling pathway for this compound.
Comparative Analysis: this compound vs. Alternatives
The primary treatment goal for spinocerebellar ataxia is symptomatic relief and improvement in quality of life, as there are currently no approved disease-modifying therapies. This compound is compared here with Taltirelin, another TRH analog available in Japan for SCD, and Riluzole, a glutamate modulator used off-label for ataxia. Emerging therapies represent the future landscape of SCA treatment.
| Feature | This compound | Taltirelin | Riluzole | Emerging Therapies (e.g., ASOs, Gene Therapy) |
| Mechanism of Action | TRH receptor agonist, increasing acetylcholine, dopamine, and norepinephrine release. | TRH receptor superagonist. | Presynaptic inhibitor of glutamate release, inactivator of voltage-dependent sodium channels. | Target the underlying genetic cause of specific SCAs. |
| Administration | Oral | Oral | Oral | Intrathecal or systemic |
| Clinical Efficacy | Pooled analysis of two Phase III trials showed a statistically significant improvement in SARA scores in patients with more severe ataxia. | Approved in Japan for the treatment of ataxia in SCD. | Some studies show modest improvement in ataxia symptoms. | Preclinical and early clinical trials show promise in halting or reversing disease progression. |
| Safety Profile | Generally well-tolerated; common adverse events include nasopharyngitis, nausea, and decreased weight. | Generally well-tolerated. | Can cause nausea, and liver enzyme elevation. | Safety profiles are still under investigation and vary by modality. |
| Regulatory Status | New Drug Application was withdrawn in Japan; an additional Phase III trial is ongoing. | Approved in Japan. | Approved for amyotrophic lateral sclerosis (ALS); used off-label for ataxia. | Investigational. |
Preclinical and Clinical Data
Preclinical Studies in Rodent Models
This compound has demonstrated efficacy in animal models of ataxia. In a rat model of SCD induced by cytosine arabinoside, oral administration of this compound significantly improved motor function, as measured by a decrease in the fall index. These effects were attributed to increased levels of acetylcholine in the medial prefrontal cortex and dopamine in the nucleus accumbens and dorsal striatum. Notably, the effects of this compound on motor function were more potent and longer-lasting than those of taltirelin.
Clinical Trial Findings
Two multicenter, randomized, double-blind, placebo-controlled Phase III studies (KPS1301 and KPS1305) evaluated the efficacy of this compound in patients with SCD. The primary endpoint for both trials was the change in the Scale for the Assessment and Rating of Ataxia (SARA) total score. While neither study met its primary endpoint individually, a pooled analysis of patients who met the inclusion criteria of the second trial (KPS1305), which included those with more severe ataxia, showed a statistically significant improvement in the SARA total score for the this compound 2.4 mg group compared to placebo.
| Outcome Measure | This compound 2.4 mg (n=140) | Placebo (n=138) | p-value |
| Adjusted Mean Change in SARA Total Score (Pooled Analysis) | -1.64 | -1.03 | 0.029 |
Data from the pooled analysis of the KPS1301 and KPS1305 trials.
Experimental Protocols
Assessment of Motor Function in a Rat Model of Spinocerebellar Degeneration
Objective: To evaluate the effect of this compound on motor coordination and balance in a chemically-induced rat model of SCD.
Animal Model: Adult male Sprague-Dawley rats are treated with cytosine arabinoside to induce cerebellar degeneration and ataxic symptoms.
Experimental Workflow:
References
- 1. This compound Hydrate - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 2. Automated quantitative analysis to assess motor function in different rat models of impaired coordination and ataxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biochemical and physiological insights into TRH receptor-mediated signaling - PMC [pmc.ncbi.nlm.nih.gov]
Rovatirelin Clinical Trials: A Critical Review of Efficacy and Safety Data Versus Placebo
A comprehensive analysis of the clinical trial data for rovatirelin, a thyrotropin-releasing hormone (TRH) analogue, in the treatment of spinocerebellar degeneration (SCD) reveals a nuanced efficacy profile when compared with placebo. While individual Phase 3 trials did not meet their primary endpoints, a post-hoc pooled analysis suggests a potential therapeutic benefit in a specific subpopulation of patients with more severe ataxia.
This compound, a synthetic derivative of TRH, has been investigated for its potential to improve ataxic symptoms in patients with SCD.[1] Its proposed mechanism of action involves binding to TRH receptors in the central nervous system, which in turn promotes the release of various neurotransmitters, including acetylcholine and dopamine, potentially leading to improved motor function.[2][3] This review synthesizes the available clinical trial data for this compound, focusing on two pivotal Phase 3 studies, KPS1301 and KPS1305, and a subsequent pooled analysis of their results.
Pivotal Clinical Trials: KPS1301 and KPS1305
Two multicenter, randomized, double-blind, placebo-controlled Phase 3 clinical trials, KPS1301 (NCT01970098) and KPS1305 (NCT02889302), were conducted to evaluate the efficacy and safety of this compound in patients with SCD.[4][5] The primary endpoint in both studies was the change in the total score on the Scale for the Assessment and Rating of Ataxia (SARA), a standardized measure of ataxia severity.
Experimental Protocols:
The general methodology for these trials is outlined below:
-
Study Design: Both were randomized, double-blind, placebo-controlled, multicenter studies.
-
Patient Population: Patients with predominant cerebellar ataxia, including spinocerebellar ataxia type 6 (SCA6), spinocerebellar ataxia type 31 (SCA31), or cortical cerebellar atrophy (CCA), were enrolled.
-
KPS1301 specifically enrolled patients with truncal ataxia.
-
KPS1305 enrolled patients with both truncal and limb ataxia.
-
-
Treatment:
-
In KPS1301, patients were randomized in a 1:1:1 ratio to receive this compound 1.6 mg, this compound 2.4 mg, or placebo orally once daily for 28 weeks.
-
In KPS1305, patients were randomized in a 1:1 ratio to receive this compound 2.4 mg or placebo orally once daily for 24 weeks.
-
-
Primary Endpoint: The primary outcome measure for both trials was the change from baseline in the total SARA score at the end of the treatment period.
Data Presentation: Efficacy Outcomes
Neither the KPS1301 nor the KPS1305 trial demonstrated a statistically significant difference between the this compound and placebo groups for the primary endpoint. However, a pooled analysis of the data from both trials, focusing on patients who met the inclusion criteria for the KPS1305 study, revealed a statistically significant improvement in the SARA total score for the this compound 2.4 mg group compared to the placebo group.
Table 1: Change in SARA Total Score in Individual Phase 3 Trials
| Trial | Treatment Group | N | Adjusted Mean Change from Baseline in SARA Total Score | Difference vs. Placebo (95% CI) | p-value |
| KPS1301 | This compound 1.6 mg | 125 | -0.74 | ||
| This compound 2.4 mg | 126 | -1.23 | -0.07 (-0.64 to 0.49) | 0.800 | |
| Placebo | 123 | -1.16 | |||
| KPS1305 | This compound 2.4 mg | 101 | -1.46 | -0.42 (-1.02 to 0.18) | 0.165 |
| Placebo | 102 | -1.04 |
Data sourced from a pooled analysis of two randomized, double-blind, placebo-controlled phase 3 trials.
Table 2: Pooled Analysis of Change in SARA Total Score
| Patient Group | Treatment Group | N | Adjusted Mean Change from Baseline in SARA Total Score | Difference vs. Placebo (95% CI) | p-value |
| Overall Pooled Population | This compound 2.4 mg | 140 | -1.64 | -0.61 (-1.16 to -0.06) | 0.029 |
| Placebo | 138 | -1.03 | |||
| Baseline SARA Score ≥ 15 | This compound 2.4 mg | -1.75 | -1.16 (-1.95 to -0.38) | 0.003 | |
| Placebo | -0.58 | ||||
| Baseline SARA Score < 15 | This compound 2.4 mg | -1.54 | -0.06 (-0.85 to 0.73) | 0.879 |
Data sourced from a pooled analysis of two randomized, double-blind, placebo-controlled phase 3 trials.
The pooled analysis also indicated that the treatment effect was more pronounced in patients with a baseline SARA score of 15 or greater, suggesting that this compound may be more effective in patients with more severe ataxia.
Safety and Tolerability
Across the clinical trials, this compound was generally well-tolerated. The most commonly reported adverse events (occurring in 5% or more of patients in the this compound group) were nasopharyngitis, nausea, decreased weight, and contusion. The majority of these adverse events were mild in severity.
Mandatory Visualizations
To further elucidate the experimental design and potential mechanism of action, the following diagrams are provided.
Critical Review and Future Directions
The clinical trial data for this compound present a complex picture. The failure of the individual Phase 3 trials to meet their primary endpoints raises questions about the overall efficacy of the drug in a broad population of SCD patients. However, the statistically significant findings from the pooled analysis, particularly in patients with more severe ataxia, suggest that this compound may have a role in the management of a specific subset of this patient population.
It is important to note that the pooled analysis was a post-hoc analysis, which can be subject to bias. Therefore, these findings should be interpreted with caution. The withdrawal of the marketing approval application in Japan and the initiation of an additional Phase III trial underscore the need for further evidence to confirm the efficacy of this compound.
Future research should focus on prospectively designed studies in well-defined patient populations, potentially enriching for patients with more severe ataxia (e.g., baseline SARA score ≥ 15). Additionally, further investigation into the underlying mechanism of action and the identification of biomarkers that could predict treatment response would be valuable in optimizing the use of this compound for SCD.
References
- 1. kissei.co.jp [kissei.co.jp]
- 2. kissei.co.jp [kissei.co.jp]
- 3. Kissei Initiates Additional Phase III Clinical Trial for this compound (KPS-0373) for the Treatment of Spinocerebellar Degeneration | News Release(2025) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
- 4. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials | Journal of Neurology, Neurosurgery & Psychiatry [jnnp.bmj.com]
- 5. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal Procedures for Rovatirelin: A Guide for Laboratory Professionals
For Researchers, Scientists, and Drug Development Professionals
Rovatirelin: Compound Characteristics
While a specific Safety Data Sheet (SDS) for this compound was not identified, the following information, gathered from available literature, can help inform safe handling and disposal practices.
| Characteristic | Data | Source |
| Molecular Formula | C₁₆H₂₂N₄O₄S | [1] |
| Molecular Weight | 366.44 g/mol | [1] |
| Therapeutic Class | Thyrotropin-releasing hormone (TRH) analogue | [2][3][4] |
| Mechanism of Action | Binds to TRH receptors in the central nervous system, promoting the release of neurotransmitters. | |
| Known Hazards | Specific hazards are not well-documented. However, as a bioactive molecule, it should be handled with care to avoid unnecessary exposure. | |
| Regulatory Status | Investigational drug for spinocerebellar degeneration. |
General Disposal Procedures for Investigational Drugs
The following step-by-step process outlines the recommended procedures for the disposal of this compound and other similar investigational compounds in a research environment.
Step 1: Initial Assessment and Consultation
-
Contact Environmental Health & Safety (EHS): Before initiating any disposal procedures, contact your institution's EHS department. They can provide specific guidance based on the chemical properties of this compound and local regulations.
-
Hazard Determination: Work with EHS to determine if this compound is considered a hazardous waste according to the Resource Conservation and Recovery Act (RCRA) guidelines.
Step 2: Segregation and Containment
-
Segregate Waste: Do not mix this compound waste with regular trash or other chemical waste streams unless explicitly instructed to do so by EHS.
-
Use Appropriate Containers:
-
Non-hazardous solid waste: For materials like contaminated personal protective equipment (PPE), empty vials (if not considered hazardous), and other solid materials, use a designated "non-hazardous" pharmaceutical waste container or a red biohazard-chemotoxic container.
-
Hazardous waste: If deemed hazardous, use a specifically labeled hazardous waste container provided by EHS.
-
Sharps: Any needles or syringes used for handling this compound must be disposed of in a designated sharps container.
-
Step 3: Disposal Pathways
The appropriate disposal pathway will be determined by the hazard assessment in Step 1.
-
Incineration: This is the preferred method for the destruction of many pharmaceutical compounds, including investigational drugs, to ensure complete neutralization. Your institution's waste management vendor will typically handle this process.
-
Landfill (for non-hazardous waste): If deemed non-hazardous by EHS, some solid waste may be eligible for disposal in a sanitary landfill. However, this is generally not the preferred method for bioactive compounds.
Step 4: Documentation
-
Maintain Records: Keep detailed records of the disposal process, including the date, quantity of this compound disposed of, and the disposal method used.
-
Certificate of Destruction: For hazardous waste, your institution's waste vendor will provide a certificate of destruction, which should be retained for a minimum of three years.
Experimental Protocols
As this compound is an investigational drug, specific experimental protocols for its disposal are not publicly available. The procedures outlined above are derived from general guidelines for pharmaceutical waste management in research settings.
Visualizing Workflows and Pathways
To further clarify the disposal process and the compound's mechanism of action, the following diagrams are provided.
Caption: Decision workflow for the proper disposal of this compound.
Caption: Simplified signaling pathway of this compound as a TRH analogue.
Important Considerations
-
Do Not Dispose Down the Drain: Never dispose of pharmaceutical waste, including this compound, down the sink or toilet unless specifically instructed to do so by official guidelines.
-
Empty Containers: Empty medication bottles that do not contain protected patient information can typically be discarded in the regular trash. However, for an investigational compound, it is best to confirm this with your EHS department.
-
Community Take-Back Programs: For non-laboratory settings, community drug take-back programs are the best option for disposing of unused medicines.
By adhering to these general guidelines and consulting with your institution's safety professionals, you can ensure the safe and compliant disposal of this compound and contribute to a secure laboratory environment.
References
- 1. GSRS [precision.fda.gov]
- 2. Effect of this compound in patients with cerebellar ataxia: two randomised double-blind placebo-controlled phase 3 trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jnnp.bmj.com [jnnp.bmj.com]
- 4. KISSEI Announces Withdrawal of Application for Marketing Approval for this compound (KPS-0373) for the Treatment of Spinocerebellar Degeneration in Japan | News Release(2023) | English Home | KISSEI PHARMACEUTICAL CO.,LTD. [kissei.co.jp]
Safeguarding Researchers: A Comprehensive Guide to Handling Rovatirelin
For laboratory professionals engaged in the development of novel therapeutics, ensuring personal and environmental safety is paramount. This document provides essential, immediate safety and logistical information for the handling of Rovatirelin, an investigational thyrotropin-releasing hormone (TRH) analogue. Given that a specific Safety Data Sheet (SDS) for this compound is not publicly available, this guidance is founded on best practices for handling investigational pharmaceutical compounds of this class.
Personal Protective Equipment (PPE)
Consistent and correct use of PPE is the primary defense against potential exposure. The following table summarizes the recommended PPE for handling this compound in a research laboratory setting.
| PPE Category | Item | Specifications |
| Eye Protection | Safety Glasses or Goggles | Must be worn at all times in the laboratory. Should provide side-shield protection to prevent splashes or airborne particles from entering the eyes. |
| Hand Protection | Nitrile Gloves | Should be powder-free and resistant to chemicals. It is crucial to change gloves immediately if they become contaminated. |
| Body Protection | Laboratory Coat | A clean, buttoned lab coat should be worn to protect skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher Respirator | Recommended when there is a potential for generating aerosols or handling the compound as a powder. |
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow minimizes the risk of exposure and cross-contamination.
-
Preparation : Before handling this compound, ensure that the work area is clean and uncluttered. All necessary equipment, including PPE, should be readily accessible.
-
Weighing and Aliquoting : If working with powdered this compound, conduct these activities in a chemical fume hood or a biological safety cabinet to minimize inhalation risks. Use appropriate tools to handle the compound, avoiding direct contact.
-
Solution Preparation : When dissolving this compound, add the solvent to the compound slowly to avoid splashing. Keep containers closed when not in use.
-
Post-Handling : After handling is complete, decontaminate the work area with an appropriate cleaning agent. Remove and dispose of PPE in designated waste containers.
-
Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.
Disposal Plan: Managing this compound Waste
Proper disposal of investigational compounds is critical to prevent environmental contamination and ensure regulatory compliance.
-
Segregation : All waste contaminated with this compound, including gloves, pipette tips, and empty vials, should be segregated into a clearly labeled hazardous waste container.
-
Containerization : Use leak-proof and sealable containers for all this compound waste.
-
Labeling : The hazardous waste container must be clearly labeled with "Hazardous Waste," the name of the compound (this compound), and the date.
-
Disposal : Follow your institution's and local regulations for the disposal of chemical and pharmaceutical waste. This typically involves incineration by a licensed waste management company.[1] Do not dispose of this compound or its waste down the drain or in regular trash.[2]
Experimental Workflow for Safe Handling
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
